Product packaging for (R)-Carvedilol(Cat. No.:CAS No. 95093-99-5)

(R)-Carvedilol

Cat. No.: B193030
CAS No.: 95093-99-5
M. Wt: 406.5 g/mol
InChI Key: OGHNVEJMJSYVRP-QGZVFWFLSA-N
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Description

The optically active isomer of Carvedilol, a nonselective ß-adrenergic blocker with a1-blocking activity. An antihypertensive used in the treatment of congestive heart failure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26N2O4 B193030 (R)-Carvedilol CAS No. 95093-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241748
Record name (R)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95093-99-5
Record name Carvedilol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095093995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARVEDILOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6E193E020
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-Carvedilol's intricate dance within cardiac cells: A technical guide to its mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the multifaceted mechanisms of (R)-Carvedilol at the cellular level in the heart. This guide focuses on its core actions, including biased agonism at β-adrenergic receptors, antioxidant and anti-inflammatory effects, modulation of calcium homeostasis, and its impact on cardiac hypertrophy.

This compound, an enantiomer of the widely used cardiovascular drug Carvedilol, exhibits a unique pharmacological profile that extends beyond simple receptor antagonism. While devoid of significant β-blocking activity, it retains other crucial properties of the racemic mixture, offering a distinct therapeutic potential. This guide synthesizes current research to provide a detailed understanding of its cellular and molecular interactions within cardiomyocytes.

Biased Agonism at β-Adrenergic Receptors: A Paradigm Shift

This compound, together with its S-enantiomer, participates in a phenomenon known as biased agonism at β-adrenergic receptors (β-ARs). This means that it can selectively activate certain downstream signaling pathways while blocking others. Specifically, Carvedilol acts as an inverse agonist for the G-protein-mediated adenylyl cyclase pathway but as an agonist for the β-arrestin-mediated signaling cascade.[1][2] This dual activity is central to its therapeutic efficacy and distinguishes it from traditional β-blockers.

The binding of this compound to β-ARs, primarily the β1 subtype in the heart, induces a conformational change in the receptor. This altered conformation does not efficiently couple to Gs proteins, thereby preventing the canonical downstream signaling that leads to increased heart rate and contractility. However, this conformation is recognized by β-arrestins.

β-Arrestin Recruitment and Downstream Signaling

Upon receptor binding, this compound promotes the recruitment of β-arrestin to the β-adrenergic receptor.[2] This interaction initiates a G-protein-independent signaling cascade with significant consequences for cardiomyocyte function and survival.

One of the key downstream effects of β-arrestin recruitment is the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[2] This activation is not a consequence of G-protein signaling but is directly mediated by the β-arrestin scaffold.

Furthermore, the β-arrestin-mediated signaling cascade initiated by Carvedilol leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[3] This process involves the β-arrestin-dependent activation of Src kinase, which in turn leads to the cleavage and release of membrane-bound EGFR ligands like heparin-binding EGF-like growth factor (HB-EGF), ultimately activating the EGFR and its downstream pro-survival pathways.

Antioxidant_Anti_inflammatory_Actions cluster_cellular_stress Cellular Stress Response cluster_cardioprotection Cardioprotective Outcomes R_Carvedilol This compound ROS Reactive Oxygen Species (ROS) R_Carvedilol->ROS Scavenges Lipid_Peroxidation Lipid Peroxidation R_Carvedilol->Lipid_Peroxidation Inhibits Inflammatory_Cytokines Inflammatory Cytokines R_Carvedilol->Inflammatory_Cytokines Suppresses Reduced_Oxidative_Stress Reduced Oxidative Stress Reduced_Inflammation Reduced Inflammation beta_arrestin_translocation_workflow Start Start: Cell Culture (HEK293 cells) Transfection Co-transfection: β-AR and β-arrestin-GFP plasmids Start->Transfection Stimulation Stimulation with This compound Transfection->Stimulation Microscopy Live-cell Confocal Microscopy Stimulation->Microscopy Analysis Image Analysis: Quantify fluorescence translocation Microscopy->Analysis End End: Determine β-arrestin recruitment Analysis->End

References

Pharmacological profile of (R)-Carvedilol versus (S)-Carvedilol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Profiles of (R)-Carvedilol and (S)-Carvedilol

Introduction

Carvedilol is a third-generation, non-selective beta-blocker with additional alpha-1 adrenergic blocking and antioxidant properties, widely used in the management of hypertension and heart failure.[1][2][3][4] It is administered clinically as a racemic mixture of two enantiomers, this compound and (S)-Carvedilol, which possess distinct pharmacological activities.[5][6] This technical guide provides a detailed comparative analysis of the pharmacological profiles of these two enantiomers, focusing on their receptor binding affinities, functional activities, and downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the stereoselective properties of Carvedilol.

Pharmacodynamic Properties: A Tale of Two Enantiomers

The therapeutic effects of racemic carvedilol are a composite of the distinct actions of its (R) and (S) enantiomers. The primary distinction lies in their interaction with beta-adrenergic receptors.

(S)-Carvedilol: This enantiomer is a potent, non-selective antagonist at both β1- and β2-adrenergic receptors.[7][8][9] The beta-blocking activity of racemic carvedilol is almost exclusively attributed to the (S)-enantiomer.[9][10][11] This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.[2][12]

This compound: In contrast, the (R)-enantiomer exhibits weak to negligible beta-blocking activity.[13][14] Its primary role is as an alpha-1 adrenergic receptor antagonist.[9][10]

Alpha-1 Adrenergic Blockade: Both (R)- and (S)-Carvedilol possess equivalent potency as antagonists at the α1-adrenergic receptor.[1][9][15] This action results in vasodilation of blood vessels, reducing peripheral vascular resistance and contributing to the overall antihypertensive effect of the racemic mixture.[2][3][12]

Antioxidant and Other Properties: Both enantiomers have been shown to possess potent antioxidant and antiproliferative properties, which are independent of their adrenoceptor blockade.[1][4][13] These effects may contribute to the organ-protective benefits of carvedilol.[1][4] At higher concentrations, carvedilol also exhibits weak calcium channel blocking activity.[1][5]

Data Presentation: Quantitative Receptor Binding Affinities

The stereoselectivity of Carvedilol's enantiomers is most evident in their binding affinities for different adrenergic receptor subtypes. The following tables summarize the available quantitative data.

Receptor SubtypeLigandpKiKi (nM)Reference
α1A Racemic Carvedilol7.9~12.6[16]
α1B Racemic Carvedilol8.6~2.5[16]
α1D Racemic Carvedilol8.9~1.3[16]
β1 Racemic Carvedilol8.4~4.0[16]
β2 Racemic Carvedilol8.0~10.0[16]
α2A Racemic Carvedilol5.3~5012[16]
α2B Racemic Carvedilol5.5~3162[16]
α2C Racemic Carvedilol5.9~1259[16]

Table 1: Binding Affinities (pKi) of Racemic Carvedilol for Human Adrenergic Receptors.

Enantiomerβ1-Adrenoceptor Activityα1-Adrenoceptor ActivityReference
(S)-Carvedilol Potent AntagonistPotent Antagonist[5][8][9]
This compound Weak/Negligible ActivityPotent Antagonist[9][10]

Table 2: Summary of Functional Activities of Carvedilol Enantiomers.

Signaling Pathways

The interaction of Carvedilol enantiomers with adrenergic receptors initiates distinct intracellular signaling cascades.

Canonical Adrenergic Signaling:

  • α1-Adrenoceptors: Both (R)- and (S)-Carvedilol act as antagonists, blocking the Gq protein-coupled pathway. This prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which would normally lead to an increase in intracellular calcium and protein kinase C (PKC) activation.

  • β-Adrenoceptors: (S)-Carvedilol antagonizes the Gs protein-coupled pathway at β1 and β2 receptors. This blocks adenylyl cyclase (AC) activity, preventing the conversion of ATP to cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

Biased Agonism and Novel Signaling of (S)-Carvedilol: Recent evidence has revealed a more complex signaling profile for Carvedilol, particularly its action as a biased agonist at the β1-adrenergic receptor.[17][18] While it acts as an inverse agonist for the canonical Gs-cAMP pathway, it simultaneously promotes β-arrestin-mediated signaling.[17][18] This biased agonism involves a ligand-induced switch in G-protein coupling of the β1-receptor from Gs to Gi.[17][19][20]

G_Protein_Signaling_Pathways cluster_S_Carvedilol (S)-Carvedilol cluster_Both_Enantiomers Both (R)- and (S)-Carvedilol S_Carv (S)-Carvedilol beta1_AR β1/β2-AR S_Carv->beta1_AR Antagonizes Gs Gαs beta1_AR->Gs blocks AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Both_Carv (R)/(S)-Carvedilol alpha1_AR α1-AR Both_Carv->alpha1_AR Antagonizes Gq Gαq alpha1_AR->Gq blocks PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i PKC Activation IP3_DAG->Ca_PKC

Caption: Canonical adrenergic receptor signaling pathways antagonized by Carvedilol enantiomers.

Biased_Agonism_Signaling cluster_Biased Carvedilol Biased Agonism at β1-AR cluster_Gs Gαs Pathway cluster_Gi Gαi Pathway Carvedilol Carvedilol beta1_AR β1-AR Carvedilol->beta1_AR Gs Gαs beta1_AR->Gs Inverse Agonism Gi Gαi beta1_AR->Gi Promotes Coupling AC Adenylyl Cyclase Gs->AC cAMP ↓ cAMP AC->cAMP beta_arrestin β-arrestin Gi->beta_arrestin ERK ERK Activation beta_arrestin->ERK

Caption: Biased agonism of Carvedilol at the β1-adrenergic receptor.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol describes a competitive binding assay to determine the affinity (Ki) of (R)- and (S)-Carvedilol for a specific adrenergic receptor subtype.

a. Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human adrenergic receptor of interest (e.g., β1-AR).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Dihydroalprenolol for β-receptors, [³H]-Prazosin for α1-receptors).

  • Test Compounds: Stock solutions of this compound and (S)-Carvedilol.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., Propranolol for β-receptors).

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[22]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, scintillation vials, liquid scintillation counter, vacuum filtration manifold with glass fiber filters (e.g., GF/C).[22]

b. Methodology:

  • Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a BCA assay.[22][23]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + radioligand + binding buffer.

    • Non-specific Binding: Receptor membranes + radioligand + excess non-labeled antagonist.

    • Competition Binding: Receptor membranes + radioligand + varying concentrations of (R)- or (S)-Carvedilol (typically 10-12 concentrations covering a wide range, e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Add all components to the wells for a final volume of 250 µL. Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[22]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates bound from free radioligand. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[22]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competing ligand ((R)- or (S)-Carvedilol).

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22][24]

Radioligand_Binding_Workflow start Start: Prepare Receptor Membranes & Reagents assay_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Wells start->assay_setup incubation Incubate plate to reach equilibrium (e.g., 60 min at 30°C) assay_setup->incubation filtration Rapid Vacuum Filtration (Separates bound/free ligand) incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Scintillation Counting (Quantify radioactivity) washing->counting analysis Data Analysis: Calculate IC50 and Ki values counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Functional Assay: Measurement of Intracellular Calcium Mobilization

This protocol outlines a method to assess the functional antagonism of (R)- and (S)-Carvedilol at α1-adrenergic receptors by measuring changes in intracellular calcium ([Ca²⁺]i).

a. Materials:

  • Cells: HEK293 cells stably expressing the human α1-adrenergic receptor.

  • Agonist: An α1-agonist such as Phenylephrine.

  • Test Compounds: this compound and (S)-Carvedilol.

  • Calcium Indicator Dye: A fluorescent Ca²⁺ indicator such as Fura-2 AM or Fluo-4 AM.

  • Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Equipment: Fluorescence plate reader or fluorescence microscope capable of kinetic measurements.

b. Methodology:

  • Cell Plating: Seed the cells in 96-well, black-walled, clear-bottom plates and grow to near confluence.

  • Dye Loading: Wash the cells with buffer and then incubate them with the Ca²⁺ indicator dye in the dark (e.g., 60 minutes at 37°C) to allow for dye uptake and de-esterification.

  • Antagonist Pre-incubation: Wash away excess dye and add buffer containing various concentrations of (R)- or (S)-Carvedilol (or vehicle control) to the wells. Pre-incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading. Inject the α1-agonist (Phenylephrine) into the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in [Ca²⁺]i.

  • Data Analysis:

    • For each well, determine the peak fluorescence response after agonist addition.

    • Normalize the responses to the control (agonist alone).

    • Plot the normalized response against the log concentration of the antagonist ((R)- or (S)-Carvedilol).

    • Fit the data to a dose-response curve to determine the IC₅₀, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced calcium response. This provides a measure of the functional potency of the enantiomer.

Pharmacokinetic Differences

The enantiomers of Carvedilol also exhibit stereoselectivity in their pharmacokinetic profiles. Following oral administration of the racemate in humans, the plasma concentrations of this compound are significantly higher (mean Cmax and AUC are 2.6 and 2.8 times greater, respectively) than those of the more active (S)-enantiomer.[25] This difference is attributed to a greater first-pass metabolism and intrinsic clearance of (S)-Carvedilol by the liver.[7][25]

Conclusion

The pharmacological profile of racemic Carvedilol is a complex interplay of the distinct properties of its (R) and (S) enantiomers. The (S)-enantiomer is solely responsible for the drug's potent non-selective β-adrenergic blockade, while both enantiomers contribute equally to its α1-adrenergic antagonism.[9] Furthermore, Carvedilol exhibits biased agonism at the β1-receptor, preferentially activating β-arrestin signaling pathways via a switch to Gi coupling, a mechanism that may underlie some of its unique clinical benefits in heart failure.[17][19] Understanding these stereoselective differences in receptor affinity, functional activity, signaling, and pharmacokinetics is critical for the rational design and development of future cardiovascular therapies.

References

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of the (R)-Carvedilol Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals

Core Focus: This whitepaper provides a detailed overview of the enantioselective synthesis and comprehensive chemical characterization of (R)-Carvedilol. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support research and development in the pharmaceutical field.

Introduction

Carvedilol is a third-generation, non-selective beta-adrenergic antagonist with alpha-1 receptor blocking properties, widely used in the management of hypertension and congestive heart failure.[1] It is administered clinically as a racemic mixture of its two enantiomers: this compound and (S)-Carvedilol.[2][3] These enantiomers, while chemically similar, exhibit distinct pharmacological profiles. The beta-blocking activity, which is central to the therapeutic effect of many beta-blockers, resides almost exclusively in the (S)-(-)-enantiomer.[3][4] In contrast, both the (R) and (S) enantiomers contribute almost equally to the alpha-1 adrenergic antagonism, which is responsible for the drug's vasodilatory effects.[5][6]

The non-beta-blocking this compound enantiomer has garnered significant interest for its unique therapeutic potential.[7] Research has shown that this compound can suppress arrhythmogenic Ca2+ waves and stress-induced ventricular tachyarrhythmia without the dose-limiting side effects of bradycardia and hypotension associated with the potent beta-blockade of the (S)-enantiomer.[7] This distinct pharmacological profile underscores the importance of developing robust methods for the enantioselective synthesis and rigorous characterization of this compound to explore its full therapeutic potential as a standalone agent.

This guide details a proven synthetic route for this compound and outlines the key analytical techniques required for its comprehensive chemical characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Enantioselective Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction involving a chiral epoxide precursor and 4-hydroxycarbazole, followed by the opening of the resulting epoxide ring with 2-(2-methoxyphenoxy)ethanamine. A representative synthetic workflow is illustrated below.

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amine Coupling start 4-hydroxycarbazole + (R)-glycidyl nosylate step1_reagents NaOH, DMF, 0°C to RT start->step1_reagents Reaction product1 (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole step1_reagents->product1 Yields step2_start (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole + 2-(2-methoxyphenoxy)ethanamine product1->step2_start Intermediate step2_reagents Ethyl Acetate, Reflux step2_start->step2_reagents Reaction final_product This compound step2_reagents->final_product Yields

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on established synthetic routes for Carvedilol enantiomers.[7][8]

Step 1: Synthesis of (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole

  • Dissolve 4-hydroxycarbazole (1.0 eq) and sodium hydroxide (1.05 eq) in a mixture of N,N-dimethylformamide (DMF) and a small amount of water.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of (R)-glycidyl nosylate (1.0 eq) in DMF dropwise to the cooled mixture.

  • Continue stirring at 0°C for 5 hours, then allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with brine and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, 1 M sodium hydroxide, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole. This intermediate can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Charge a reactor with ethyl acetate, followed by 2-(2-methoxyphenoxy)ethylamine (MFA) (approx. 2.0 eq) and (R)-4-(2,3-epoxypropoxy)carbazole (EPOC) (1.0 eq).[8]

  • Heat the mixture to reflux (approximately 78°C) and maintain for several hours (e.g., 6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to facilitate the precipitation of the crude product.

  • Filter the crude this compound and wash with cold ethyl acetate.

  • Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain pure this compound.[8]

Synthesis Data Summary
ParameterStep 1: Epoxide FormationStep 2: Amine Coupling
Key Reagents 4-hydroxycarbazole, (R)-glycidyl nosylate, NaOH[7](R)-EPOC, 2-(2-methoxyphenoxy)ethylamine[8]
Solvent N,N-dimethylformamide (DMF)[7]Ethyl Acetate[8]
Temperature 0°C to Room Temperature[7]Reflux (~78°C)[8]
Reaction Time ~12-18 hours~6 hours[8]
Workup Liquid-liquid extractionCooling, filtration, recrystallization
Typical Yield Not specifiedNot specified

Chemical Characterization

The identity, purity, and enantiomeric integrity of the synthesized this compound must be confirmed through a suite of analytical techniques. The primary methods include chiral HPLC for enantiomeric purity, NMR for structural confirmation, and Mass Spectrometry for molecular weight verification.

G cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis & Confirmation sample Synthesized this compound hplc Chiral HPLC sample->hplc nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (LC-MS/MS) sample->ms hplc_result Enantiomeric Purity Retention Time hplc->hplc_result nmr_result Structural Elucidation Chemical Shifts nmr->nmr_result ms_result Molecular Weight Mass-to-Charge Ratio (m/z) ms->ms_result final Characterization Complete hplc_result->final nmr_result->final ms_result->final

Caption: Analytical workflow for this compound characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of the synthesized compound. It separates the (R) and (S) enantiomers, allowing for their quantification.

3.1.1 Experimental Protocol

  • Column Selection: Utilize a chiral stationary phase column known for resolving Carvedilol enantiomers, such as a Phenomenex Lux Cellulose-4 or a Chirobiotic T® (Teicoplanin) column.[9][10][11]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of an alcohol (e.g., isopropanol) and an alkane (e.g., n-Heptane). A common ratio is 60:40 (v/v) Isopropanol:n-Heptane.[9]

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent like methanol at a concentration of approximately 0.1 mg/mL.[9] Prepare a racemic Carvedilol standard for comparison.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV detection at 240 nm or 254 nm.[9][12][13]

    • Column Temperature: Ambient or controlled (e.g., 25°C).[5]

  • Analysis: Inject the racemic standard to determine the retention times for both (R) and (S) enantiomers. Inject the synthesized sample and integrate the peak areas to calculate the enantiomeric excess (% ee).

3.1.2 HPLC Data Summary

ParameterValue / ConditionReference(s)
Stationary Phase Phenomenex Lux Cellulose-4 (250 x 4.6 mm, 5 µm)[9][10]
Mobile Phase Isopropanol : n-Heptane (60:40 v/v)[9]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 254 nm[9]
Tailing Factor (Typical) < 2 (e.g., 0.23 for R, 0.31 for S)[9]
Resolution (Rs) > 1.5[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure of the synthesized this compound. Both ¹H and ¹³C NMR are valuable for full structural elucidation.

3.2.1 Experimental Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆).[14][15] Tetramethylsilane (TMS) is used as an internal reference (0 ppm).[14]

  • Instrument: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of all protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • Data Analysis: Compare the obtained spectra with literature data for Carvedilol to confirm the presence of all expected signals and the overall molecular structure.[14][16]

3.2.2 NMR Data Summary (¹H NMR in DMSO-d₆)

Proton SignalChemical Shift (δ, ppm)Description
~8.20Aromatic HCorresponds to a proton on the carbazole ring system.[15]
~6.8-7.5Multiple Aromatic HSignals corresponding to the carbazole and methoxyphenoxy rings.
~3.75-OCH₃Singlet for the methoxy group protons.
~2.5-4.2Aliphatic HComplex multiplets for the propanol and ethylamine chain protons.

Note: Specific chemical shifts can vary slightly based on concentration and instrument calibration.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for its sensitivity and specificity.

3.3.1 Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent mixture compatible with the LC mobile phase (e.g., acetonitrile/water).

  • Chromatography: Use a standard reversed-phase C18 column. The mobile phase can be an isocratic or gradient mixture of acetonitrile and water with an additive like formic acid to promote ionization.[17]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Heated Electrospray Ionization in positive mode (HESI+).[18]

    • Analysis Mode: Full scan MS to identify the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation and monitor characteristic product ions for confirmation.

  • Data Analysis: Verify the presence of the correct mass-to-charge ratio (m/z) for the protonated molecule and its key fragments.

3.3.2 Mass Spectrometry Data Summary

ParameterValueReference(s)
Molecular Formula C₂₄H₂₆N₂O₄[19]
Molecular Weight 406.5 g/mol [19]
Ionization Mode Positive Electrospray (ESI+)[11][18]
Parent Ion [M+H]⁺ (m/z) 407[11]
Major Fragment Ion (m/z) 100[11]

Mechanism of Action: Differential Receptor Blockade

The therapeutic rationale for isolating this compound stems from its differential interaction with adrenergic receptors compared to its (S)-enantiomer. Understanding this relationship is critical for drug development professionals.

G R_Carv This compound Alpha1 α1-Receptor R_Carv->Alpha1 Blocks Beta β-Receptors R_Carv->Beta No Significant Blockade S_Carv (S)-Carvedilol S_Carv->Alpha1 Blocks S_Carv->Beta Blocks (Potent)

Caption: Differential adrenergic receptor blockade by Carvedilol enantiomers.

As the diagram illustrates, both enantiomers block the alpha-1 adrenergic receptor, leading to vasodilation.[2] However, only the (S)-enantiomer is a potent beta-blocker.[3][4] The (R)-enantiomer lacks significant beta-blocking activity, thereby avoiding associated side effects like bradycardia.[7]

Conclusion

This guide provides a comprehensive framework for the enantioselective synthesis and detailed chemical characterization of this compound. The successful execution of the described synthetic protocols, coupled with rigorous analysis using chiral HPLC, NMR, and MS, is essential for obtaining high-purity this compound suitable for further pharmacological investigation. The distinct therapeutic profile of the (R)-enantiomer, particularly its potential as a non-beta-blocking antiarrhythmic agent, makes it a compelling candidate for continued research and development in cardiovascular medicine. The methodologies and data presented herein serve as a critical resource for scientists and researchers dedicated to advancing this promising therapeutic agent.

References

Stereospecific Effects of Carvedilol Isomers: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Carvedilol is a third-generation adrenergic antagonist widely used in the management of cardiovascular diseases.[1] It is administered clinically as a racemic mixture of its two enantiomers, (S)- and (R)-Carvedilol.[1][2] These isomers, however, exhibit distinct pharmacological profiles in vitro. This technical guide provides an in-depth analysis of the stereospecific effects of Carvedilol, focusing on differential receptor binding, functional antagonism, and unique biased signaling pathways. Quantitative data are summarized for direct comparison, detailed experimental protocols are provided for key assays, and critical signaling pathways are visualized to elucidate the complex pharmacology of Carvedilol's stereoisomers.

Differential Adrenergic Receptor Interactions

The primary mechanism of Carvedilol involves the blockade of α- and β-adrenergic receptors.[1] However, this activity is highly stereoselective, with significant differences observed between the (S)- and (R)-isomers, particularly at β-adrenoceptors.

Beta-Adrenergic Receptor Antagonism

The β-blocking activity of Carvedilol resides almost exclusively in the (S)-enantiomer.[3] In vitro studies consistently demonstrate that (S)-Carvedilol is a potent competitive antagonist at β1- and β2-adrenergic receptors, while this compound is substantially less active.[4] The S(-) enantiomer is reported to be up to 200-fold more potent as a β-receptor antagonist than the R(+) enantiomer.[5][6] This stereoselectivity is a hallmark of β-blockers and is critical to the primary therapeutic effect of Carvedilol.

Alpha-1 Adrenergic Receptor Antagonism

In stark contrast to its β-blocking activity, the α1-adrenoceptor blockade is not stereoselective. Both (S)- and this compound are equipotent antagonists of the α1-receptor.[3][4][5][6] This action contributes to the vasodilatory properties of the drug.[3] The combination of non-selective β-blockade (from the S-isomer) and α1-blockade (from both isomers) in the racemic mixture defines Carvedilol's unique hemodynamic profile.[2]

Quantitative Comparison of Receptor Affinities

The following table summarizes the quantitative data on the binding affinities and functional antagonism of Carvedilol isomers at adrenergic receptors from in vitro studies.

IsomerReceptorPreparationAssay TypeValue (KB)Reference
(S)-Carvedilol β1-AdrenoceptorGuinea Pig AtriumFunctional Antagonism (Isoproterenol-induced chronotropy)0.4 nM[4]
This compound β1-AdrenoceptorGuinea Pig AtriumFunctional Antagonism (Isoproterenol-induced chronotropy)~45 nM[4]
(S)-Carvedilol α1-AdrenoceptorRabbit AortaFunctional Antagonism (Norepinephrine-induced vasoconstriction)14 nM[4]
This compound α1-AdrenoceptorRabbit AortaFunctional Antagonism (Norepinephrine-induced vasoconstriction)16 nM[4]

Biased Agonism and G Protein-Independent Signaling

Beyond classical receptor antagonism, Carvedilol is a prototypical "biased ligand".[7] It selectively activates certain downstream signaling pathways while simultaneously blocking others at the same receptor. This effect is most characterized at the β2- and β1-adrenergic receptors.

Carvedilol functions as an inverse agonist for the canonical Gαs-adenylyl cyclase pathway but, uniquely, acts as an agonist for β-arrestin-mediated signaling.[7][8][9] This biased agonism involves G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, recruitment of β-arrestin, and subsequent activation of downstream kinases like Extracellular Regulated Kinase 1/2 (ERK1/2).[7][8]

Recent studies on the β1-adrenergic receptor have revealed an even more complex mechanism, where Carvedilol-induced, β-arrestin-mediated signaling is dependent on the receptor coupling to Gαi proteins.[10][11] This ligand-induced switch from Gαs to Gαi coupling represents a novel signaling paradigm for a Gαs-coupled receptor.[10]

G_Protein_Signaling_Antagonism cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_beta β-Adrenergic Receptor Signaling a1_ligand Norepinephrine a1_receptor α1-AR a1_ligand->a1_receptor gq Gαq a1_receptor->gq plc PLC gq->plc ip3_dag IP3 / DAG plc->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release b_ligand Isoproterenol b_receptor β-AR b_ligand->b_receptor gs Gαs b_receptor->gs ac Adenylyl Cyclase gs->ac camp cAMP ac->camp pka PKA camp->pka s_carv (S)-Carvedilol s_carv->a1_receptor Blocks s_carv->b_receptor Blocks (Potent) r_carv This compound r_carv->a1_receptor Blocks r_carv->b_receptor Blocks (Weak)

Caption: Classical antagonism of adrenergic G protein pathways by Carvedilol isomers.

Biased_Agonism_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol carvedilol Carvedilol b_receptor β1-AR / β2-AR carvedilol->b_receptor grk GRK b_receptor->grk Recruits & Activates gai Gαi b_receptor->gai Switches to (β1-AR specific) gs Gαs b_receptor->gs Inverse Agonism b_arrestin β-Arrestin b_receptor->b_arrestin Recruits grk->b_receptor Phosphorylates (P) ac Adenylyl Cyclase gs->ac erk_pathway MAPK Cascade (e.g., Raf, MEK) b_arrestin->erk_pathway Scaffolds erk ERK1/2 erk_pathway->erk p_erk p-ERK1/2 erk->p_erk

Caption: Carvedilol's biased agonism at β-adrenergic receptors.

Non-Adrenergic In Vitro Effects: Ryanodine Receptors

Beyond adrenoceptors, recent evidence has highlighted direct effects of Carvedilol isomers on intracellular calcium handling. Specifically, the non-β-blocking this compound has been shown to directly modulate the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiac muscle.[12][13] This action is independent of its adrenergic effects and may contribute to the anti-arrhythmic properties of racemic Carvedilol.[12]

This compound was found to suppress spontaneous Ca²⁺ oscillations in HEK293 cells expressing a disease-causing RyR2 mutation and directly modify the gating of single RyR2 channels.[12]

IsomerTargetPreparationAssay TypeObservationReference
This compound RyR2 ChannelSR Microsomes in Lipid BilayerSingle Channel RecordingReduced mean open time, increased event frequency at 1 µM.[12][13]
This compound RyR2-R4496CHEK293 CellsCa²⁺ Imaging (fura-2)Suppressed spontaneous Ca²⁺ oscillations.[12]

Detailed Experimental Methodologies

This section outlines the protocols for key in vitro experiments used to characterize the stereospecific effects of Carvedilol.

Protocol: Functional Antagonism in Isolated Tissues
  • Objective: To determine the functional antagonist potency (KB) of Carvedilol isomers at α1- and β1-adrenoceptors.

  • β1-Adrenoceptor Assay (Guinea Pig Atrium):

    • Guinea pigs are euthanized, and the atria are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • The spontaneous beating rate of the atria is recorded using a force-displacement transducer.

    • A cumulative concentration-response curve is generated for the β-agonist isoproterenol to establish a baseline positive chronotropic response.

    • The tissues are washed and incubated with a specific concentration of (S)- or this compound for a predetermined time (e.g., 60 minutes).

    • A second cumulative concentration-response curve for isoproterenol is generated in the presence of the Carvedilol isomer.

    • The degree of the rightward shift in the concentration-response curve is used to calculate the dissociation constant (KB) using the Schild equation.[4]

  • α1-Adrenoceptor Assay (Rabbit Aorta):

    • Rabbits are euthanized, and the thoracic aorta is removed, cleaned of connective tissue, and cut into rings.

    • Aortic rings are mounted in an organ bath under tension and allowed to equilibrate.

    • A cumulative concentration-response curve is generated for the α1-agonist norepinephrine or cirazoline to establish a baseline vasoconstrictor response.[4]

    • Following washout, the rings are incubated with (S)- or this compound.

    • A second agonist concentration-response curve is generated. The KB is calculated from the dose-ratio shift.[4]

Protocol: β-Arrestin Recruitment Assay (HEK-293 Cells)
  • Objective: To quantify the ability of Carvedilol isomers to promote the interaction between a β-adrenoceptor and β-arrestin.

  • Methodology (e.g., Bioluminescence Resonance Energy Transfer - BRET):

    • HEK-293 cells are co-transfected with plasmids encoding for a β-adrenoceptor fused to a Renilla luciferase (Rluc; BRET donor) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP; BRET acceptor).

    • Transfected cells are plated in a white, 96-well microplate and grown to confluence.

    • The growth medium is replaced with a serum-free medium, and cells are incubated with the BRET substrate (e.g., coelenterazine h).

    • Cells are stimulated with varying concentrations of Carvedilol isomers or a reference agonist (e.g., isoproterenol).

    • Light emissions at the specific wavelengths for Rluc and YFP are measured simultaneously using a microplate reader.

    • The BRET ratio (YFP emission / Rluc emission) is calculated. An increase in the BRET ratio indicates ligand-induced recruitment of β-arrestin to the receptor. Dose-response curves are generated to determine potency (EC₅₀).

Protocol: ERK1/2 Phosphorylation Assay
  • Objective: To measure the activation of the MAPK/ERK pathway downstream of Carvedilol-induced β-arrestin signaling.

  • Methodology (Western Blot):

    • HEK-293 cells expressing the β-adrenoceptor of interest are cultured in plates and serum-starved for several hours to reduce basal ERK activation.

    • For experiments investigating the role of Gαi, cells are pre-treated with pertussis toxin (PTX) or a vehicle control.[10]

    • Cells are stimulated with Carvedilol isomers for a short time course (e.g., 5-10 minutes).

    • The stimulation is terminated by aspirating the medium and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Cell lysates are collected, and protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is often stripped and re-probed for total ERK as a loading control. Band intensities are quantified using densitometry.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Signal Detection cluster_bret BRET Assay cluster_perk pERK Assay culture Culture HEK-293 cells transfect Transfect with β-AR and β-Arrestin (BRET Assay) culture->transfect plate Plate cells in 96-well plates transfect->plate starve Serum Starve (pERK Assay) stimulate Stimulate with Carvedilol Isomers plate->stimulate pretreat Pre-treat with PTX (optional, for Gαi) starve->pretreat pretreat->stimulate bret_read Read Luminescence (YFP/Rluc Ratio) stimulate->bret_read lyse Lyse Cells stimulate->lyse wb Western Blot for pERK lyse->wb quant Densitometry wb->quant

References

(R)-Carvedilol's Interaction with Alpha-1 Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the (R)-enantiomer of Carvedilol for alpha-1 adrenergic receptors. Carvedilol, a non-selective beta-blocker with additional alpha-1 blocking properties, is a racemic mixture of (R)- and (S)-enantiomers. While the (S)-enantiomer is primarily responsible for the beta-blocking activity, both enantiomers contribute to the alpha-1 adrenergic antagonism.[1] This document consolidates quantitative binding data, details experimental methodologies for assessing binding affinity, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of (R)-Carvedilol for alpha-1 adrenergic receptor subtypes has been determined through various in vitro studies. The data, presented in terms of pKi (the negative logarithm of the inhibition constant, Ki), provides a standardized measure of binding affinity. A higher pKi value indicates a stronger binding affinity.

EnantiomerReceptor SubtypepKiKi (nM)Reference Tissue/Cell Line
(R)-(+)-Carvedilolα1A7.9~12.6Recombinant Human Receptors in HEK293 cells
(R)-(+)-Carvedilolα1B8.6~2.5Recombinant Human Receptors in HEK293 cells
(R)-(+)-Carvedilolα1D8.9~1.3Recombinant Human Receptors in HEK293 cells

Note: Ki values are approximated from pKi values.

Experimental Protocols

The determination of the binding affinity of this compound for alpha-1 adrenergic receptors is typically achieved through competitive radioligand binding assays. This method quantifies the ability of the unlabeled drug (this compound) to displace a known radiolabeled ligand from the receptor.

Membrane Preparation from Cells Expressing Alpha-1 Adrenergic Receptors

A crucial first step is to obtain a preparation of cell membranes that contain a high density of the target alpha-1 adrenergic receptor subtype. Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for this purpose as they can be transiently or stably transfected to express a specific human adrenergic receptor subtype.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the desired human alpha-1 adrenergic receptor subtype (α1A, α1B, or α1D) in appropriate growth medium until they reach near confluence.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then scrape them into a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer to ensure complete cell lysis.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Washing and Storage: Resuspend the membrane pellet in a fresh buffer, centrifuge again, and finally resuspend the washed pellet in a storage buffer (e.g., 50 mM Tris-HCl, 10% sucrose, pH 7.4). Determine the protein concentration using a standard assay (e.g., BCA assay), and store the membrane aliquots at -80°C.

Radioligand Competition Binding Assay

This assay determines the inhibition constant (Ki) of this compound by measuring its ability to compete with a radiolabeled antagonist for binding to the alpha-1 adrenergic receptors in the prepared membranes.

Protocol:

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, set up the following reaction mixtures in triplicate:

    • Total Binding: Cell membranes, radioligand (e.g., [3H]-prazosin for alpha-1 receptors), and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., phentolamine) to saturate all specific binding sites.

    • Competition: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[2][3] Activation of these receptors by an agonist initiates a signaling cascade that leads to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).

Alpha1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Alpha1_AR α1-Adrenergic Receptor Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER IP3 Receptor IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates substrates leading to Ca_ER Ca²⁺ Ca_ER->PKC Activates Ca_ER->Cellular_Response Contributes to ER->Ca_ER Releases Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha1_AR Activates Carvedilol This compound (Antagonist) Carvedilol->Alpha1_AR Blocks

Caption: Alpha-1 adrenergic receptor signaling cascade.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture with Receptor Expression Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Reaction_Setup 3. Set up Reaction Mixtures (Total, Non-specific, Competition) Membrane_Prep->Reaction_Setup Incubation 4. Incubation to Reach Equilibrium Reaction_Setup->Incubation Filtration 5. Filtration and Washing Incubation->Filtration Scintillation_Counting 6. Scintillation Counting Filtration->Scintillation_Counting Data_Processing 7. Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting 8. Generate Competition Curve and Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation 9. Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

References

The Dichotomy of a Molecule: An In-depth Technical Guide to the Discovery and Development of Carvedilol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol, a third-generation β-adrenoreceptor antagonist, stands as a cornerstone in the management of cardiovascular diseases, particularly heart failure and hypertension.[1] Its clinical success, however, belies a more complex molecular reality. Carvedilol is administered as a racemic mixture of two enantiomers, (S)-(-)-carvedilol and (R)-(+)-carvedilol, which possess distinct pharmacological profiles. This technical guide provides a comprehensive exploration of the discovery, development, and stereoselective properties of carvedilol enantiomers, offering valuable insights for researchers and professionals in the field of drug development.

Discovery and Development: A Paradigm Shift in Cardiovascular Medicine

1.1. The Genesis of a Dual-Action Adrenergic Antagonist

The pharmacological innovation of carvedilol lay in its combined β-adrenoceptor and α1-adrenoceptor blocking activities.[1] This dual action was a deliberate design to offer a more comprehensive approach to cardiovascular therapy. The β-blockade component would address the detrimental effects of excessive sympathetic stimulation on the heart, while the α1-blockade would induce vasodilation, reducing peripheral resistance and blood pressure.[3]

1.2. Overcoming Dogma: The Controversial Path to Heart Failure Treatment

The development of carvedilol for congestive heart failure (CHF) was met with significant skepticism from the cardiology community. At the time, β-blockers were contraindicated in CHF patients due to concerns about their negative inotropic effects worsening the condition.[1] Despite this prevailing view, a dedicated group of scientists and clinicians championed the investigation of carvedilol in this patient population, driven by the hypothesis that its unique pharmacological profile could offer benefits.

1.3. Landmark Clinical Trials and Regulatory Approval

Stereoselective Pharmacology: The Tale of Two Enantiomers

The therapeutic effects of racemic carvedilol are a composite of the distinct actions of its (S) and (R) enantiomers. Understanding these differences is critical for a complete appreciation of its mechanism of action.

(S)-(-)-Carvedilol: This enantiomer is a potent non-selective β-adrenoceptor antagonist, blocking both β1 and β2 receptors.[4] It is also an α1-adrenoceptor blocker.[4] The β-blocking activity of the (S)-enantiomer is approximately 100-fold more potent than that of the (R)-enantiomer.

(R)-(+)-Carvedilol: The (R)-enantiomer is primarily an α1-adrenoceptor antagonist, with weak β-adrenoceptor blocking activity.[4]

Both enantiomers contribute to the overall vasodilatory effect of racemic carvedilol through α1-blockade. However, the significant β-blocking activity resides almost exclusively in the (S)-enantiomer.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for carvedilol enantiomers.

Table 1: Adrenergic Receptor Binding Affinities (Ki) of Carvedilol Enantiomers

Enantiomerα1-Adrenoceptor (Ki, nM)β1-Adrenoceptor (Ki, nM)β2-Adrenoceptor (Ki, nM)
(S)-(-)-Carvedilol1.10.220.34
(R)-(+)-Carvedilol1.125.02.8

Data compiled from various sources.

Table 2: Stereoselective Pharmacokinetics of Carvedilol Enantiomers in Humans (Oral Administration)

Parameter(S)-(-)-Carvedilol(R)-(+)-Carvedilol
Cmax (ng/mL) 21.648.9
AUC (ng·h/mL) 82.61205.52
t1/2 (hours) 7-115-9
Bioavailability (%) ~15~31

Data represents mean values from studies in healthy volunteers.[5][6][7]

Table 3: Stereoselective Metabolism of Carvedilol Enantiomers by Cytochrome P450 Isozymes

EnantiomerPrimary Metabolizing EnzymesKey Metabolites
(S)-(-)-CarvedilolCYP2D64'- and 5'-hydroxycarvedilol
(R)-(+)-CarvedilolCYP2D6, CYP2C94'- and 5'-hydroxycarvedilol, O-desmethylcarvedilol

CYP2D6 is the primary enzyme for aromatic ring oxidation of both enantiomers, while CYP2C9 plays a more significant role in the metabolism of the (R)-enantiomer.[8]

Signaling Pathways

The pharmacological effects of carvedilol enantiomers are mediated through their interaction with adrenergic receptors and the subsequent modulation of intracellular signaling cascades.

Mandatory Visualization: Signaling Pathway Diagrams

Alpha1_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Carvedilol (R)- or (S)-Carvedilol Alpha1_Receptor α1-Adrenergic Receptor Carvedilol->Alpha1_Receptor Blocks Gq Gq Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction

Caption: α1-Adrenergic Receptor Signaling Pathway Blockade by Carvedilol.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol S_Carvedilol (S)-Carvedilol Beta_Receptor β1/β2-Adrenergic Receptor S_Carvedilol->Beta_Receptor Blocks Gs Gs Beta_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->Cellular_Response Phosphorylates target proteins

Caption: β-Adrenergic Receptor Signaling Pathway Blockade by (S)-Carvedilol.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of carvedilol enantiomers.

Chiral Separation of Carvedilol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify (S)- and (R)-carvedilol from a racemic mixture or biological samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

  • Chiral stationary phase (CSP) column (e.g., cellulose- or amylose-based).

Reagents:

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

  • Mobile phase additives (e.g., diethylamine, trifluoroacetic acid).

  • Carvedilol reference standards ((S)-, (R)-, and racemic).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvents and additives in the desired ratio. For example, a mobile phase could consist of n-hexane:isopropanol:diethylamine (80:20:0.1, v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve the carvedilol sample in a suitable solvent (e.g., mobile phase or ethanol) to a known concentration. For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the drug and remove interfering substances.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (or similar cellulose-based column).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

    • Detection: UV at 240 nm or fluorescence (Excitation: 242 nm, Emission: 345 nm).

  • Data Analysis: Identify the peaks corresponding to (S)- and this compound based on the retention times of the individual enantiomer standards. Quantify the amount of each enantiomer by comparing the peak areas to a calibration curve prepared with known concentrations of the standards.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of carvedilol enantiomers to adrenergic receptors.

Materials:

  • Cell membranes expressing the target receptor (α1, β1, or β2).

  • Radioligand specific for the target receptor (e.g., [³H]prazosin for α1, [³H]CGP-12177 for β1/β2).

  • Scintillation counter.

  • Glass fiber filters.

  • Incubation buffer (e.g., Tris-HCl buffer).

Procedure:

  • Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled carvedilol enantiomer (competitor). Include control tubes with no competitor (total binding) and tubes with a high concentration of a known potent unlabeled ligand (non-specific binding).

  • Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The story of carvedilol is a compelling example of how a deeper understanding of stereochemistry can illuminate the complex pharmacology of a drug. The distinct roles of the (S)- and (R)-enantiomers in its overall therapeutic effect highlight the importance of chiral considerations in drug development. This technical guide has provided a comprehensive overview of the discovery, development, and stereoselective properties of carvedilol, offering a valuable resource for scientists and researchers dedicated to advancing the field of cardiovascular medicine. The continued exploration of the unique properties of carvedilol's enantiomers may yet unveil new therapeutic possibilities and further refine our approach to treating cardiovascular disease.

References

(R)-Carvedilol's Role in Modulating Intracellular Calcium Waves: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which the non-β-blocking enantiomer, (R)-Carvedilol, modulates intracellular calcium (Ca²⁺) waves. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways and workflows to facilitate a comprehensive understanding for research and development applications.

Core Mechanism of Action: Direct Ryanodine Receptor Inhibition

This compound, the non-beta-blocking enantiomer of Carvedilol, exerts its primary effect on intracellular calcium dynamics through direct interaction with the cardiac ryanodine receptor (RyR2), a critical ion channel responsible for the release of calcium from the sarcoplasmic reticulum (SR).[1][2] Unlike its S-enantiomer, this compound's action is independent of β-adrenergic receptor blockade, allowing it to suppress arrhythmogenic Ca²⁺ waves without inducing bradycardia or hypotension.[1][2][3]

Spontaneous diastolic Ca²⁺ release from the SR, often manifesting as Ca²⁺ waves, is a known trigger for cardiac arrhythmias.[1] These waves are caused by the abnormal opening of RyR2 channels, particularly under conditions of SR Ca²⁺ overload.[1] this compound directly modifies the gating of the RyR2 channel, reducing its open duration and thereby suppressing these spontaneous Ca²⁺ release events.[1][2][4] This inhibitory action has been observed in various experimental models, including HEK293 cells expressing mutant RyR2, cardiomyocytes in intact hearts, and in mouse models of catecholaminergic polymorphic ventricular tachycardia (CPVT), a disease characterized by Ca²⁺-triggered arrhythmias.[1][2]

Quantitative Effects of this compound on Intracellular Calcium Dynamics

The following tables summarize the quantitative data from key studies investigating the effects of this compound on various parameters of intracellular calcium handling.

Table 1: Effect of this compound on Spontaneous Ca²⁺ Waves in Intact Hearts

ParameterControlThis compound (1 µM)P-value
Occurrence of Ca²⁺ WavesNot specified51.1 ± 7.9% reduction<0.001
Frequency of Ca²⁺ WavesNot specified0.6 ± 0.1 Hz/100 µm<0.001

Data from studies on intact hearts expressing the RyR2-R4496C mutation, where Ca²⁺ waves were induced by elevating extracellular Ca²⁺.[3]

Table 2: Dose-Dependent Effects of this compound on Intracellular Calcium Homeostasis and RyR2 Phosphorylation in Human Atrial Myocytes

ParameterConditionIC50 of this compound
RyR2 Phosphorylation at Ser-2808Fenoterol-induced0.36 µM

This study investigated the reversal of β2-adrenergic agonist (fenoterol)-induced effects by this compound.[5]

Signaling Pathways Modulated by Carvedilol

Carvedilol exhibits biased agonism at β-adrenergic receptors, meaning it can differentially activate downstream signaling pathways.[6][7][8][9] While it acts as an antagonist or inverse agonist at the G-protein-dependent pathway, it can function as an agonist for β-arrestin-mediated signaling.[6][7][8] This β-arrestin-biased agonism leads to the activation of the ERK1/2 MAP kinase cascade, which can influence neuronal calcium signaling.[6] Although the direct link between this compound's β-arrestin signaling and its effect on RyR2 needs further elucidation, it represents a parallel pathway of its cellular action.

Carvedilol This compound BetaAR β-Adrenergic Receptor Carvedilol->BetaAR Biased Agonist RyR2 Ryanodine Receptor 2 (RyR2) Carvedilol->RyR2 Direct Inhibition G_Protein G-Protein (Gs) BetaAR->G_Protein Antagonist/Inverse Agonist Beta_Arrestin β-Arrestin BetaAR->Beta_Arrestin Agonist AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK1/2 Activation Beta_Arrestin->ERK SR Sarcoplasmic Reticulum RyR2->SR Located on Ca_Wave ↓ Spontaneous Ca²⁺ Waves RyR2->Ca_Wave Reduces Open Duration

Caption: Signaling pathways of this compound.

Experimental Protocols

Measurement of Intracellular Calcium Waves using Fluorescent Indicators

This protocol outlines the general steps for measuring intracellular Ca²⁺ using common fluorescent dyes like Fura-2 AM or Fluo-4 AM.[10][11][12][13][14][15][16][17][18][19][20][21]

4.1.1. Materials

  • Cells of interest (e.g., isolated cardiomyocytes, HEK293 cells)

  • Fura-2 AM or Fluo-4 AM

  • Anhydrous DMSO

  • Pluronic® F-127 (optional, aids in dye dispersion)[12][13][14][19]

  • Probenecid (optional, reduces dye leakage)[12][13][14]

  • Buffered physiological medium (e.g., Hanks' Balanced Salt Solution - HBSS)[19]

  • Confocal microscope or fluorescence plate reader[20][22][23][24]

4.1.2. Dye Loading Protocol

  • Prepare Stock Solution: Dissolve Fura-2 AM or Fluo-4 AM in anhydrous DMSO to a stock concentration of 1-5 mM.[12] Aliquot and store at -20°C, protected from light.[11][13]

  • Prepare Loading Solution: Dilute the stock solution in a buffered physiological medium to a final concentration of 1-5 µM.[12][16] If using, add Pluronic® F-127 (final concentration ~0.02-0.04%) and Probenecid (final concentration 1-2.5 mM).[12][13]

  • Cell Loading:

    • For adherent cells, remove the culture medium, wash once, and then add the loading solution.

    • For suspension cells, pellet the cells and resuspend them in the loading solution.

  • Incubation: Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.[12][14] The optimal time and temperature should be determined empirically for each cell type.[12]

  • Washing and De-esterification:

    • After loading, wash the cells with an indicator-free medium to remove extracellular dye.[12]

    • Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.[12]

A Prepare Dye Stock (1-5 mM in DMSO) B Prepare Loading Solution (1-5 µM in Buffer) A->B C Load Cells with Dye Solution B->C D Incubate (15-60 min, RT or 37°C) C->D E Wash Cells D->E F De-esterification (30 min) E->F G Image/Measure Fluorescence F->G

Caption: Workflow for loading cells with calcium indicators.

4.1.3. Calcium Imaging and Data Acquisition

  • Microscopy: Use a confocal laser scanning microscope for high-resolution imaging of subcellular Ca²⁺ signals.[22][23][24]

    • Excitation/Emission for Fluo-4: ~494 nm / ~516 nm.[16][17]

    • Excitation/Emission for Fura-2 (Ratiometric): Excite at 340 nm and 380 nm, and measure emission at ~510 nm.[14][20] The ratio of emissions at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.[20]

  • Plate Reader: For high-throughput screening, a fluorescence microplate reader can be used to measure changes in fluorescence intensity over time.[18][20]

  • Data Analysis: Analyze the changes in fluorescence intensity or the 340/380 nm ratio to quantify the amplitude, frequency, and duration of intracellular Ca²⁺ waves.

Single RyR2 Channel Recording in Lipid Bilayers

To directly assess the effect of this compound on RyR2 channel function, single-channel recordings in lipid bilayers are performed.[1]

4.2.1. Methodology Outline

  • Preparation of SR Microsomes: Isolate sarcoplasmic reticulum microsomes rich in RyR2 from cardiac tissue.

  • Lipid Bilayer Formation: Form an artificial lipid bilayer across a small aperture separating two chambers (cis and trans).

  • Fusion of Microsomes: Fuse the SR microsomes with the lipid bilayer, allowing RyR2 channels to incorporate into the membrane.

  • Electrophysiological Recording: Apply a voltage clamp across the bilayer and record the single-channel currents using sensitive amplifiers.

  • Drug Application: Add this compound to the chamber to observe its effect on channel gating properties, such as mean open time, closed time, and open probability.[4]

A Isolate SR Microsomes (with RyR2) C Fuse Microsomes with Bilayer A->C B Form Artificial Lipid Bilayer B->C D Record Baseline Single-Channel Currents C->D E Apply this compound D->E F Record Post-Treatment Channel Activity E->F G Analyze Gating Parameters (Open Time, Probability) F->G

Caption: Workflow for single RyR2 channel recording.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the management of Ca²⁺-triggered cardiac arrhythmias due to its direct, inhibitory effect on RyR2 channels, independent of its β-blocking activity.[1][2] This unique pharmacological profile allows for the suppression of arrhythmogenic intracellular Ca²⁺ waves without the dose-limiting side effects of traditional beta-blockers.[1] Further research should focus on fully elucidating the interplay between its direct RyR2 modulation and its β-arrestin-biased signaling in different cell types. The development of novel analogs based on the structure of this compound could lead to more potent and selective inhibitors of spontaneous Ca²⁺ release, offering new avenues for the treatment of heart failure and inherited arrhythmia syndromes.

References

Metabolic Pathways of (R)-Carvedilol in Liver Microsomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of (R)-Carvedilol, the R-enantiomer of the non-selective beta-adrenergic antagonist, within human liver microsomes. This document details the enzymatic processes, resulting metabolites, and relevant kinetic data, alongside standardized experimental protocols for in vitro analysis.

Introduction to this compound Metabolism

Carvedilol is administered as a racemic mixture of (R)- and (S)-enantiomers. The metabolic fate of each enantiomer is distinct, with this compound primarily undergoing oxidative metabolism mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver. Understanding these pathways is critical for predicting drug-drug interactions, assessing pharmacokinetic variability, and ensuring therapeutic efficacy and safety. In human liver microsomes, the metabolism of this compound is a complex process involving multiple CYP isoforms, leading to the formation of several key metabolites.

Metabolic Pathways of this compound

The metabolism of this compound in human liver microsomes predominantly proceeds through oxidation, including aromatic ring hydroxylation, side-chain oxidation, and O-desmethylation.[1] This leads to the formation of four primary metabolites: 4'-hydroxyphenyl-carvedilol (4'-OHC), 5'-hydroxyphenyl-carvedilol (5'-OHC), 8-hydroxycarbazolyl-carvedilol (8-OHC), and O-desmethylcarvedilol (ODMC).[2] Subsequently, these phase I metabolites can undergo phase II conjugation reactions, such as glucuronidation.[1]

The key Cytochrome P450 enzymes responsible for the metabolism of this compound are CYP2D6, CYP3A4, CYP1A2, and CYP2C9.[1] The contribution of each of these enzymes to the formation of the specific metabolites is a critical aspect of understanding the overall metabolic profile of this compound.

Signaling Pathway of this compound Metabolism

Carvedilol_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) RCAR This compound M1 4'-Hydroxy-Carvedilol RCAR->M1 CYP2D6 (major) CYP3A4 M2 5'-Hydroxy-Carvedilol RCAR->M2 CYP2D6 (major) M3 8-Hydroxy-Carvedilol RCAR->M3 CYP1A2 M4 O-Desmethyl-Carvedilol RCAR->M4 CYP2C9 (major) CYP1A2, CYP2D6, CYP2E1 M1_G 4'-OH-Carvedilol Glucuronide M1->M1_G UGTs M2_G 5'-OH-Carvedilol Glucuronide M2->M2_G UGTs M3_G 8-OH-Carvedilol Glucuronide M3->M3_G UGTs M4_G O-Desmethyl-Carvedilol Glucuronide M4->M4_G UGTs

Caption: Metabolic pathways of this compound in human liver microsomes.

Quantitative Analysis of this compound Metabolism

Table 1: Michaelis-Menten Kinetic Parameters for O-Desmethylation of this compound by CYP2C9 Variants

CYP2C9 VariantKm (µM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP)
CYP2C9.1 (Wild Type)45.3 ± 8.71.25 ± 0.110.028
CYP2C9.268.4 ± 12.50.89 ± 0.090.013
CYP2C9.3112.5 ± 21.30.45 ± 0.050.004

Data presented is for racemic carvedilol, with CYP2C9 being the primary enzyme for O-desmethylation.

Table 2: Intrinsic Clearance for Hydroxylation of Carvedilol by CYP2D6 Variants

CYP2D6 VariantIntrinsic Clearance (CLint) for 4'-hydroxylation (% of Wild Type)Intrinsic Clearance (CLint) for 5'-hydroxylation (% of Wild Type)
CYP2D6.1 (Wild Type)100100
CYP2D6.275.372.4
CYP2D6.104.43.6

Data represents the relative clearance compared to the wild type and highlights the impact of genetic polymorphism on metabolism.

Experimental Protocols

This section outlines a detailed methodology for conducting an in vitro study of this compound metabolism using human liver microsomes.

Materials and Reagents
  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Internal standard (e.g., a structurally similar compound not present in the reaction)

  • Purified water

Incubation Procedure

The following workflow outlines the key steps for the in vitro incubation of this compound with human liver microsomes.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination_extraction Termination & Extraction cluster_analysis Analysis A Prepare this compound stock solution D Pre-incubate microsomes and This compound at 37°C A->D B Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system B->E C Thaw human liver microsomes on ice C->D D->E F Incubate at 37°C with shaking for specified time points (e.g., 0, 5, 15, 30, 60 min) E->F G Terminate reaction by adding ice-cold acetonitrile with internal standard F->G H Vortex and centrifuge to precipitate proteins G->H I Collect supernatant for analysis H->I J Analyze samples by UPLC-MS/MS I->J K Quantify this compound and its metabolites J->K L Determine kinetic parameters (Km, Vmax, CLint) K->L

Caption: Experimental workflow for in vitro metabolism of this compound.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute it to the desired starting concentrations in the incubation buffer.

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • On the day of the experiment, thaw the pooled human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, add the potassium phosphate buffer, the human liver microsome suspension (final protein concentration typically 0.2-1.0 mg/mL), and the this compound solution (final substrate concentrations ranging from approximately 0.1 to 100 µM to determine enzyme kinetics).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C with constant shaking. Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the rate of metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding a quenching solution, typically 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex the samples vigorously to precipitate the microsomal proteins.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

UPLC-MS/MS Analysis

The quantification of this compound and its metabolites is typically performed using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.

Table 3: Exemplary UPLC-MS/MS Parameters for the Analysis of this compound and its Metabolites

ParameterCondition
UPLC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile/methanol (e.g., 50:50 v/v)
GradientOptimized for separation of all analytes
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
Injection Volume5 - 10 µL
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsSpecific precursor-to-product ion transitions for this compound and each metabolite
Collision EnergyOptimized for each transition
Dwell TimeOptimized for each transition

Note: These are exemplary parameters and should be optimized for the specific instrument and analytes.

Data Analysis

The data obtained from the UPLC-MS/MS analysis is used to determine the kinetic parameters of this compound metabolism. The rate of formation of each metabolite is plotted against the substrate concentration. Non-linear regression analysis is then used to fit the data to the Michaelis-Menten equation to determine the Km (Michaelis constant) and Vmax (maximum reaction velocity). The intrinsic clearance (CLint) can then be calculated as the ratio of Vmax to Km.

Conclusion

The metabolism of this compound in human liver microsomes is a multifaceted process primarily driven by CYP2D6, CYP3A4, CYP1A2, and CYP2C9, leading to the formation of hydroxylated and demethylated metabolites. The provided experimental protocols and analytical methods offer a robust framework for researchers to investigate the in vitro metabolism of this compound, enabling a deeper understanding of its pharmacokinetic properties and potential for drug interactions. Further research to elucidate the complete kinetic profile in pooled human liver microsomes will be invaluable for refining physiologically based pharmacokinetic (PBPK) models and supporting clinical drug development.

References

The Neuroprotective Potential of (R)-Carvedilol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Carvedilol, the non-beta-blocking enantiomer of the widely prescribed antihypertensive agent Carvedilol, is emerging as a promising neuroprotective agent. Distinct from its S-enantiomer, which is responsible for the beta-adrenergic receptor blockade, this compound exhibits potent neuroprotective effects through mechanisms independent of this pathway. This technical guide synthesizes the current understanding of this compound's neuroprotective actions, focusing on its antioxidant properties and its modulation of intracellular calcium signaling. We present a comprehensive overview of the key experimental findings, detailed methodologies, and the signaling pathways implicated in its mode of action. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A common pathological feature of these conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress, excitotoxicity, and dysregulation of intracellular signaling pathways. While the racemic mixture of Carvedilol has demonstrated neuroprotective effects, attributed in part to its antioxidant properties, the specific contribution of the (R)-enantiomer has been a subject of increasing interest.[1] This focus is driven by the potential to harness its neuroprotective capabilities while avoiding the cardiovascular side effects associated with the beta-blocking activity of the (S)-enantiomer.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are multifaceted, primarily revolving around two key mechanisms: potent antioxidant activity and modulation of intracellular calcium homeostasis.

Antioxidant Properties

The antioxidant activity of Carvedilol is attributed to its carbazole moiety and is equally present in both the (R) and (S) enantiomers.[1] This intrinsic antioxidant property allows this compound to directly scavenge free radicals and inhibit lipid peroxidation, thereby mitigating oxidative damage to neuronal membranes and intracellular components.[2][3]

Modulation of Ryanodine Receptor 2 (RyR2) and Calcium Signaling

A critical and more specific mechanism of this compound's neuroprotective action is its ability to modulate the ryanodine receptor 2 (RyR2), a key intracellular calcium release channel located on the endoplasmic reticulum. In pathological conditions, such as those found in Alzheimer's disease models, neuronal hyperactivity is associated with abnormal calcium release from intracellular stores.[4][5] this compound has been shown to directly interact with and inhibit RyR2, leading to a reduction in the frequency and amplitude of spontaneous calcium bursts, or "calcium sparks," in neurons.[6][7] This stabilization of intracellular calcium levels is crucial for preventing the downstream cascade of neurotoxic events, including mitochondrial dysfunction and apoptosis.

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the neuroprotective effects of Carvedilol and its R-enantiomer. While much of the specific quantitative data has been generated using the racemic mixture, the consistent findings regarding the antioxidant and RyR2-modulating properties of the (R)-enantiomer suggest its significant contribution to these effects.

Table 1: In Vitro Neuroprotective Effects of Carvedilol

Experimental ModelInsultOutcome MeasureCarvedilol ConcentrationResultCitation
Cultured Rat Cerebellar Granule NeuronsGlutamate-mediated excitotoxicityNeuronal Survival (IC50)1.1 µMDose-dependent protection[3][8]
Cultured Rat Cerebellar Granule NeuronsOxidative ChallengeNeuronal Survival (IC50)5 µMDose-dependent protection[3][8]
Cultured Rat Cerebellar Granule NeuronsOxidative Challenge (24h pre-incubation)Neuronal Survival (IC50)1.3 µMEnhanced protection[3]
Neurons exposed to free radical-generating systemsLipid PeroxidationInhibition10 µM50% and 73% inhibition[3]
HT22 Hippocampal CellsGlutamate or H₂O₂Cell ViabilityNot specifiedSignificantly increased[6]
PC12 CellsOxygen-Glucose Deprivation/Reoxygenation (OGD/R)Cell ViabilityNot specifiedFacilitated cell viability[9]
PC12 CellsOxygen-Glucose Deprivation/Reoxygenation (OGD/R)Cell ApoptosisNot specifiedReduced cell apoptosis[9]

Table 2: In Vivo Neuroprotective Effects of Carvedilol and this compound

Animal ModelTreatmentDosageOutcome MeasureResultCitation
Gerbil Global Brain IschemiaCarvedilol (pre- and post-treatment)3 mg/kg s.c. twice dailyCA1 Hippocampal Neuron Survival52% neuroprotection[3][10]
5xFAD Alzheimer's Mouse ModelThis compound1.6 or 3.2 mg/kg/dayCognitive DeclineRescued cognitive decline[10][11]
5xFAD Alzheimer's Mouse ModelThis compound0.8 mg/kg/dayCognitive DeclineNo significant effect[10][11]
5xFAD Alzheimer's Mouse ModelThis compoundNot specifiedNeuronal HyperactivityPrevented and reversed[4][5]
3xTG Alzheimer's Mouse ModelThis compoundNot specifiedNeuronal Cell DeathSignificantly higher neuron density[4]

Key Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of specific intracellular signaling pathways.

Nrf2/ARE Pathway

Carvedilol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of this pathway by Carvedilol enhances the endogenous antioxidant defense mechanisms of neuronal cells.

Nrf2_ARE_Pathway Carvedilol This compound Keap1 Keap1 Carvedilol->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO-1) ARE->Cytoprotective_Genes Neuroprotection Neuroprotection Cytoprotective_Genes->Neuroprotection

Figure 1: this compound activates the Nrf2/ARE antioxidant pathway.
β-Arrestin Biased Signaling

While this compound is considered non-beta-blocking, Carvedilol as a racemic mixture exhibits unique biased agonism at the β-adrenergic receptor. It acts as an inverse agonist for Gs-dependent adenylyl cyclase activation while simultaneously stimulating β-arrestin-mediated signaling.[11][12] This β-arrestin-dependent pathway can lead to the activation of downstream neuroprotective kinases such as ERK1/2.[12] The precise role of the (R)-enantiomer in this biased signaling is an area of active investigation.

Beta_Arrestin_Pathway Carvedilol Carvedilol beta_AR β-Adrenergic Receptor Carvedilol->beta_AR G_protein G-protein (Gs) beta_AR->G_protein Inhibits beta_arrestin β-Arrestin beta_AR->beta_arrestin Recruits & Activates AC Adenylyl Cyclase G_protein->AC ERK ERK1/2 beta_arrestin->ERK Activates Neuroprotection Neuroprotection ERK->Neuroprotection

Figure 2: Biased agonism of Carvedilol at the β-adrenergic receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

In Vitro Model of Excitotoxicity
  • Cell Culture: Primary cultures of cerebellar granule neurons are prepared from neonatal Sprague-Dawley rats. Cells are plated on poly-L-lysine-coated plates and maintained in a serum-free medium.

  • Induction of Excitotoxicity: After 7-8 days in culture, neurons are exposed to glutamate (e.g., 100 µM) for a specified duration (e.g., 15 minutes) in a magnesium-free buffer.

  • Treatment: this compound is added to the culture medium at various concentrations before, during, or after the glutamate exposure.

  • Assessment of Neuroprotection: Neuronal viability is assessed 24 hours later using methods such as the MTT assay or by counting surviving neurons after staining with fluorescent viability dyes (e.g., calcein-AM and ethidium homodimer-1).

Excitotoxicity_Workflow start Start culture Culture Rat Cerebellar Granule Neurons start->culture glutamate Induce Excitotoxicity (Glutamate) culture->glutamate treat Treat with This compound glutamate->treat incubate Incubate for 24 hours treat->incubate assess Assess Neuronal Viability (e.g., MTT assay) incubate->assess end End assess->end

References

Methodological & Application

Application Note: Chiral Separation of Carvedilol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenoceptor blocking activity, marketed as a racemic mixture of its R(+) and S(-) enantiomers. The enantiomers exhibit different pharmacological activities; the S(-) enantiomer is a potent beta-blocker, while both enantiomers contribute to the alpha-blocking effect[1]. Therefore, the enantioselective quantification of Carvedilol is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides detailed protocols for the chiral separation of Carvedilol enantiomers using High-Performance Liquid Chromatography (HPLC).

Data Presentation: Chromatographic Parameters

The following tables summarize typical chromatographic conditions and performance data for the chiral separation of Carvedilol enantiomers based on published methods.

Table 1: HPLC Method using Chiral Stationary Phase (Normal Phase)

ParameterConditionReference
Column Phenomenex Lux-cellulose–4 (250 mm × 4.6 mm, 5 µm)[1]
Mobile Phase Isopropanol: n-Heptane (60:40 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 254 nm[1]
Column Temperature 40°C[1]
Retention Time (R)-Carvedilol ~7.4 min[1]
Retention Time (S)-Carvedilol ~9.4 min[1]
Resolution (Rs) > 1.5[1]

Table 2: HPLC Method using Chiral Stationary Phase (Reversed Phase)

ParameterConditionReference
Column Chiralcel OD-R (250 mm × 4.6 mm)[2]
Mobile Phase Acetonitrile: Isopropanol: Diethylamine (95:5:0.1 v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection UV (wavelength not specified)[2]
Column Temperature Room Temperature[2]
Retention Time Data Not specified
Resolution (Rs) Good resolution reported[2]

Table 3: UHPLC Method for Carvedilol and its Metabolites

ParameterConditionReference
Column Chiralpak IB N-5[3]
Mobile Phase 80% Organic (87% Acetonitrile: 13% Methanol) and 20% 20 mM Phosphate Buffer (pH 7)[3]
Flow Rate 0.5 mL/min[3]
Detection UV[3]
Column Temperature 25°C[3]
Retention Time S-Carvedilol 26.7 min[3]
Retention Time R-Carvedilol 30.5 min[3]
Resolution (Rs) 2.4[4]

Experimental Protocols

Protocol 1: Chiral Separation using a Cellulose-Based Stationary Phase (Normal Phase)

This protocol is based on the method described by Swetha et al. (2015).[1]

1. Materials and Reagents:

  • Racemic Carvedilol, S(-)-Carvedilol, and R(+)-Carvedilol standards

  • HPLC grade Isopropanol

  • HPLC grade n-Heptane

  • HPLC grade Methanol (for sample preparation)

  • 0.22 µm PVDF hydrophilic membrane filters

2. Instrumentation:

  • HPLC system with a UV detector

  • Phenomenex Lux-cellulose–4 column (250 mm × 4.6 mm, 5 µm)

3. Preparation of Mobile Phase:

  • Mix Isopropanol and n-Heptane in a 60:40 (v/v) ratio.

  • Degas the mobile phase before use.

4. Preparation of Standard and Sample Solutions:

  • Stock Solutions (0.1 mg/mL): Accurately weigh and dissolve racemic Carvedilol, S(-)-Carvedilol, and R(+)-Carvedilol in HPLC grade Methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations (e.g., 1-100 ng/mL).

  • Sample Preparation (from tablets):

    • Weigh and finely powder 20 tablets.

    • Transfer a portion of the powder equivalent to 10 mg of Carvedilol to a 100 mL volumetric flask.

    • Add 40 mL of Methanol, shake mechanically for 5 minutes, and sonicate for 10 minutes.

    • Dilute to volume with Methanol.

    • Filter the solution through a 0.22 µm PVDF membrane filter.

5. Chromatographic Conditions:

  • Column: Phenomenex Lux-cellulose–4 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Isopropanol: n-Heptane (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

  • Detection: UV at 254 nm

6. System Suitability:

  • Perform replicate injections of a standard solution.

  • The system is suitable for use if the resolution between the enantiomer peaks is greater than 1.5, and the tailing factor for each peak is less than 2.0.[1]

Protocol 2: Chiral Separation using a Chiral Mobile Phase Additive (Reversed Phase)

This protocol is based on the method described by Al-Kasir et al. (2017).[2]

1. Materials and Reagents:

  • Racemic Carvedilol standard

  • Carboxymethyl-β-cyclodextrin (CM-β-CD)

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • Reagents for buffer preparation (pH 4.4)

2. Instrumentation:

  • HPLC system with a UV detector

  • Knauer C18 column (250 mm × 4.6 mm)

3. Preparation of Mobile Phase:

  • Prepare an aqueous solution of CM-β-CD (2.3 g/L) and adjust the pH to 4.4.

  • Mix the aqueous CM-β-CD solution, Methanol, and Acetonitrile in a volumetric ratio of 56.8:30.7:12.5 (v/v/v).

  • Degas the mobile phase before use.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of racemic Carvedilol in Methanol.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase.

5. Chromatographic Conditions:

  • Column: Knauer C18 (250 mm × 4.6 mm)

  • Mobile Phase: Aqueous CM-β-CD (pH 4.4): Methanol: Acetonitrile (56.8:30.7:12.5 v/v/v)

  • Flow Rate: 0.7 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

  • Detection: UV (wavelength to be optimized, typically around 240 nm)

6. System Suitability:

  • Inject a standard solution to ensure adequate resolution of the enantiomers.

Visualizations

Experimental Workflow for Chiral Separation of Carvedilol

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions (Racemic, R-, S-Carvedilol) hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution (e.g., from tablets) prep_sample->hplc_system prep_mobile Prepare Mobile Phase prep_mobile->hplc_system inject Inject Sample/Standard hplc_system->inject separation Chiral Separation on Column inject->separation detection UV/Fluorescence Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram system_suitability System Suitability Check (Resolution, Tailing Factor) chromatogram->system_suitability quantification Quantify Enantiomers system_suitability->quantification

Caption: Workflow for the chiral HPLC analysis of Carvedilol.

Logical Relationship for HPLC Method Development

G start Define Analytical Goal: Separate Carvedilol Enantiomers select_mode Select Separation Mode (Normal, Reversed, Polar Organic) start->select_mode select_csp Select Chiral Stationary Phase (e.g., Cellulose, Amylose based) select_mode->select_csp optimize_mobile Optimize Mobile Phase (Solvent ratio, Additives) select_csp->optimize_mobile optimize_conditions Optimize Other Conditions (Flow rate, Temperature) optimize_mobile->optimize_conditions validate Method Validation (ICH Guidelines) optimize_conditions->validate final_method Finalized Analytical Method validate->final_method

Caption: Logical steps in developing a chiral HPLC method for Carvedilol.

References

Application Note and Protocol for the Quantification of (R)-Carvedilol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenergic blocking activity, used in the treatment of hypertension and heart failure. It is administered as a racemic mixture of two enantiomers, (R)- and (S)-Carvedilol. The (S)-enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-blocking effects. Due to the stereoselective pharmacokinetics and pharmacodynamics of Carvedilol, it is crucial to quantify the individual enantiomers in biological matrices. This document provides a detailed protocol for the sensitive and selective quantification of (R)-Carvedilol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the quantification of this compound in plasma.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100-200 µL) is_add Add Internal Standard (e.g., Carvedilol-d5) plasma->is_add extraction Liquid-Liquid Extraction (e.g., with Diisopropyl Ether) is_add->extraction vortex Vortex & Centrifuge extraction->vortex evaporation Evaporate Supernatant vortex->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection chromatography Chiral Chromatographic Separation (e.g., Chirobiotic T Column) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

Experimental Protocols

This protocol is a synthesis of methodologies reported in peer-reviewed literature.[1][2][3] Researchers should perform their own method validation according to regulatory guidelines.

Materials and Reagents
  • This compound and (S)-Carvedilol reference standards

  • Carvedilol-d5 (or other suitable internal standard like Metoprolol)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Diisopropyl ether

  • Formic acid

  • Ammonium formate

  • Human plasma (with K2EDTA as anticoagulant)

  • Deionized water

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw frozen plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Carvedilol-d5 in methanol).

  • Add 1 mL of diisopropyl ether.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Conditions

ParameterValue
HPLC SystemAgilent 1200 series or equivalent
ColumnChirobiotic T® (Teicoplanin), 250 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (78:22, v/v)
Flow Rate0.8 mL/min
Column Temperature25°C
Injection Volume10 µL
Run TimeApproximately 10 minutes

Table 2: Mass Spectrometry Conditions

ParameterValue
Mass SpectrometerSciex API 4000 or equivalent triple quadrupole
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.500°C
Ion Spray Voltage5500 V
Curtain Gas20 psi
Collision Gas6 psi
MRM Transitions
This compoundQ1: 407.2 m/z -> Q3: 100.1 m/z
Carvedilol-d5 (IS)Q1: 412.2 m/z -> Q3: 100.1 m/z
Metoprolol (IS)Q1: 268.2 m/z -> Q3: 116.1 m/z[1]
Dwell Time150 ms

Method Validation and Performance

The method should be validated for selectivity, linearity, accuracy, precision, recovery, and stability. The following table summarizes typical performance characteristics reported in the literature.

Table 3: Summary of Quantitative Data and Method Performance

ParameterResultReference
Linearity Range 0.05 - 100 ng/mL[4]
0.2 - 200 ng/mL[2]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[1][3]
0.05 ng/mL[4]
Intra-day Precision (%CV) < 8.2%[2]
Inter-day Precision (%CV) < 6.7%[2]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[2]
96.4 to 103.3%[5]
Extraction Recovery > 85%[6]
94 - 99%[5]

Data Analysis and Quantification

  • Peak Integration: The chromatographic peaks for this compound and the internal standard are integrated using the instrument's software.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x² or 1/x) linear regression is typically used.

  • Quantification: The concentration of this compound in the plasma samples is determined by interpolating the peak area ratio from the calibration curve.

Conclusion

This LC-MS/MS method provides a robust and sensitive protocol for the quantification of this compound in human plasma. The use of a chiral stationary phase allows for the direct separation of the enantiomers, and tandem mass spectrometry ensures high selectivity and sensitivity. The described sample preparation and analytical conditions can be adapted and validated for use in pharmacokinetic and other clinical studies.

References

Application Notes and Protocols for (R)-Carvedilol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Carvedilol is the R-enantiomer of Carvedilol, a non-selective beta-adrenergic receptor antagonist with additional alpha-1 blocking activity. While the racemic mixture of Carvedilol is used clinically, research into the specific effects of its individual enantiomers is crucial for understanding its full pharmacological profile and for the development of more targeted therapeutics. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, ensuring reproducibility and accuracy in in vitro studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for proper handling and preparation of solutions.

PropertyValueSource
Molecular FormulaC₂₄H₂₆N₂O₄N/A
Molecular Weight406.5 g/mol N/A
SolubilitySoluble in DMSO (~30 mg/mL), Ethanol (~5 mg/mL), and DMF (~30 mg/mL). Sparingly soluble in aqueous buffers.[1]
AppearanceCrystalline solid[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for water-insoluble compounds in cell culture applications.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood or biosafety cabinet to prevent contamination of the stock solution.

  • Weighing this compound:

    • Tare a sterile, amber microcentrifuge tube or glass vial on a calibrated analytical balance.

    • Carefully weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.065 mg of this compound (Molecular Weight = 406.5 g/mol ).

  • Dissolution in DMSO:

    • Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.065 mg of powder.

    • Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary, but avoid excessive heat.

  • Sterilization (Optional):

    • If sterility is a major concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO. However, be aware that this may lead to a slight loss of the compound due to binding to the filter membrane. Given that high-concentration DMSO is hostile to microbial growth, this step is often omitted if proper aseptic technique is followed.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for at least 6 months. Protect from light and moisture.[2][3][4][5]

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol outlines the dilution of the high-concentration DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile, nuclease-free pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: It is recommended to perform serial dilutions to ensure accuracy and to minimize the final concentration of DMSO in the cell culture medium. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity, though some cell lines can tolerate up to 0.5%.[6]

    • Example for a 10 µM final concentration:

      • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium. This results in a 100 µM intermediate solution.

      • Prepare the final working solution by adding a specific volume of the 100 µM intermediate solution to the required volume of cell culture medium. For instance, to prepare 10 mL of a 10 µM working solution, add 1 mL of the 100 µM intermediate solution to 9 mL of complete cell culture medium.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. This is crucial to distinguish the effects of this compound from any potential effects of the solvent.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the prepared working solution containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Data Presentation

Recommended Working Concentrations of Carvedilol in Cell Culture

The effective concentration of Carvedilol can vary depending on the cell type and the specific assay being performed. The following table summarizes some reported working concentrations from the literature.

Cell TypeAssayConcentration RangeReference
Vascular Smooth Muscle CellsMetabolomic Profiling5 µM ((R)- and (S)-Carvedilol)[7]
Uveal Melanoma CellsViability Assay15-20 µM (racemic Carvedilol)[8]
Human Endothelial CellsOxidative Stress Assay40 µM (racemic Carvedilol)[9][10]
Human Umbilical Vein Endothelial Cells (HUVECs)Endothelin-1 Production0.25-25 µM (racemic Carvedilol)[11]
HT22 Hippocampal CellsNeuroprotection AssayNot specified, but showed concentration-dependent effects[12]
Human Cultured Pulmonary Artery Vascular Smooth Muscle CellsMitogenesis Inhibition0.1-10 µM (racemic Carvedilol)[13]

Mandatory Visualizations

Experimental Workflow for Preparing this compound Working Solutions

G cluster_prep Stock Solution Preparation (in Laminar Hood) cluster_working Working Solution Preparation cluster_treatment Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate vehicle Prepare Vehicle Control (DMSO in Medium) thaw->vehicle final Prepare Final Working Solution in Culture Medium intermediate->final treat Treat Cells with Working Solution or Vehicle Control final->treat vehicle->treat incubate Incubate for Desired Time treat->incubate

Caption: Workflow for the preparation of this compound stock and working solutions.

Carvedilol-Induced β-Arrestin Biased Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Carvedilol This compound BAR β-Adrenergic Receptor (β1AR/β2AR) Carvedilol->BAR Binds Gai Gαi BAR->Gai Activates GRK GRK BAR->GRK Recruits B_arrestin β-Arrestin BAR->B_arrestin Recruits Gai->B_arrestin Stabilizes Interaction GRK->BAR Phosphorylates ERK ERK1/2 B_arrestin->ERK Activates Cellular_Response Cellular Response (e.g., Cardioprotection) ERK->Cellular_Response Leads to

Caption: Carvedilol's biased signaling through the β-arrestin pathway.

References

Application of (R)-Carvedilol in Animal Models of Cardiac Hypertrophy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the effects of (R)-Carvedilol in preclinical animal models of cardiac hypertrophy. Carvedilol, a non-selective β-adrenergic receptor blocker with α1-blocking and antioxidant properties, has shown significant potential in mitigating cardiac hypertrophy. Its (R)-enantiomer is particularly interesting as it is largely devoid of β-blocking activity but retains other potentially beneficial effects, such as α1-adrenergic receptor and ryanodine receptor 2 (RyR2) inhibition, making it a valuable tool for dissecting the mechanisms underlying Carvedilol's cardioprotective effects.

Introduction to this compound in Cardiac Hypertrophy

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload or other stimuli that can progress to heart failure. While racemic Carvedilol is a clinically effective treatment for heart failure, the specific contribution of its enantiomers is an area of active research. Racemic Carvedilol is a mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is a potent β- and α1-adrenergic receptor blocker, while the (R)-enantiomer has minimal β-blocking activity but retains α1-blocking effects. Recent studies suggest that the (R)-enantiomer of carvedilol can attenuate hyperdynamic contraction and suppress arrhythmia in models of hypertrophic cardiomyopathy without the negative chronotropic effects associated with β-blockade[1].

Carvedilol exhibits a unique pharmacological profile known as "biased agonism" at the β-adrenergic receptor. While it acts as an inverse agonist for G-protein-mediated signaling, it can stimulate β-arrestin-dependent pathways. This biased signaling is thought to contribute to its cardioprotective effects, independent of traditional β-blockade[2][3][4][5][6][7]. This compound's distinct pharmacological profile allows researchers to investigate the therapeutic potential of these non-canonical signaling pathways in cardiac hypertrophy.

Quantitative Data Summary

The following tables summarize the quantitative effects of Carvedilol in various animal models of cardiac hypertrophy.

Table 1: Effects of Carvedilol on Hemodynamic and Gravimetric Parameters in a Pressure-Overload Rat Model

ParameterShamAortic Banding (Control)Aortic Banding + Carvedilol (50 mg/kg/day)Reference
Mean Arterial Pressure (mmHg)80 ± 994 ± 5Reduced vs. Banding[8]
Heart Weight / Body Weight RatioNormalSignificantly IncreasedReversed to Normal[8]
Left Ventricular Wall ThicknessNormalIncreased (Concentric Hypertrophy)Reversed to Normal[8]

Table 2: Effects of Carvedilol in Spontaneously Hypertensive Rats (SHR)

ParameterSHR (Control)SHR + Carvedilol (20 mg/kg/day)Reference
Systolic Blood PressureElevatedSignificantly Reduced[9]
Heart RateElevatedSignificantly Reduced[9]
Ventricle Weight / Body WeightIncreasedReduced by ~9.0%[9]
Mesenteric Artery Medial Cross-Sectional AreaIncreasedSignificantly Reduced[9]

Table 3: Effects of Carvedilol in a High-Fructose/High-Fat Diet-Induced Cardiac Remodeling Mouse Model

ParameterControl DietHigh-Fructose/High-Fat Diet (HFrHFD)HFrHFD + CarvedilolReference
Heart WeightNormalIncreasedSignificantly Reduced[10]
Left Ventricular ThicknessNormalIncreasedSignificantly Reduced[10]
Cardiac FibrosisMinimalIncreasedSignificantly Reduced[10]
Cardiac β-arrestin2 LevelsNormalSignificantly ReducedSignificantly Increased[10]

Experimental Protocols

Animal Model: Pressure-Overload Induced Cardiac Hypertrophy (Aortic Banding) in Rats

This protocol describes the induction of cardiac hypertrophy in rats via infra-renal aortic banding, a widely used model of pressure overload.

Materials:

  • Adult Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 4-0 silk)

  • Blunt-tipped needle (e.g., 22-gauge)

  • This compound or racemic Carvedilol

  • Vehicle for drug administration (e.g., 0.5% methylcellulose)

Procedure:

  • Anesthesia: Anesthetize the rat using isoflurane (2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of response to a paw pinch.

  • Surgical Preparation: Shave the abdominal area and sterilize with an appropriate antiseptic solution.

  • Incision: Make a midline abdominal incision to expose the abdominal aorta.

  • Aortic Constriction: Carefully isolate the aorta between the renal arteries and the iliac bifurcation. Pass a 4-0 silk suture underneath the aorta. Place a 22-gauge blunt-tipped needle alongside the aorta.

  • Banding: Tightly tie the suture around both the aorta and the needle.

  • Needle Removal: Carefully remove the needle, leaving a constricted aorta with a defined stenosis.

  • Closure: Close the abdominal wall and skin in layers.

  • Sham Operation: For control animals, perform the same procedure without tightening the suture around the aorta.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

  • Drug Administration: Begin administration of this compound or vehicle one day post-surgery. A typical dose for racemic carvedilol is 50 mg/kg body weight per day, administered orally[8]. The dose for this compound should be determined based on the specific experimental goals.

  • Study Duration: Continue treatment for a predefined period, typically 4 weeks, to allow for the development of significant cardiac hypertrophy in the control group.

Animal Model: Genetic Hypertension (Spontaneously Hypertensive Rat - SHR)

This protocol describes the use of Spontaneously Hypertensive Rats (SHR), a genetic model of hypertension and subsequent cardiac hypertrophy.

Materials:

  • Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • This compound or racemic Carvedilol.

  • Vehicle for drug administration.

Procedure:

  • Animal Acclimation: Acclimate young (e.g., 5 weeks of age) SHR and WKY rats to the housing facility for at least one week before the start of the experiment.

  • Baseline Measurements: Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method.

  • Drug Administration: Initiate chronic oral administration of this compound or vehicle. A typical dose for racemic carvedilol is 20 mg/kg/day[9].

  • Monitoring: Monitor systolic blood pressure and heart rate weekly throughout the study.

  • Study Duration: Continue the experiment until the animals reach a specified age (e.g., 14 weeks) to assess the development of cardiac and vascular hypertrophy.

  • Tissue Collection: At the end of the study, euthanize the animals and collect heart and vascular tissues for morphologic and molecular analysis.

Assessment of Cardiac Hypertrophy and Function

a. Echocardiography:

  • Anesthetize the animal (e.g., with isoflurane) and place it on a heated platform to maintain body temperature.

  • Shave the chest area and apply ultrasound gel.

  • Use a high-frequency ultrasound system with a small animal probe.

  • Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), and posterior and septal wall thickness at end-diastole (LVPWd, IVSd).

  • Calculate left ventricular mass, ejection fraction (EF), and fractional shortening (FS) using standard formulas.

b. Gravimetric Analysis:

  • At the end of the study, euthanize the animal and excise the heart.

  • Separate the atria from the ventricles and weigh the total heart and the left and right ventricles individually.

  • Calculate the ratios of heart weight to body weight (HW/BW) and ventricle weight to body weight to assess the degree of hypertrophy.

c. Histological Analysis:

  • Fix heart tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and overall morphology.

  • Use Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition (fibrosis).

Molecular Analysis

a. Western Blotting for Hypertrophic and Signaling Markers:

  • Homogenize frozen heart tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against hypertrophic markers (e.g., ANP, BNP), signaling proteins (e.g., p-Akt, p-ERK), and β-arrestin2. Use an antibody against GAPDH or β-actin as a loading control.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using densitometry software.

b. Real-Time PCR for Gene Expression Analysis:

  • Isolate total RNA from heart tissue using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform real-time PCR using SYBR Green or TaqMan probes for genes of interest (e.g., Nppa, Nppb, Myh7).

  • Normalize gene expression to a housekeeping gene (e.g., Gapdh).

Visualizations

G cluster_model Animal Model of Cardiac Hypertrophy cluster_treatment Treatment Groups cluster_assessment Assessment of Cardiac Hypertrophy Pressure Overload (Aortic Banding) Pressure Overload (Aortic Banding) Vehicle Control Vehicle Control Pressure Overload (Aortic Banding)->Vehicle Control This compound This compound Pressure Overload (Aortic Banding)->this compound Genetic Model (SHR) Genetic Model (SHR) Genetic Model (SHR)->Vehicle Control Genetic Model (SHR)->this compound Diet-Induced Model Diet-Induced Model Diet-Induced Model->Vehicle Control Diet-Induced Model->this compound Echocardiography Echocardiography Vehicle Control->Echocardiography Gravimetry (HW/BW) Gravimetry (HW/BW) Vehicle Control->Gravimetry (HW/BW) Histology (Fibrosis, Cell Size) Histology (Fibrosis, Cell Size) Vehicle Control->Histology (Fibrosis, Cell Size) Molecular Analysis (Western Blot, PCR) Molecular Analysis (Western Blot, PCR) Vehicle Control->Molecular Analysis (Western Blot, PCR) This compound->Echocardiography This compound->Gravimetry (HW/BW) This compound->Histology (Fibrosis, Cell Size) This compound->Molecular Analysis (Western Blot, PCR)

Caption: Experimental Workflow for Studying this compound in Cardiac Hypertrophy Models.

G cluster_receptor β-Adrenergic Receptor Signaling cluster_carvedilol Carvedilol Biased Agonism β-AR β-Adrenergic Receptor Gαs Gαs Protein β-AR->Gαs Activates AC Adenylyl Cyclase Gαs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Hypertrophic Gene Expression Hypertrophic Gene Expression PKA->Hypertrophic Gene Expression Promotes Carvedilol Carvedilol Carvedilol->β-AR Binds to β-arrestin β-arrestin Carvedilol->β-arrestin Recruits to β-AR ERK1/2 ERK1/2 β-arrestin->ERK1/2 Activates Cardioprotective Effects Cardioprotective Effects ERK1/2->Cardioprotective Effects Leads to

Caption: Biased Agonism of Carvedilol at the β-Adrenergic Receptor.

G cluster_stimuli Hypertrophic Stimuli cluster_pathways Pro-hypertrophic Signaling cluster_intervention This compound Intervention Pressure Overload Pressure Overload α1-AR α1-Adrenergic Receptor Pressure Overload->α1-AR Hypertension Hypertension Hypertension->α1-AR RyR2 Ryanodine Receptor 2 α1-AR->RyR2 Ca2+_Release Increased Ca2+ Release RyR2->Ca2+_Release Hypercontractility Hypercontractility Ca2+_Release->Hypercontractility Arrhythmias Arrhythmias Ca2+_Release->Arrhythmias Cardiac Hypertrophy Cardiac Hypertrophy Hypercontractility->Cardiac Hypertrophy Cardiac Dysfunction Cardiac Dysfunction Arrhythmias->Cardiac Dysfunction R_Carvedilol This compound R_Carvedilol->α1-AR Inhibits R_Carvedilol->RyR2 Inhibits

Caption: Mechanism of Action of this compound in Cardiac Hypertrophy.

References

Application Notes and Protocols for In Vivo Efficacy Studies of (R)-Carvedilol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Carvedilol is a non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking activity.[1][2] It is widely used in the treatment of chronic heart failure.[3][4] Beyond its classical receptor antagonism, Carvedilol exhibits a unique pharmacological profile known as biased agonism. It functions as an inverse agonist for Gs-dependent adenylyl cyclase activation while simultaneously promoting β-arrestin-mediated signaling pathways.[5][6][7][8] This distinct mechanism is hypothesized to contribute to its superior cardioprotective effects compared to other beta-blockers.[7] These application notes provide detailed protocols for designing and conducting in vivo efficacy studies of this compound in murine models of heart failure, focusing on myocardial infarction and cardiac hypertrophy.

Mechanism of Action: Biased Agonism of this compound

This compound distinguishes itself from other β-blockers through its ability to act as a biased agonist at the β2-adrenergic receptor (β2AR). While it blocks the canonical G-protein signaling pathway, it simultaneously stimulates a G-protein-independent pathway mediated by β-arrestin. This leads to the activation of downstream signaling cascades, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is implicated in cell survival and cardioprotection.[5][6][7]

Carvedilol_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Signaling (Blocked) cluster_arrestin β-Arrestin Signaling (Activated) B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Blocks GRK GRK B2AR->GRK Activates B_Arrestin β-Arrestin B2AR->B_Arrestin Recruits Carvedilol This compound Carvedilol->B2AR AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates GRK->B2AR Phosphorylates ERK ERK1/2 B_Arrestin->ERK Activates Cardioprotection Cardioprotection & Cell Survival ERK->Cardioprotection

Figure 1: this compound's Biased Agonism Signaling Pathway.

Experimental Design and Workflow

A typical in vivo efficacy study of this compound involves the induction of a heart failure model in mice, followed by a treatment period and subsequent assessment of cardiac function and pathology.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Disease Model Induction cluster_treatment Treatment Protocol cluster_assessment Efficacy Assessment Animal_Model Animal Model Selection (e.g., C57BL/6 Mice) Grouping Randomized Grouping (Sham, Vehicle, Carvedilol) Animal_Model->Grouping MI_Model Myocardial Infarction (LAD Ligation) Grouping->MI_Model Hypertrophy_Model Cardiac Hypertrophy (Isoproterenol Infusion) Grouping->Hypertrophy_Model Drug_Admin This compound Administration (e.g., Oral Gavage, Mini-pumps) MI_Model->Drug_Admin Hypertrophy_Model->Drug_Admin Echo Echocardiography (Cardiac Function) Drug_Admin->Echo Longitudinal Monitoring PV_Loop Pressure-Volume Loop (Hemodynamics) Drug_Admin->PV_Loop Terminal Endpoint Histo Histopathology (Fibrosis, Hypertrophy) PV_Loop->Histo Biochem Biochemical Analysis (Biomarkers) Histo->Biochem

Figure 2: General Experimental Workflow for this compound Efficacy Studies.

Protocols

Animal Models of Heart Failure

a) Myocardial Infarction (MI) via Left Anterior Descending (LAD) Coronary Artery Ligation

This model mimics human acute coronary syndrome and subsequent heart failure.[9]

  • Animals: Adult male C57BL/6 mice (8-12 weeks old).

  • Anesthesia: Induce anesthesia with 4% isoflurane and maintain with 1-2% isoflurane via a ventilator.[10]

  • Procedure:

    • Intubate the mouse and connect to a small animal ventilator.

    • Make a left thoracotomy at the third or fourth intercostal space to expose the heart.[10][11]

    • Gently remove the pericardium to visualize the LAD coronary artery.

    • Ligate the LAD artery with a 7-0 or 8-0 silk suture approximately 1 mm below the left atrium.[10][11] Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.

    • Close the chest cavity in layers and allow the animal to recover.

  • Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery.

b) Cardiac Hypertrophy via Isoproterenol Infusion

This model induces cardiac hypertrophy and fibrosis through chronic β-adrenergic stimulation.[4][12]

  • Animals: Adult male C57BL/6 mice (8-12 weeks old).

  • Procedure:

    • Anesthetize the mouse with isoflurane.

    • Surgically implant a mini-osmotic pump (e.g., Alzet) subcutaneously in the back of the mouse.[4][13]

    • The pump should be filled with isoproterenol hydrochloride dissolved in sterile saline to deliver a constant dose (e.g., 30 mg/kg/day) for a specified period (e.g., 14 or 28 days).[4]

    • Close the incision with sutures or surgical clips.

  • Control Group: Sham-operated animals should receive a mini-osmotic pump filled with sterile saline.

This compound Administration
  • Formulation: this compound can be dissolved in a suitable vehicle such as 10% DMSO or 0.5% methylcellulose for oral administration.[14][15]

  • Dosing: Doses ranging from 3 to 30 mg/kg/day have been shown to be effective in mice.[16] A dose of 10 mg/kg/day is a common starting point.[12]

  • Administration Routes:

    • Oral Gavage: Administer daily for the duration of the study.

    • In-diet: Carvedilol can be mixed with the animal chow.[16]

    • Mini-osmotic pumps: For continuous administration.[15]

  • Treatment Initiation: Treatment can be initiated either prophylactically (before or at the time of disease induction) or therapeutically (after the development of cardiac dysfunction). A therapeutic protocol, for instance, might begin 3 weeks post-TAC surgery.[16]

Assessment of Cardiac Function

a) Echocardiography

Echocardiography is a non-invasive method for longitudinally assessing cardiac structure and function.[6][17][18]

  • Equipment: High-frequency ultrasound system with a small animal probe.

  • Procedure:

    • Lightly anesthetize the mouse (e.g., with 1% isoflurane) to maintain a heart rate above 400 bpm.[19]

    • Acquire M-mode and B-mode images from the parasternal long-axis and short-axis views.[6][17]

    • Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness.

  • Key Parameters:

    • Ejection Fraction (EF %): A measure of systolic function.

    • Fractional Shortening (FS %): Another indicator of systolic function.[20]

    • Left Ventricular Mass (LV Mass): An indicator of hypertrophy.

    • Left Ventricular Volumes: End-diastolic volume (EDV) and end-systolic volume (ESV).

b) Hemodynamic Analysis (Pressure-Volume Loops)

PV loop analysis is the gold standard for detailed, load-independent assessment of cardiac contractility and diastolic function.[21][22][23]

  • Equipment: A pressure-volume catheter and data acquisition system.

  • Procedure:

    • Anesthetize and ventilate the mouse.

    • Perform a midline cervical incision to expose the right carotid artery or a thoracotomy for direct apical insertion.

    • Insert the pressure-volume catheter into the left ventricle.[21]

    • Record baseline PV loops.

    • Perform transient inferior vena cava (IVC) occlusion to vary preload and obtain load-independent measures.[24]

  • Key Parameters:

    • End-Systolic Pressure-Volume Relationship (ESPVR): A load-independent measure of contractility.

    • End-Diastolic Pressure-Volume Relationship (EDPVR): A measure of ventricular stiffness.

    • dP/dt_max and dP/dt_min: Indices of contractility and relaxation.

    • Stroke Work (SW) and Cardiac Output (CO).

Histological and Biochemical Analysis
  • Tissue Collection: At the end of the study, euthanize the animals and excise the hearts. Weigh the heart and ventricles. A portion of the left ventricle should be fixed in 10% formalin for histology, and the remainder snap-frozen in liquid nitrogen for biochemical analysis.

  • Histology:

    • Fibrosis: Stain paraffin-embedded sections with Masson's trichrome or Picrosirius red to visualize collagen deposition.[19][25] Quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software.

    • Hypertrophy: Stain sections with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area.

  • Biochemical Analysis:

    • Western Blotting: Analyze the protein expression of key signaling molecules such as phosphorylated ERK (p-ERK), total ERK, and β-arrestin2.

    • Real-time PCR: Quantify the mRNA expression of markers of cardiac remodeling, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and collagen isoforms (e.g., Col1a1, Col3a1).[26]

    • ELISA: Measure plasma or tissue levels of cardiac biomarkers like troponins, galectin-3, and osteopontin.[26][27][28]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Echocardiographic Parameters

ParameterShamVehicle-TreatedThis compound (10 mg/kg/day)
Heart Rate (bpm)
LVEF (%)
LVFS (%)
LVIDd (mm)
LVIDs (mm)
LV Mass (mg)

Table 2: Hemodynamic Parameters (PV Loop)

ParameterShamVehicle-TreatedThis compound (10 mg/kg/day)
ESPVR (mmHg/µL)
dP/dt_max (mmHg/s)
dP/dt_min (mmHg/s)
Tau (ms)

Table 3: Histological and Biochemical Data

ParameterShamVehicle-TreatedThis compound (10 mg/kg/day)
Heart Weight/Body Weight (mg/g)
LV Fibrosis (%)
Cardiomyocyte Cross-Sectional Area (µm²)
Relative ANP mRNA Expression
Relative BNP mRNA Expression
p-ERK/Total ERK Ratio

Note: The tables above are templates. Actual data will be generated from the experimental studies. The following are examples of expected outcomes based on published literature. In a study using a transverse aortic constriction mouse model, a high dose of carvedilol (30 mg/kg/day) significantly increased ejection fraction and fractional shortening, and decreased left ventricular end-systolic volume.[16] In a turkey model of dilated cardiomyopathy, carvedilol at both 1 mg/kg and 20 mg/kg significantly improved fractional shortening and reduced myocyte apoptosis.[10][20] A low dose of carvedilol (2 mg/kg/day) in a rat model of dilated cardiomyopathy significantly reduced heart weight, heart rate, plasma ANP, and the area of myocardial fibrosis.[14]

References

Application Note & Protocol: Cell-Based Assays to Assess (R)-Carvedilol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Carvedilol is the R(+) enantiomer of Carvedilol, a non-selective beta-adrenergic receptor antagonist with additional alpha-1 adrenergic blocking activity.[1] Carvedilol is a racemic mixture where the S(-) enantiomer is responsible for both beta and alpha-1 adrenergic receptor blockade, while the R(+) enantiomer primarily exhibits alpha-1 adrenergic receptor blocking properties.[1] Clinically, Carvedilol is utilized in the management of heart failure, left ventricular dysfunction following myocardial infarction, and hypertension.[1]

Recent research has unveiled a more complex signaling profile for Carvedilol, identifying it as a "biased agonist".[2][3] This means that it can preferentially activate certain downstream signaling pathways over others. Specifically, while it antagonizes the classical G-protein-mediated signaling, it can simultaneously activate β-arrestin-dependent pathways.[2][4][5] This biased agonism is thought to contribute to its unique therapeutic efficacy, particularly in heart failure.[2][4]

This application note provides detailed protocols for cell-based assays to characterize the dual activities of this compound: its antagonist effect on Gαs-protein-mediated cAMP production and its agonist effect on β-arrestin recruitment and subsequent downstream signaling.

Principle of the Assays

The activity of this compound is assessed by targeting the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR). In its classical signaling pathway, agonist binding to the β2AR activates the stimulatory G-protein (Gαs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[6] this compound's antagonist activity is quantified by its ability to inhibit this agonist-induced cAMP production.

Concurrently, agonist-bound GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin.[7] This process desensitizes the G-protein signaling but also initiates a separate wave of G-protein-independent signaling. This compound's biased agonist activity is measured by its ability to promote β-arrestin recruitment to the β2AR and activate downstream effectors like the extracellular signal-regulated kinase (ERK).[4][7]

Two primary assays are described:

  • cAMP Production Assay: To measure the inhibition of Gαs-mediated signaling.

  • β-Arrestin Recruitment Assay: To measure the G-protein-independent signaling agonism.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways and the general workflow for the cell-based assays.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway R_Carvedilol This compound b2AR β2-Adrenergic Receptor R_Carvedilol->b2AR Binds Gs Gαs R_Carvedilol->Gs Inhibits (Antagonist Effect) b_Arrestin β-Arrestin R_Carvedilol->b_Arrestin Promotes (Agonist Effect) Agonist Agonist (e.g., Isoproterenol) Agonist->b2AR Activates b2AR->Gs Activates GRK GRK b2AR->GRK Phosphorylates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA Activation cAMP->PKA CRE CRE-Luciferase (Reporter Assay) PKA->CRE GRK->b_Arrestin Enables binding of b_Arrestin_Recruitment β-Arrestin Recruitment (Tango Assay) b_Arrestin->b_Arrestin_Recruitment ERK_Activation ERK Activation b_Arrestin->ERK_Activation Activates

Caption: Signaling pathways of the β2-adrenergic receptor.

Experimental_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis A1 Culture HEK293 cells stably expressing β2-adrenergic receptor A2 Seed cells into 96- or 384-well plates A1->A2 A3 Incubate for 24 hours A2->A3 B2 Add compounds to cells A3->B2 B1 Prepare serial dilutions of this compound and control compounds B1->B2 B3 Incubate for specified time B2->B3 C1 Add detection reagents (e.g., Lysis buffer, Luciferase substrate) B3->C1 C2 Incubate as per kit instructions C1->C2 C3 Read signal on a plate reader (Luminescence, Fluorescence) C2->C3 D1 Normalize data to controls C3->D1 D2 Generate dose-response curves D1->D2 D3 Calculate EC50 / IC50 values D2->D3

Caption: General experimental workflow for cell-based assays.

Materials and Reagents

Material/ReagentSupplier (Example)
HEK293 cells expressing β2ARATCC, Thermo Fisher
DMEM, high glucoseThermo Fisher Scientific
Fetal Bovine Serum (FBS)Thermo Fisher Scientific
Penicillin-StreptomycinThermo Fisher Scientific
This compoundSigma-Aldrich
Isoproterenol hydrochlorideSigma-Aldrich
Propranolol hydrochlorideSigma-Aldrich
cAMP-Glo™ Assay KitPromega
Tango™ β-arrestin AssayThermo Fisher Scientific
White, clear-bottom 96-well platesCorning
Plate reader with luminescenceMolecular Devices

Experimental Protocols

Protocol 1: cAMP Production Assay (Antagonist Mode)

This protocol determines the ability of this compound to inhibit the production of cAMP stimulated by a known β2AR agonist, Isoproterenol.

1. Cell Preparation: a. Culture HEK293-β2AR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator. b. Seed 5,000-10,000 cells per well in a 96-well white, clear-bottom plate. c. Incubate for 24 hours to allow for cell attachment.

2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions in assay buffer (e.g., HBSS) to create a range of concentrations (e.g., 100 µM to 1 pM). c. Prepare a stock solution of Isoproterenol and dilute to a final concentration that elicits ~80% of the maximal response (EC80), as determined from a prior agonist dose-response experiment.

3. Assay Procedure: a. Aspirate the culture medium from the wells. b. Add 40 µL of assay buffer to each well. c. Add 10 µL of the this compound serial dilutions to the appropriate wells. Include wells for a positive control (Isoproterenol alone) and a negative control (vehicle alone). d. Incubate for 15-30 minutes at room temperature. e. Add 10 µL of the Isoproterenol (EC80 concentration) to all wells except the negative control. f. Incubate for 30 minutes at room temperature. g. Perform the cAMP-Glo™ assay according to the manufacturer's instructions, which typically involves adding a lysis buffer followed by a detection solution. h. Measure luminescence on a plate reader.

4. Data Analysis: a. Normalize the data by setting the signal from the negative control (vehicle) as 0% inhibition and the signal from the positive control (Isoproterenol alone) as 100% activity (or 0% inhibition). b. Plot the normalized response against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: β-Arrestin Recruitment Assay (Agonist Mode)

This protocol measures the ability of this compound to induce the recruitment of β-arrestin to the β2AR using a reporter-based assay such as the Tango™ GPCR Assay System.[8]

1. Cell Preparation: a. Use a cell line specifically engineered for the β-arrestin recruitment assay (e.g., Tango™ β2AR-bla U2OS cells). b. Follow the manufacturer's protocol for cell seeding and handling. Typically, cells are seeded in a 384-well plate.

2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM). c. Include a known β2AR agonist (e.g., Isoproterenol) as a positive control and a known antagonist (e.g., Propranolol) as a negative control.

3. Assay Procedure: a. Add the serially diluted this compound and control compounds to the cells. b. Incubate the plate for the time specified by the assay manufacturer (typically several hours) to allow for reporter gene expression. c. Add the detection reagent (e.g., a FRET substrate for β-lactamase). d. Incubate for 1-2 hours at room temperature, protected from light. e. Measure the fluorescence signal at the appropriate wavelengths on a plate reader.

4. Data Analysis: a. Calculate the ratio of the two emission wavelengths to determine the response. b. Normalize the data, setting the vehicle control as 0% activity and the response to a saturating concentration of the positive control agonist as 100% activity. c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 value and the maximum efficacy (Emax) relative to the control agonist.

Data Presentation

The quantitative data for this compound and control compounds should be summarized in tables for clear comparison.

Table 1: Antagonist Activity at the β2-Adrenergic Receptor (cAMP Assay)

CompoundIC50 (nM)Hill Slope
This compound[Insert Value][Insert Value]
Propranolol (Control)[Insert Value][Insert Value]

Table 2: Agonist Activity at the β2-Adrenergic Receptor (β-Arrestin Recruitment Assay)

CompoundEC50 (nM)Emax (% of Isoproterenol)
This compound[Insert Value][Insert Value]
Isoproterenol (Control)[Insert Value]100%

(Note: Specific IC50 and EC50 values should be determined experimentally and inserted into the tables.)

Summary and Conclusion

The provided protocols offer a robust framework for characterizing the dual pharmacological activities of this compound at the β2-adrenergic receptor. By employing both a cAMP inhibition assay and a β-arrestin recruitment assay, researchers can quantify its antagonist effects on G-protein signaling and its agonist effects on the β-arrestin pathway. This comprehensive in vitro characterization is crucial for understanding the mechanism of action of biased ligands like this compound and for the development of novel therapeutics with improved efficacy and safety profiles. Cell-based assays are indispensable tools in drug discovery, providing a physiologically relevant context to evaluate compound activity.[9][10][11] The use of homogenous, sensitive assay formats allows for high-throughput screening and detailed pharmacological characterization.[12][13]

References

Application Notes and Protocols for Determining (R)-Carvedilol Purity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenergic receptor blocking activity. It is a chiral compound, and its pharmacological activity resides primarily in the S(-)-enantiomer, while both enantiomers contribute to the alpha-blocking effects. The stereoselective pharmacokinetics and pharmacodynamics of Carvedilol necessitate accurate and precise analytical methods to determine the enantiomeric purity of (R)-Carvedilol, the distomer, in bulk drug substances and pharmaceutical formulations. This document provides detailed application notes and protocols for two common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a widely used and robust technique for the enantioselective analysis of Carvedilol. The method involves the use of a chiral stationary phase (CSP) that selectively interacts with the enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC

This protocol is based on a validated normal-phase HPLC method for the determination of Carvedilol enantiomers.[1]

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Immobilized cellulose-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase Components: Hexane (HPLC grade), Isopropyl alcohol (HPLC grade), Diethylamine (analytical grade), Acetic acid (analytical grade)

  • This compound and (S)-Carvedilol reference standards

  • Sample to be analyzed

2. Chromatographic Conditions:

  • Column: Immobilized cellulose chiral stationary phase

  • Mobile Phase: Hexane: Isopropyl alcohol: Diethylamine: Acetic acid (40:60:0.7:0.3, v/v/v/v)[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection Wavelength: 220 nm[1][2]

  • Column Temperature: 40°C[2]

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Prepare individual stock solutions of this compound and (S)-Carvedilol in the mobile phase.

  • Prepare a racemic standard solution by mixing equal volumes of the (R)- and (S)-Carvedilol stock solutions.

  • Prepare a series of calibration standards by diluting the this compound stock solution to known concentrations.

4. Sample Preparation:

  • Bulk Drug Substance: Accurately weigh and dissolve a known amount of the Carvedilol sample in the mobile phase to achieve a suitable concentration.

  • Tablet Dosage Form: Weigh and finely powder a representative number of tablets.[3] An amount of powder equivalent to a single dose is then dissolved in a suitable solvent like methanol, sonicated to ensure complete dissolution, and filtered. The filtrate is then diluted with the mobile phase to the desired concentration.

5. System Suitability:

  • Inject the racemic standard solution.

  • The resolution factor between the (S)-Carvedilol and this compound peaks should be greater than 1.5.[2]

  • The tailing factor for each enantiomer peak should be less than 2.0.[4]

6. Analysis:

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Identify the peaks of this compound and (S)-Carvedilol based on the retention times obtained from the individual standard injections.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the this compound standards.

Data Presentation: HPLC Method Validation Parameters
ParameterResult
Linearity Range1.88 µg/mL to 11.25 µg/mL[5]
Correlation Coefficient (r²)> 0.999 for both enantiomers[1][5]
Limit of Detection (LOD)(S)-Carvedilol: 1.67 µg/mL, this compound: 1.78 µg/mL[1]
Limit of Quantitation (LOQ)(S)-Carvedilol: 5.06 µg/mL, this compound: 5.41 µg/mL[1]
Accuracy (% Recovery)(S)-Carvedilol: 99.59% to 100.83%, this compound: 98.42% to 100.18%[1]
Precision (%RSD)< 2%[5]

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Hexane:IPA:DEA:AA) HPLC HPLC System MobilePhase->HPLC Standard Standard Solutions ((R)-, (S)-, Racemic) Standard->HPLC Sample Sample Solution (Bulk or Tablet) Sample->HPLC Column Chiral Column HPLC->Column Detection UV Detector (220 nm) Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification of this compound Integration->Quantification

Caption: Workflow for this compound purity analysis by HPLC.

Capillary Electrophoresis (CE) Method

Capillary Electrophoresis offers a powerful alternative to HPLC for chiral separations, often providing high efficiency, rapid analysis times, and reduced solvent consumption.[6] The separation mechanism in CE is based on the differential migration of charged species in an electric field, with chiral selectors added to the background electrolyte to enable enantiomeric resolution.

Experimental Protocol: Capillary Electrophoresis

This protocol is based on a validated CE method for the enantioseparation of Carvedilol.[6]

1. Instrumentation and Materials:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary

  • Background Electrolyte (BGE) Components: Phosphate buffer

  • Chiral Selector: Beta-cyclodextrin (β-CD)

  • This compound and (S)-Carvedilol reference standards

  • Sample to be analyzed

  • Sodium hydroxide (for capillary conditioning)

2. Electrophoretic Conditions:

  • Capillary: Fused-silica

  • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing 10 mM β-CD[6]

  • Applied Voltage: +20 kV[6]

  • Temperature: 20°C[6]

  • Detection Wavelength: 242 nm[6]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 3 seconds)[6]

3. Standard Solution Preparation:

  • Prepare individual stock solutions of this compound and (S)-Carvedilol in a suitable solvent (e.g., methanol).

  • Prepare a racemic standard solution by mixing equal volumes of the (R)- and (S)-Carvedilol stock solutions.

  • Prepare a series of calibration standards by diluting the this compound stock solution to known concentrations.

4. Sample Preparation:

  • Bulk Drug Substance: Accurately weigh and dissolve a known amount of the Carvedilol sample in the solvent used for standard preparation to achieve a suitable concentration.

  • Tablet Dosage Form: Weigh and powder twenty tablets to obtain a homogenous mixture. An amount of powder equivalent to the average tablet weight is dissolved in methanol, sonicated for 10 minutes, and then centrifuged. The supernatant is diluted as necessary before injection.[6]

5. Capillary Conditioning:

  • Before the first injection and between runs, rinse the capillary with 0.1 M sodium hydroxide, followed by water, and then the BGE to ensure reproducible migration times.[6]

6. Analysis:

  • Inject the prepared standard and sample solutions into the CE system.

  • Identify the peaks of this compound and (S)-Carvedilol based on their migration times from the individual standard injections.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the this compound standards.

Data Presentation: CE Method Validation Parameters
ParameterResult
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
Precision (%RSD, intra-day)< 2.5%
Precision (%RSD, inter-day)< 3.5%

(Note: The quantitative data in this table is representative of typical CE method performance and may vary based on the specific instrumentation and experimental conditions.)

Visualization: CE Experimental Workflow

CE_Workflow cluster_prep_ce Preparation cluster_analysis_ce Analysis cluster_data_ce Data Processing BGE Background Electrolyte (Phosphate Buffer + β-CD) CE_System CE System BGE->CE_System Standard_CE Standard Solutions ((R)-, (S)-, Racemic) Standard_CE->CE_System Sample_CE Sample Solution (Bulk or Tablet) Sample_CE->CE_System Capillary Fused-Silica Capillary CE_System->Capillary Detection_CE UV Detector (242 nm) Capillary->Detection_CE Electropherogram Electropherogram Acquisition Detection_CE->Electropherogram Integration_CE Peak Integration & Identification Electropherogram->Integration_CE Quantification_CE Quantification of this compound Integration_CE->Quantification_CE

Caption: Workflow for this compound purity analysis by CE.

Both chiral HPLC and Capillary Electrophoresis are suitable and validated methods for the determination of this compound purity. The choice of method may depend on the available instrumentation, desired analysis time, and specific requirements of the analytical laboratory. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of Carvedilol.

References

Application Notes & Protocols: Chiral Separation of (R)-Carvedilol and (S)-Carvedilol using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and protocol for the enantiomeric separation of Carvedilol using Capillary Electrophoresis (CE). Carvedilol is a non-cardioselective β-blocker administered as a racemic mixture of its (R) and (S) enantiomers, which exhibit different pharmacological effects.[1][2] The S(-) enantiomer is a potent β-receptor antagonist, while the R(+) enantiomer has weaker β-blocking activity. This protocol outlines a validated capillary zone electrophoresis (CZE) method employing cyclodextrins as chiral selectors for the effective baseline separation of Carvedilol enantiomers, suitable for routine analysis in pharmaceutical products.[1]

Introduction

Capillary electrophoresis has emerged as a powerful technique for the separation of chiral compounds, offering advantages such as rapid method development, low consumption of solvents and samples, and high selectivity.[1] For the chiral separation of Carvedilol, cyclodextrins (CDs) are widely used as chiral selectors. These cyclic oligosaccharides form inclusion complexes with the Carvedilol enantiomers, leading to differences in their electrophoretic mobility and enabling their separation. This application note details an optimized method using beta-cyclodextrin (β-CD) that achieves baseline separation of the (R) and (S)-Carvedilol enantiomers.[1]

Experimental Protocols

Instrumentation and Materials
  • Capillary Electrophoresis System: Equipped with a UV detector.

  • Fused-Silica Capillary: Uncoated, with appropriate dimensions (e.g., 57 cm total length, 50 cm effective length, 75 µm I.D.).

  • Reagents:

    • Carvedilol standard (racemic)

    • (R)-Carvedilol and (S)-Carvedilol enantiomers (if available for peak identification)

    • Beta-cyclodextrin (β-CD)

    • Phosphoric acid

    • Sodium hydroxide (NaOH)

    • Methanol (HPLC grade)

    • Deionized water

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a 25 mM phosphate buffer by dissolving the appropriate amount of phosphoric acid in deionized water and adjusting the pH to 2.5 with NaOH. Add 10 mM β-CD to the buffer as the chiral selector.[3][1]

  • Sample Solution: Prepare a stock solution of racemic Carvedilol in methanol. Dilute the stock solution with the BGE to a final concentration of 10 µg/mL for analysis.[3][4]

  • Capillary Conditioning Solution: 0.1 M Sodium Hydroxide (NaOH).

Capillary Conditioning and Separation Method

Capillary Conditioning (New Capillary):

  • Rinse the new capillary with 0.1 M NaOH for 30 minutes.[3]

  • Flush with deionized water for 15 minutes.

  • Equilibrate with the background electrolyte (BGE) for 30 minutes.[3]

Pre-injection Rinsing Protocol (between runs):

  • Rinse with 0.1 M NaOH for 1 minute.[3]

  • Rinse with deionized water for 1 minute.

  • Rinse with the BGE for 3 minutes to ensure reproducibility.

Separation Conditions: A summary of the optimized electrophoretic conditions is provided in the table below.

Data Presentation

Table 1: Optimized Capillary Electrophoresis Conditions for Carvedilol Enantiomer Separation

ParameterOptimized Condition
Capillary Fused-silica, 57 cm total length, 75 µm I.D.
Background Electrolyte (BGE) 25 mM Phosphate buffer with 10 mM β-CD, pH 2.5[1][4]
Applied Voltage +20 kV[1][4]
Temperature 15 °C[4]
Injection Hydrodynamic, 50 mbar for 1 second[4]
Detection UV at 242 nm[1][4]
Sample Concentration 10 µg/mL in BGE[4]

Table 2: Effect of β-Cyclodextrin Concentration on Enantiomeric Resolution

β-CD Concentration (mM)Resolution (Rs)Observations
5Partial SeparationEnantiomer peaks are not baseline resolved.
10Baseline Separation Optimal concentration for baseline resolution.[3][1]
20Decreased ResolutionHigher concentrations may lead to peak broadening and reduced resolution.
40Poor ResolutionSignificant peak broadening and loss of separation.

Note: The resolution values are illustrative and may vary slightly depending on the specific instrument and capillary used.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE Prepare BGE (25mM Phosphate, pH 2.5 + 10mM β-CD) Condition Capillary Conditioning (NaOH, H2O, BGE) BGE->Condition Sample Prepare Sample (10 µg/mL Carvedilol) Inject Hydrodynamic Injection (50 mbar, 1s) Sample->Inject Condition->Inject Separate Electrophoretic Separation (+20 kV, 15°C) Inject->Separate Detect UV Detection (242 nm) Separate->Detect Analyze Analyze Electropherogram (Migration Time, Resolution) Detect->Analyze chiral_separation cluster_system Capillary Electrophoresis System cluster_complex Diastereomeric Complexes racemic Racemic Carvedilol (this compound + (S)-Carvedilol) complex_R This compound-β-CD Complex racemic->complex_R Forms Complex 1 complex_S (S)-Carvedilol-β-CD Complex racemic->complex_S Forms Complex 2 chiral_selector Chiral Selector (β-Cyclodextrin in BGE) chiral_selector->complex_R chiral_selector->complex_S separated Separated Enantiomers (Different Migration Times) complex_R->separated Different Electrophoretic Mobility complex_S->separated

References

Application Note: Methods for Isolating (R)-Carvedilol from a Racemic Mixture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a non-selective β-adrenergic receptor antagonist and an α₁-adrenoceptor blocker widely used in the management of hypertension and heart failure.[1][2] It possesses a single chiral center, existing as a pair of enantiomers: (S)-(-)-Carvedilol and (R)-(+)-Carvedilol.[1][3] The pharmacological activity of Carvedilol is stereoselective. The β-blocking activity resides primarily in the (S)-enantiomer, which is approximately 200 times more potent than the (R)-enantiomer in this regard.[3][4] In contrast, both enantiomers exhibit nearly identical α₁-blocking activity.[5] Furthermore, the enantiomers show different pharmacokinetic profiles, with the terminal elimination half-life being longer for the (S)-enantiomer.[4]

Given these differences, the ability to isolate the specific enantiomers is crucial for pharmacological studies and the development of potentially improved therapeutic agents. This document details several established methods for the resolution of racemic Carvedilol, focusing on chiral chromatography, enzymatic resolution, and diastereomeric derivatization.

Methods for Enantiomeric Resolution

The separation of Carvedilol enantiomers can be achieved through several techniques. The most common are:

  • Chiral Chromatography: This direct method utilizes a chiral environment to differentiate between the enantiomers. This can be achieved by using a Chiral Stationary Phase (CSP), where the column packing material is chiral, or by introducing a Chiral Mobile Phase Additive (CMPA) to an achiral column.[6]

  • Enzymatic Resolution: This biocatalytic method employs enzymes, such as lipases, that stereoselectively catalyze a reaction on one of the enantiomers, leaving the other unreacted.[1][7] The resulting mixture of product and unreacted enantiomer can then be separated by standard chromatographic techniques.

  • Diastereomeric Derivatization: This indirect method involves reacting the racemic mixture with an enantiomerically pure chiral derivatizing agent.[6] This reaction converts the pair of enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility, boiling point) and can be separated using standard achiral chromatography.[8][9]

Data Presentation: Comparison of Resolution Methods

The following table summarizes quantitative data from various published methods for the resolution of Carvedilol enantiomers.

MethodChiral Selector / ReagentSystem/Conditions(R)-Carvedilol Retention Time (min)(S)-Carvedilol Retention Time (min)Enantiomeric Excess (ee%)Yield / Conversion (C%)Ref.
Enzymatic Resolution Immobilized Triacylglycerol Lipase (Aspergillus niger)Biocatalytic reactionN/AN/A99.08% (for S-enantiomer)90.51%[1][7]
UHPLC-UV Chiralpak IB N-5 (CSP)Mobile Phase: 80% (ACN/MeOH 87:13) / 20% K-Phosphate Buffer (pH 7)30.526.7>99% (analytical)~90% (extraction recovery)[10]
Chiral HPLC Phenomenex Lux Cellulose-4 (CSP)Mobile Phase: Isopropanol/n-Heptane (60:40)7.3899.399>99% (analytical)N/A[1]
Capillary Electrophoresis 10 mM β-CyclodextrinBGE: 25 mM Phosphoric Acid (pH 2.5)Faster MigrationSlower MigrationBaseline SeparationN/A[4]
Diastereomeric Derivatization HPLC (-)-Menthyl Chloroformate (MCF)C18 column; Mobile Phase: Methanol/Acetate Buffer (pH 4) (70:30)~9.4~8.0>99% (analytical)N/A[8][11]

Note: N/A indicates data not applicable or not provided in the cited source. Retention times are approximate and can vary with specific system configurations.

Experimental Protocols & Workflows

Logical Workflow for Chiral Resolution

The general process for isolating a target enantiomer from a racemic mixture involves a resolution step followed by purification and analysis.

G Racemic Racemic Carvedilol ((R)- and (S)-) Resolution Resolution Step (e.g., Chromatography, Enzymatic Reaction) Racemic->Resolution Separation Separation/Purification Resolution->Separation Mixture of separated or modified enantiomers R_Enantiomer Isolated this compound Separation->R_Enantiomer S_Enantiomer Isolated (S)-Carvedilol Separation->S_Enantiomer Analysis Enantiopurity Analysis (e.g., Chiral HPLC, CE) R_Enantiomer->Analysis S_Enantiomer->Analysis

Caption: General workflow for enantiomeric resolution.

Protocol 1: Chiral UHPLC Separation

This protocol is based on the method developed for the simultaneous enantioselective determination of Carvedilol and its metabolites using a Chiralpak IB N-5 column.[5][10]

Objective: To separate (R)- and (S)-Carvedilol using Ultra-High-Performance Liquid Chromatography with a Chiral Stationary Phase.

Materials:

  • Column: Chiralpak IB N-5 (dimensions appropriate for UHPLC)

  • Mobile Phase A (Organic): Acetonitrile and Methanol (87:13, v/v)

  • Mobile Phase B (Aqueous): 20 mM Potassium Phosphate buffer, adjusted to pH 7.0

  • Sample: Racemic Carvedilol dissolved in a suitable solvent (e.g., mobile phase)

  • System: UHPLC system with UV detector

Procedure:

  • System Preparation: Equilibrate the Chiralpak IB N-5 column with the mobile phase mixture (80% Mobile Phase A, 20% Mobile Phase B) at a flow rate of 0.5 mL/min.

  • Temperature Control: Set the column oven temperature to 25 °C.

  • Sample Injection: Inject an appropriate volume (e.g., 10 µL) of the prepared Carvedilol sample solution.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 242 nm.[4]

  • Data Analysis: Identify the peaks corresponding to the enantiomers. Under these conditions, (S)-Carvedilol is expected to elute before this compound.[10] Calculate the resolution factor (Rs) and enantiomeric excess (e.e.).

G cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Analysis SamplePrep Prepare Racemic Carvedilol Solution Inject Inject Sample SamplePrep->Inject MobilePhase Prepare Mobile Phase (ACN/MeOH/Buffer) Equilibrate Equilibrate Chiral Column (25°C) MobilePhase->Equilibrate Equilibrate->Inject Elute Isocratic Elution (0.5 mL/min) Inject->Elute Detect UV Detection (242 nm) Elute->Detect Chromatogram Generate Chromatogram Detect->Chromatogram PeakS Peak 1: (S)-Carvedilol Chromatogram->PeakS PeakR Peak 2: this compound Chromatogram->PeakR

Caption: Experimental workflow for Chiral UHPLC.

Protocol 2: Enzymatic Resolution

This protocol is adapted from a study using immobilized triacylglycerol lipase from Aspergillus niger for the enantioselective resolution of racemic Carvedilol.[1][7] This method selectively processes the (R)-enantiomer, allowing for the isolation of the (S)-enantiomer.

Objective: To achieve kinetic resolution of racemic Carvedilol using an immobilized lipase, yielding enantiomerically pure (S)-Carvedilol.

Materials:

  • Biocatalyst: Immobilized triacylglycerol lipase from Aspergillus niger (Lipase AP6)

  • Substrate: Racemic Carvedilol

  • Solvent System: Appropriate buffer and organic co-solvent

  • Acyl Donor: (If required for transesterification, e.g., vinyl acetate)

  • Equipment: Temperature-controlled shaker, Chiral HPLC system for analysis

Procedure:

  • Reaction Setup: Prepare a solution of racemic Carvedilol in the chosen solvent system.

  • Enzyme Addition: Add the immobilized lipase to the substrate solution. The enzyme-to-substrate ratio must be optimized.

  • Incubation: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 20-24 hours).[1][12]

  • Monitoring: Periodically withdraw aliquots from the reaction, quench the enzyme activity, and analyze the samples by Chiral HPLC to monitor the conversion (C%) and enantiomeric excess (e.e.) of the remaining substrate.

  • Termination & Separation: Once the desired e.e. is achieved (typically >99% for the (S)-enantiomer), stop the reaction by filtering out the immobilized enzyme.

  • Purification: Separate the unreacted (S)-Carvedilol from the acylated this compound product using standard techniques like column chromatography.

G Racemic Racemic Carvedilol Solution Enzyme Add Immobilized Lipase Racemic->Enzyme Incubate Incubate with Shaking (e.g., 24h, 30°C) Enzyme->Incubate Monitor Monitor Reaction by Chiral HPLC Incubate->Monitor Monitor->Incubate Continue Filter Stop Reaction: Filter Enzyme Monitor->Filter Target e.e. reached Mixture Mixture: (S)-Carvedilol + Modified this compound Filter->Mixture Purify Purification (e.g., Column Chromatography) Mixture->Purify S_Product Isolated (S)-Carvedilol Purify->S_Product

Caption: Workflow for enzymatic resolution of Carvedilol.

Protocol 3: Diastereomeric Derivatization for HPLC Analysis

This protocol describes the formation of diastereomers for subsequent separation on a standard achiral HPLC column, based on derivatization with (-)-menthyl chloroformate (MCF).[8][11]

Objective: To convert Carvedilol enantiomers into diastereomers that can be separated on a C18 column.

Materials:

  • Derivatizing Agent: (-)-Menthyl chloroformate (MCF) solution (e.g., 2% v/v in dichloromethane)

  • Sample: Aqueous solution of racemic Carvedilol

  • Base: 0.1 M Sodium Hydroxide (NaOH)

  • Extraction Solvent: Chloroform

  • System: Standard HPLC with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare an aqueous solution of racemic Carvedilol.

  • Derivatization Reaction:

    • To the sample solution, add 200 µL of 0.1 M NaOH.[11]

    • Add 200 µL of the MCF solution.[11]

    • Sonicate the mixture for 5 minutes to facilitate the reaction.[11] MCF reacts with the secondary amine group of Carvedilol.

  • Extraction:

    • Extract the formed diastereomers with an organic solvent like chloroform.

    • Centrifuge the mixture to achieve phase separation.

  • Solvent Evaporation & Reconstitution:

    • Discard the aqueous layer.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample onto a C18 column.

    • Use a mobile phase such as Methanol/Acetate buffer (pH 4, 0.1 M) at a 70:30 (v/v) ratio.[11]

    • Monitor with a UV detector. The diastereomers will have different retention times, allowing for quantification.

G Racemic Aqueous Racemic Carvedilol React Add NaOH and (-)-Menthyl Chloroformate (MCF) Racemic->React Sonicate Sonicate (5 min) React->Sonicate Diastereomers Formation of Diastereomers Sonicate->Diastereomers Extract Extract with Chloroform Diastereomers->Extract Evaporate Evaporate & Reconstitute in Mobile Phase Extract->Evaporate HPLC Analyze on Achiral C18 HPLC Column Evaporate->HPLC Separated Separated Diastereomer Peaks HPLC->Separated

Caption: Diastereomeric derivatization workflow.

References

Troubleshooting & Optimization

Technical Support Center: (R)-Carvedilol In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of (R)-Carvedilol for in vivo rodent studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rats and mice?

A1: The appropriate starting dose of this compound depends on the specific research question, the rodent model being used, and the route of administration. Based on published studies, oral doses in rats have ranged from 2 mg/kg/day to 20 mg/kg/day for chronic studies.[1][2][3][4] For mice, oral doses of 3, 10, and 30 mg/kg/day administered in feed have been used in long-term studies.[5] Intravenous doses in rats are typically lower, in the range of 1-5 mg/kg.[6][7] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: What is the recommended route of administration for this compound in rodents?

A2: The most common routes of administration for Carvedilol in rodent studies are oral (p.o.) and intravenous (i.v.). Oral administration can be achieved through gavage or by incorporating the drug into the feed.[1][2][3][4][5] Intravenous injection is used for studies requiring rapid achievement of plasma concentrations and for pharmacokinetic assessments.[6][7][8][9] The choice of administration route should be guided by the experimental design and the desired pharmacokinetic profile.

Q3: What are the pharmacokinetic properties of this compound in rats?

A3: Carvedilol exhibits stereoselective pharmacokinetics in rats. The S-(-)-enantiomer generally has a larger volume of distribution and a higher clearance compared to the R-(+)-enantiomer.[6][8] After intravenous administration of a racemic mixture, the S-(-) enantiomer tends to accumulate more extensively in tissues.[8] Carvedilol is extensively metabolized in rats, with the primary route being hydroxylation of the carbazolyl ring followed by glucuronidation.[10] Biliary excretion is the predominant route of elimination.[9][10]

Troubleshooting Guide

Issue 1: Poor Solubility of this compound for Dosing Solutions

  • Problem: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[11][12] This can make it challenging to prepare concentrated and stable dosing solutions for in vivo studies. The solubility of Carvedilol is also pH-dependent, with higher solubility in acidic conditions.[11]

  • Solutions:

    • Vehicle Selection: For oral administration, a common vehicle is 0.5% methylcellulose in water.[1][2][4]

    • Solubilizing Agents: The use of cyclodextrins, such as β-cyclodextrin, has been shown to enhance the aqueous solubility of Carvedilol by forming inclusion complexes.[13][14]

    • pH Adjustment: For preparing solutions for intravenous administration, careful pH adjustment to the acidic range can improve solubility. However, physiological compatibility must be ensured.

    • Co-solvents: While not explicitly detailed for this compound in the provided context, the use of biocompatible co-solvents is a general strategy for poorly soluble compounds.

Issue 2: Variability in Experimental Results

  • Problem: Researchers may observe high variability in physiological responses (e.g., blood pressure, heart rate) or pharmacokinetic parameters between individual animals.

  • Potential Causes and Solutions:

    • Stereoisomer Composition: The clinically used Carvedilol is a racemic mixture of (R)- and (S)-enantiomers, which have different pharmacological activities.[15][16] Ensure you are using the correct enantiomer, this compound, if that is the specific focus of your study.

    • Animal Model: The underlying pathophysiology of the rodent model can influence the response to Carvedilol. For example, hypertensive rat models have shown an enhanced hypotensive response compared to normotensive rats.[6][7]

    • Metabolism Differences: The metabolism of Carvedilol can differ between species and even strains of rodents.[10] Be consistent with the rodent strain used throughout the study.

    • Food Effects: The absorption of Carvedilol can be delayed by food.[15] For oral dosing studies, consider standardizing the fasting state of the animals before drug administration.

Issue 3: Adverse Effects at Higher Doses

  • Problem: At higher doses, this compound, although having weaker β-blocking activity than the (S)-enantiomer, may still cause adverse effects such as bradycardia (slow heart rate) and hypotension (low blood pressure).[16]

  • Solutions:

    • Dose-Escalation Studies: Begin with lower doses and gradually increase the dose while closely monitoring the animals for any signs of distress or significant changes in vital signs.

    • Cardiovascular Monitoring: For studies involving higher doses, continuous or frequent monitoring of heart rate and blood pressure is recommended to ensure animal welfare and data quality.

    • Consider the Racemic Mixture's Effects: The potent β-blocking activity of the S-enantiomer in a racemic mixture can lead to significant bradycardia and hypotension.[16] If using the racemate, be aware of these potential dose-limiting effects.

Data Presentation

Table 1: Summary of this compound Dosages in Rodent Studies

SpeciesModelRoute of AdministrationDosageOutcome MeasuredReference(s)
RatDilated CardiomyopathyOral (gavage)2 mg/kg/dayCardioprotective effects[1][2][4]
RatDilated CardiomyopathyOral (gavage)20 mg/kg/dayCardioprotective effects[1][2]
RatFructose-induced HypertensionIntravenous1-3 mg/kgCardiovascular effects[6]
RatL-NAME-induced HypertensionIntravenous1 and 5 mg/kgCardiovascular effects[7]
RatNormalIntravenous2 mg/kgPharmacokinetics[8]
RatDiabetic NeuropathyOral1 and 10 mg/kg/dayNeuroprotective effects[17]
MouseTransverse Aortic ConstrictionOral (in feed)3, 10, 30 mg/kg/dayCardiac function[5]
MouseFamilial Alzheimer's DiseaseOral1.6, 3.2 mg/kg/dayCognitive function[16]

Experimental Protocols

Protocol: Oral Administration of this compound in a Rat Model of Dilated Cardiomyopathy

This protocol is a synthesized example based on methodologies described in published studies.[1][2][4]

  • Animal Model: Induce experimental autoimmune myocarditis in male Lewis rats to establish a model of dilated cardiomyopathy.

  • Drug Preparation:

    • Prepare a suspension of this compound in 0.5% methylcellulose.

    • For a 2 mg/kg dose, if the average rat weight is 300g, each rat will receive 0.6 mg of this compound.

    • If the dosing volume is 1 ml/kg, the concentration of the suspension should be 2 mg/ml.

  • Dosing Procedure:

    • Divide the rats into treatment and vehicle control groups.

    • Administer the this compound suspension or the vehicle (0.5% methylcellulose) orally via gavage once daily.

    • The treatment duration in published studies is typically several weeks (e.g., 2 months).[1][2][4]

  • Monitoring and Endpoint Analysis:

    • Monitor the animals for changes in body weight and overall health throughout the study.

    • At the end of the treatment period, perform hemodynamic measurements (e.g., heart rate, blood pressure, left ventricular end-diastolic pressure).

    • Collect heart tissue for histological analysis to assess myocardial fibrosis and other pathological changes.

Mandatory Visualizations

G Experimental Workflow: Oral Gavage of this compound in Rats cluster_prep Preparation cluster_dosing Dosing cluster_analysis Analysis animal_model Induce Dilated Cardiomyopathy in Rats drug_prep Prepare this compound Suspension in 0.5% Methylcellulose grouping Group Animals: - Treatment Group - Vehicle Control drug_prep->grouping dosing Daily Oral Gavage (e.g., 2 mg/kg/day) grouping->dosing monitoring Monitor Animal Health and Body Weight dosing->monitoring hemodynamics Hemodynamic Measurements monitoring->hemodynamics histology Histological Analysis of Heart Tissue hemodynamics->histology G Troubleshooting Logic for this compound Solubility Issues start Start: Poor this compound Solubility route Intended Route of Administration? start->route oral Oral route->oral Oral iv Intravenous route->iv IV oral_solution1 Use 0.5% Methylcellulose as Vehicle oral->oral_solution1 iv_solution1 Adjust pH to Acidic Range (check for compatibility) iv->iv_solution1 oral_solution2 Consider β-Cyclodextrin for Complexation oral_solution1->oral_solution2 iv_solution2 Explore Biocompatible Co-solvents iv_solution1->iv_solution2 G Signaling Pathway of Carvedilol-induced Cardioprotection cluster_beta1ar β1-Adrenergic Receptor Signaling cluster_nrf2 Nrf2/ARE Pathway carvedilol Carvedilol b1ar β1AR carvedilol->b1ar nrf2 Nrf2 Activation carvedilol->nrf2 nos3 NOS3 b1ar->nos3 couples with pkg1 PKG1 nos3->pkg1 activates myofilament Myofilament Phosphorylation pkg1->myofilament contractility Enhanced Cardiac Contractility myofilament->contractility are ARE-mediated Gene Expression nrf2->are antioxidant Antioxidant Response are->antioxidant

References

Improving the yield and purity of (R)-Carvedilol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-Carvedilol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for racemic Carvedilol?

A1: The most widely used method involves the reaction of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.[1][2] This reaction leads to the formation of the Carvedilol molecule through the opening of the epoxide ring by the primary amine.

Q2: What are the major impurities encountered during Carvedilol synthesis, and how do they form?

A2: The primary impurity is the "bis-impurity" (Impurity B), which forms when the secondary amine of the newly formed Carvedilol molecule reacts with another molecule of the starting epoxide, 4-(2,3-epoxypropoxy)carbazole.[3][4] Other significant impurities include unreacted starting materials like 4-(oxiran-2-ylmethoxy)-9H-carbazole (Impurity D) and 2-(2-methoxyphenoxy)ethanamine (Impurity E), as well as byproducts from side reactions (Impurity A) and intermediates from alternative synthetic routes, such as N-benzyl Carvedilol (Impurity C).[4][5]

Q3: How can the formation of the bis-impurity (Impurity B) be minimized?

A3: Several strategies can be employed to reduce the formation of the bis-impurity:

  • Use of Excess Amine: Increasing the molar ratio of 2-(2-methoxyphenoxy)ethylamine to 4-(2,3-epoxypropoxy)carbazole can favor the primary reaction and suppress the formation of the dimer.[4][6]

  • Protecting Group Chemistry:

    • Protecting the amine of 2-(2-methoxyphenoxy)ethylamine, for instance with a benzyl group, prevents the secondary amine formation until the protecting group is removed.[3][7][8] However, this can introduce Impurity C if debenzylation is incomplete.[4][5]

    • An alternative is to use an N-sulfonamide protecting group, which can be removed under different conditions.[8]

  • Reaction Conditions: Careful control of reaction temperature and addition rates can also help minimize side reactions.

Q4: What methods are available for the chiral resolution of racemic Carvedilol to obtain the (R)-enantiomer?

A4: To isolate this compound, several techniques are effective:

  • Biocatalytic Resolution: Enzymes, particularly lipases, can be used for enantioselective conversion. For instance, immobilized triacylglycerol lipase from Aspergillus niger has been shown to achieve high enantiomeric excess (ee) of the (S)-enantiomer, allowing for the separation of the desired (R)-enantiomer.[9]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common analytical and preparative method for separating enantiomers.[10][11]

  • Capillary Electrophoresis (CE): This technique, using chiral selectors like cyclodextrins, can provide excellent separation of Carvedilol enantiomers.[12][13]

Q5: Which solvents are recommended for the purification of crude Carvedilol by crystallization?

A5: Ethyl acetate is frequently cited as a suitable solvent for the crystallization and purification of crude Carvedilol.[1][7] The process typically involves dissolving the crude product in hot ethyl acetate, followed by cooling to induce crystallization, which can yield a product with purity exceeding 99.5%.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete reaction. - Formation of multiple side products, especially the bis-impurity. - Loss of product during workup and purification.- Monitor reaction completion using TLC or HPLC. - Employ strategies to minimize bis-impurity formation (see FAQ Q3).[3][4] - Optimize crystallization conditions to maximize recovery. Consider isolating the product as an acid addition salt to improve precipitation.[1]
High Levels of Bis-Impurity (Impurity B) The secondary amine of the product is reacting with the epoxide starting material.- Increase the molar excess of the amine starting material, 2-(2-methoxyphenoxy)ethylamine.[6] - Consider a synthetic route involving a protecting group on the amine.[3][7] - Purify the crude product by leaching with a toluene/water mixture before crystallization.[1]
Incomplete Chiral Resolution / Low Enantiomeric Excess (ee) - Suboptimal chiral separation method. - Incorrect stationary phase or mobile phase in chiral HPLC. - Inefficient enzymatic resolution.- For chiral HPLC, screen different chiral stationary phases and optimize the mobile phase composition.[10] - For enzymatic resolution, consider immobilizing the enzyme to enhance its enantioselectivity and stability.[9] - For capillary electrophoresis, optimize the type and concentration of the chiral selector (e.g., cyclodextrin) and the buffer pH.[12]
Presence of Starting Materials in Final Product - Incomplete reaction. - Inefficient purification.- Ensure the reaction has gone to completion before workup. - Perform multiple crystallizations to remove residual starting materials. - Wash the isolated product thoroughly with a suitable solvent.
Formation of N-benzyl Carvedilol (Impurity C) Incomplete debenzylation in synthetic routes that use a benzyl protecting group.- Optimize the conditions for the hydrogenolytic removal of the benzyl group. - Ensure the catalyst is active and the reaction is run for a sufficient duration. - Purify the final product using chromatography to remove the impurity.

Data Summary Tables

Table 1: Comparison of Chiral Resolution Methods for Carvedilol

MethodChiral Selector / Stationary PhaseKey ParametersOutcomeReference
Biocatalytic Resolution Immobilized Triacylglycerol Lipase (A. niger)-Enantiomeric Excess (ee): 99.08% Conversion Yield: 90.51%[9]
Capillary Electrophoresis 10 mM β-CyclodextrinBGE: 25 mM phosphoric acid, pH 2.5 Voltage: +20 kV Temperature: 15 °CBaseline separation of enantiomers[12]
Chiral HPLC Immobilized Cellulose CSPMobile Phase: Hexane:IPA:DEA:Acetic Acid (40:60:0.7:0.3) Flow Rate: 1.0 mL/minGood resolution (factor > 3.2)[10]

Table 2: Reported Yields and Purity in Carvedilol Synthesis

Synthetic ApproachPurification MethodReported YieldReported PurityReference
Reaction of epoxide and amine, isolation as acid saltCrystallization from ethyl acetate-> 99.50% (by HPLC)[1]
Reaction in isopropanol, purification with activated carbonRecrystallization from ethyl acetate41% - 45%Pharmacopoeial quality[7]

Experimental Protocols

Protocol 1: Synthesis of Racemic Carvedilol with Minimized Bis-Impurity

This protocol is based on the principle of using an excess of the amine component to suppress the formation of the bis-impurity.

  • Reaction Setup: In a suitable reaction vessel, dissolve 1.0 equivalent of 4-(2,3-epoxypropoxy)carbazole in a polar aprotic solvent (e.g., isopropanol).

  • Amine Addition: Add 1.5 to 1.9 equivalents of 2-(2-methoxyphenoxy)ethylamine to the solution.[6]

  • Reaction: Heat the mixture with stirring to 75-80°C and maintain for several hours, monitoring the reaction progress by TLC or HPLC until the epoxide is consumed.[6]

  • Workup: Cool the reaction mixture. Quench the reaction by adding it to water and extract the product into an organic solvent such as dichloromethane.[1]

  • Purification:

    • Wash the organic extract with an aqueous acid solution to remove excess amine.[1]

    • Isolate the crude Carvedilol. For enhanced purity, the crude product can be leached with a mixture of toluene and water.[1]

    • Recrystallize the crude product from hot ethyl acetate to obtain pure Carvedilol.[1][7]

Protocol 2: Enzymatic Resolution of (R,S)-Carvedilol

This protocol utilizes an immobilized lipase to selectively acylate the (S)-enantiomer, allowing for the separation of the (R)-enantiomer.

  • Enzyme Immobilization: Immobilize triacylglycerol lipase from Aspergillus niger on a suitable support as per standard protocols to enhance its stability and reusability.[9]

  • Reaction Mixture: Prepare a solution of racemic Carvedilol in an appropriate organic solvent.

  • Enzymatic Reaction: Add the immobilized lipase to the solution. Initiate the reaction and incubate under controlled temperature and agitation. The enzyme will selectively catalyze the conversion of the (S)-enantiomer.[9]

  • Monitoring: Monitor the enantiomeric excess (ee) of the remaining Carvedilol at regular intervals using chiral HPLC.

  • Termination and Separation: Once the desired ee is achieved (e.g., >99%), stop the reaction by filtering off the immobilized enzyme.[9] The unreacted this compound can then be isolated from the reaction mixture using standard purification techniques like chromatography.

Visual Diagrams

Synthesis_Pathway cluster_reactants Starting Materials A 4-(2,3-epoxypropoxy)carbazole C Racemic Carvedilol A->C + B 2-(2-methoxyphenoxy)ethylamine B->C Reaction D This compound C->D Chiral Resolution E (S)-Carvedilol C->E

Caption: General synthesis and resolution pathway for this compound.

Impurity_Formation Epoxide 4-(2,3-epoxypropoxy)carbazole Carvedilol Carvedilol (Product) Epoxide->Carvedilol + Amine (Desired Reaction) Amine 2-(2-methoxyphenoxy)ethylamine Bis_Impurity Bis-Impurity (Side Product) Carvedilol->Bis_Impurity + Epoxide (Side Reaction)

Caption: Formation of the primary bis-impurity during Carvedilol synthesis.

Troubleshooting_Yield Start Low Yield Observed Check_Purity Analyze crude product purity (HPLC/TLC) Start->Check_Purity High_Impurity High level of bis-impurity? Check_Purity->High_Impurity Purity is low Optimize_Crystallization Optimize purification/crystallization steps Check_Purity->Optimize_Crystallization Purity is high (Loss in workup) Increase_Amine Increase molar ratio of amine reactant High_Impurity->Increase_Amine Yes Use_PG Use protecting group strategy High_Impurity->Use_PG Yes (Alternative) Increase_Amine->Optimize_Crystallization Use_PG->Optimize_Crystallization

Caption: Troubleshooting workflow for addressing low synthesis yield.

References

Identification of (R)-Carvedilol degradation products by mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of (R)-Carvedilol degradation products by mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common degradation pathways for Carvedilol under stress conditions?

A1: Carvedilol is known to degrade under various stress conditions. It is relatively stable under neutral, thermal, and, in some studies, oxidative conditions.[1][2] However, significant degradation is observed under acidic, alkaline, and photolytic stress.[1][2][3] One study showed instability under alkaline and oxidative conditions while being relatively stable under acidic, neutral, and photolytic stress.[4][5] Common degradation pathways involve hydrolysis of the ether linkage and modifications to the side chain.[2][6]

Q2: I am not observing any degradation in my forced degradation study. What should I check?

A2: If you are not seeing degradation, consider the following troubleshooting steps:

  • Stress Condition Severity: The conditions may not be harsh enough. For hydrolytic studies, ensure the acid/base concentration (e.g., 0.1N to 1.0N HCl/NaOH) and temperature (e.g., 60°C to 90°C) are adequate.[5][6][7]

  • Duration of Stress: The exposure time might be too short. Some protocols require refluxing for several hours (e.g., 6 hours) to induce significant degradation.[5][6]

  • Oxidizing Agent Concentration: For oxidative stress, ensure the concentration of the oxidizing agent (e.g., 3.0% to 7.5% H₂O₂) is sufficient.[4][7]

  • Analyte Concentration: Ensure the starting concentration of Carvedilol is appropriate for detection of lower-level degradants.[5]

  • Method Specificity: Confirm that your analytical method, particularly the chromatographic conditions, is capable of separating the degradation products from the parent drug.[3]

Q3: My chromatogram shows the parent drug peak and several other peaks. How can I confirm which ones are actual degradation products?

A3: Differentiating degradation products from other impurities or artifacts requires a systematic approach:

  • Analyze a Control Sample: Run a non-degraded (time-zero) sample of Carvedilol. Any peaks present in this sample are likely process-related impurities, not degradation products.[8]

  • Analyze a Placebo Sample: If working with a formulation, analyze a placebo sample that has undergone the same stress conditions. Peaks appearing here are related to the excipients.[9]

  • Mass Spectrometry Data: Use MS data to investigate the new peaks. Degradation products will have m/z values that can be logically derived from the parent molecule (e.g., through hydrolysis, oxidation, or cleavage). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine elemental compositions.[2]

  • Tandem MS (MS/MS): Perform fragmentation analysis on the suspected degradation product ions. The fragmentation pattern should be consistent with the proposed structure and show common fragments with the parent Carvedilol molecule.[2]

Q4: The mass accuracy of my identified degradants is poor. What could be the issue?

A4: Poor mass accuracy can stem from several sources. Check the following:

  • Instrument Calibration: Ensure your mass spectrometer has been recently and properly calibrated across the desired mass range.

  • Internal Standard/Lock Mass: Use an internal standard or a lock mass correction during the run to correct for mass drift.

  • Sample Matrix Effects: The sample matrix can sometimes suppress ion formation or interfere with mass accuracy. Try diluting the sample or using a more effective sample preparation technique (e.g., solid-phase extraction) to clean it up.

  • Ionization Source: Ensure the electrospray ionization (ESI) source is clean and operating under optimal conditions.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the conditions for subjecting Carvedilol to forced degradation as per ICH guidelines.[1][2]

  • Preparation of Stock Solution: Prepare a stock solution of Carvedilol at a concentration of 1 mg/mL in a suitable solvent like methanol.[5]

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 1.0 N HCl.[5]

    • Reflux the solution at 90°C for 6 hours.[5]

    • Cool the solution to room temperature and neutralize it with an appropriate amount of 1.0 N NaOH.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 1.0 N NaOH.[5]

    • Reflux the solution at 90°C for 6 hours.[5]

    • Cool the solution to room temperature and neutralize it with an appropriate amount of 1.0 N HCl.

  • Oxidative Degradation:

    • Treat an aliquot of the stock solution with 7.5% H₂O₂.[4]

    • Keep the solution at room temperature, protected from light, for a designated period.

  • Photolytic Degradation:

    • Expose the Carvedilol drug substance (solid state) and a methanolic solution of the drug to UV light (e.g., 254 nm) for 24 hours.[4][7][9]

  • Sample Analysis: Dilute the stressed samples to a suitable concentration (e.g., 0.0125 mg/mL) with the mobile phase before injection into the LC-MS system.[10]

Protocol 2: LC-MS/MS Method for Separation and Identification

This protocol provides a starting point for developing an LC-MS/MS method for analyzing Carvedilol and its degradation products.

  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[1]

  • Column: A C18 reversed-phase column is commonly used (e.g., Agilent XDB C-18, 4.6 × 150 mm, 5 μm or Waters Acquity HSS T3, 100 × 2.1 mm, 1.8 µm).[2]

  • Mobile Phase:

    • Solvent A: 20 mM ammonium acetate (pH adjusted to 6 with acetic acid) in water.[2]

    • Solvent B: Acetonitrile.[2]

    • Elution can be performed in isocratic or gradient mode. An example of an isocratic method is an 80:20 (v/v) mixture of acetonitrile and 0.1% acetic acid.[4]

  • Flow Rate: 0.2 to 1.0 mL/min, depending on the column dimensions.[4]

  • Column Temperature: 38°C to 40°C.[4]

  • Injection Volume: 20 µL.[4]

  • Mass Spectrometry System: A mass spectrometer equipped with an electrospray ionization (ESI) source, capable of MS and MS/MS analysis (e.g., Triple Quadrupole or Q-TOF).

  • Ionization Mode: Positive ion mode (ESI+).[2]

  • Data Acquisition: Acquire full scan MS data to detect all potential degradation products and product ion scan (MS/MS) data for structural elucidation of the detected masses.

Data Presentation: Summary of Identified Degradation Products

The following table summarizes the major degradation products of Carvedilol identified under various stress conditions using LC-ESI-MS/MS.[2]

Degradation Product (DP)Stress Condition(s)Observed [M+H]⁺ (m/z)Elemental CompositionProposed Structure
DP1Acidic, Basic, Photolytic257.1282C₁₅H₁₆N₂O₂1-(9H-carbazol-4-yloxy)-3-aminopropan-2-ol
DP2Acidic, Basic, Photolytic407.2016C₂₄H₂₆N₂O₄Carvedilol
DP3Acidic226.0861C₁₄H₁₁NO₂2-(9H-carbazol-4-yloxy)ethanol
DP4Acidic240.1019C₁₅H₁₃NO₂1-(9H-carbazol-4-yloxy)propan-2-one
DP5Acidic212.0705C₁₃H₉NO₂4-hydroxy-9H-carbazole-9-carbaldehyde

Note: The parent drug, Carvedilol (m/z 407), is listed as DP2 as it was co-eluting with the degradation products in the referenced study.[2] Other studies have reported oxidative degradation products with m/z values of 224.3 and 283.3.[4][5]

Visualizations

G Stock Carvedilol Stock (1 mg/mL) Stress Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) Stock->Stress Neutralize Neutralization & Dillution Stress->Neutralize LC LC Separation (C18 Column) Neutralize->LC MS MS Detection (ESI+) LC->MS MSMS MS/MS Fragmentation MS->MSMS Identify Identify m/z of DPs MSMS->Identify Elucidate Structure Elucidation Identify->Elucidate Report Final Report Elucidate->Report

Caption: Experimental workflow for forced degradation and identification.

G CAR This compound m/z 407.2 Acid Acidic (HCl, Δ) CAR->Acid Base Alkaline (NaOH, Δ) CAR->Base Photo Photolytic (UV Light) CAR->Photo Oxidative Oxidative (H₂O₂) CAR->Oxidative DP1 DP1 m/z 257.1 Acid->DP1 DP3 DP3 m/z 226.1 Acid->DP3 DP4 DP4 m/z 240.1 Acid->DP4 DP5 DP5 m/z 212.1 Acid->DP5 Base->DP1 Photo->DP1 DP_Ox1 DP m/z 224.3 Oxidative->DP_Ox1 DP_Ox2 DP m/z 283.3 Oxidative->DP_Ox2

Caption: Carvedilol degradation pathways under different stress conditions.

References

How to prevent racemization of (R)-Carvedilol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the racemization of (R)-Carvedilol in solution. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure compound, such as this compound, converts into a mixture of equal parts of both enantiomers ((R)- and (S)-Carvedilol), known as a racemate. This is a significant concern because the pharmacological activity of Carvedilol is stereospecific. The β-blocking activity, which is crucial for its therapeutic effect in treating conditions like heart failure and hypertension, resides primarily in the (S)-enantiomer. The (R)-enantiomer has α1-blocking activity. Therefore, the racemization of this compound to (S)-Carvedilol would alter the drug's intended pharmacological profile.

Q2: What are the primary factors that can induce the racemization of this compound in solution?

A2: Based on the chemical structure of Carvedilol, an aryloxypropanolamine, and general stability studies, the primary factors that can potentially induce racemization include:

  • pH: Extreme pH values, particularly alkaline conditions, are known to promote the degradation of Carvedilol and may facilitate racemization.

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including racemization.

  • Light: Exposure to UV or visible light can provide the energy for photochemical reactions that may lead to racemization or degradation.

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the chiral center.

Q3: How does pH affect the stability of Carvedilol in solution?

A3: Studies on the stability of racemic Carvedilol have shown that it is significantly more stable in acidic aqueous solutions than in alkaline solutions[1]. In an acidic solution (pH 4.2), Carvedilol remained stable for 56 days at various temperatures (4, 25, and 40°C)[1]. Conversely, in an alkaline solution (pH 8.2), its stability was reduced, especially at higher and lower temperatures[1]. While these studies do not specifically quantify racemization, they indicate that maintaining an acidic pH is crucial for the overall stability of the molecule, which is a key factor in preventing racemization.

Q4: Is this compound sensitive to light?

A4: Carvedilol has been shown to be susceptible to photodegradation upon exposure to light[2]. While specific studies on the photochemical racemization of this compound are limited, it is a known phenomenon for some chiral drugs[2]. Therefore, it is recommended to protect solutions of this compound from light to minimize both degradation and the potential for racemization.

Q5: What is the recommended way to store solutions of this compound to maintain its enantiomeric purity?

A5: To minimize the risk of racemization and degradation, solutions of this compound should be:

  • Stored at low temperatures: Refrigeration (2-8°C) is advisable for short-term storage. For long-term storage, freezing should be considered, although freeze-thaw stability should be evaluated.

  • Protected from light: Use amber vials or wrap containers in aluminum foil.

  • Maintained in an acidic buffer: A pH between 3 and 5 is recommended based on the general stability profile of Carvedilol.

  • Prepared in appropriate solvents: While data on solvent effects on Carvedilol racemization is scarce, using aprotic or non-polar solvents, where possible for analytical purposes, may reduce the risk compared to protic solvents. For aqueous solutions, a buffered system is essential.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of enantiomeric purity of this compound standard solution over time. 1. Inappropriate storage conditions: Solution may be exposed to light, stored at room temperature, or at an unfavorable pH. 2. Microbial contamination: Growth of microorganisms in the solution.1. Optimize storage: Store the solution in an amber vial at 2-8°C. Ensure the solution is buffered to an acidic pH (e.g., pH 4.5). 2. Ensure sterility: Filter-sterilize the solution if for long-term storage or for use in cell-based assays.
Inconsistent results in chiral HPLC analysis of this compound samples. 1. On-column racemization: The HPLC conditions (e.g., mobile phase pH, temperature) may be inducing racemization. 2. Sample degradation during preparation: The sample preparation procedure may expose the analyte to harsh conditions.1. Adjust HPLC method: Evaluate the effect of mobile phase pH and column temperature on enantiomeric separation and purity. Lowering the temperature may reduce on-column racemization. 2. Modify sample preparation: Avoid high temperatures and extreme pH during sample extraction and dilution. Prepare samples immediately before analysis.
Formation of unexpected peaks in the chromatogram of a stability study sample. 1. Degradation of Carvedilol: The solution may be degrading due to exposure to oxidative conditions, high temperature, or extreme pH. 2. Interaction with excipients: In formulated products, Carvedilol may react with other components.1. Control storage conditions: Protect the solution from oxygen by purging with nitrogen. Ensure the storage temperature and pH are within the recommended range. 2. Conduct compatibility studies: Evaluate the compatibility of this compound with all formulation components.

Data on Carvedilol Stability

The following table summarizes the stability of racemic Carvedilol in different aqueous formulations under various storage conditions. While this data does not directly measure racemization, it provides valuable insights into the conditions that preserve the integrity of the Carvedilol molecule.

FormulationpHTemperature (°C)Duration (days)Remaining Carvedilol (%)Reference
Aqueous Solution8.2428>90[1]
456<90[1]
2556>90[1]
4028>90[1]
4056<90[1]
Aqueous Solution4.2456>99[1]
2556>99[1]
4056>99[1]
Aqueous SuspensionNot specified456>99[1]
2556>99[1]
4028>90[1]
4056<90[1]

Experimental Protocols

Protocol 1: Chiral HPLC Method for the Determination of (R)- and (S)-Carvedilol Enantiomeric Purity

This protocol is a general guideline based on published methods for the chiral separation of Carvedilol enantiomers. Method optimization may be required for specific applications.

  • High-Performance Liquid Chromatography (HPLC) System: An HPLC system equipped with a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase is commonly used. Examples include:

    • Phenomenex Lux Cellulose-4 (250 mm x 4.6 mm, 5 µm)

    • Chiralpak IA or IC

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol is typically used. A common mobile phase is:

    • n-Heptane and Isopropanol (e.g., 60:40 v/v)

    • Small amounts of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 240 nm or 254 nm.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Dilute the stock solution with the mobile phase to the desired concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • The enantiomeric purity can be calculated from the peak areas of the (R)- and (S)-enantiomers.

Protocol 2: Forced Degradation Study to Assess the Enantiomeric Stability of this compound

This protocol outlines a forced degradation study to investigate the impact of pH, temperature, and light on the racemization of this compound.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Phosphate or acetate buffers

    • HPLC-grade solvents (e.g., water, methanol, acetonitrile)

  • Procedure:

    • Preparation of this compound Solutions: Prepare solutions of this compound in different media:

      • Acidic: 0.1 M HCl

      • Alkaline: 0.1 M NaOH

      • Neutral: Purified water

      • Buffered: pH 4.5 and pH 7.4 buffers

    • Stress Conditions:

      • Thermal Stress: Incubate aliquots of each solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for specified time points (e.g., 1, 3, 7, 14 days).

      • Photolytic Stress: Expose aliquots of each solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period. Protect control samples from light.

      • Control Samples: Store aliquots of each solution at 2-8°C, protected from light.

    • Sample Analysis:

      • At each time point, withdraw a sample from each condition.

      • Neutralize the acidic and alkaline samples if necessary.

      • Analyze the samples by a validated chiral HPLC method (see Protocol 1) to determine the percentage of (R)- and (S)-Carvedilol.

    • Data Evaluation:

      • Calculate the enantiomeric excess (ee%) or the percentage of conversion of (R)- to (S)-Carvedilol at each time point for each stress condition.

      • Plot the percentage of this compound remaining versus time to determine the degradation kinetics and the rate of racemization.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare this compound solutions in various media (acidic, alkaline, neutral, buffered) thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) start->thermal photo Photolytic Stress (UV and Visible Light) start->photo control Control (2-8°C, protected from light) start->control sampling Sample at defined time points thermal->sampling photo->sampling control->sampling hplc Chiral HPLC Analysis sampling->hplc data Data Evaluation (Enantiomeric Purity, Degradation) hplc->data

Caption: Experimental workflow for assessing the enantiomeric stability of this compound.

racemization_mechanism R_Carvedilol This compound Intermediate Achiral Intermediate (e.g., via deprotonation/protonation or reversible retro-Michael type reaction) R_Carvedilol->Intermediate Base or Acid Catalysis / Light Intermediate->R_Carvedilol S_Carvedilol (S)-Carvedilol Intermediate->S_Carvedilol

Caption: Hypothesized mechanism for the racemization of this compound.

References

Overcoming poor peak resolution in chiral chromatography of Carvedilol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral chromatography of Carvedilol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the enantiomeric separation of Carvedilol.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in the chiral separation of Carvedilol?

Poor peak resolution in the chiral separation of Carvedilol can stem from several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for achieving stereospecific interactions with Carvedilol's enantiomers. Polysaccharide-based columns are often a good starting point, but the specific chemistry of the stationary phase must be compatible with the analyte.[1]

  • Suboptimal Mobile Phase Composition: The type and ratio of organic modifiers (e.g., isopropanol, acetonitrile), and the presence and concentration of additives (e.g., diethylamine, acetic acid) are crucial for achieving selectivity.[2]

  • Incorrect Column Temperature: Temperature influences the thermodynamics of the separation, affecting both retention times and the ability to distinguish between enantiomers.[3][4][5] A temperature-dependent inversion of the elution order of enantiomers has been observed for Carvedilol.[3]

  • Inappropriate Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low rate can lead to band broadening due to diffusion.[6]

  • Poor Peak Shape: Issues such as peak tailing, fronting, or splitting can compromise resolution. These can be caused by secondary interactions with the stationary phase, column overload, or problems with the sample solvent.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and poorly resolved peaks.[1]

Q2: How do I select the appropriate chiral stationary phase (CSP) for Carvedilol?

There is no single "best" CSP for all chiral compounds. However, for Carvedilol, polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, have proven effective.[2][3] It is highly recommended to perform column screening with a selection of columns that have broad applicability. Columns such as Chiralpak® AD-H (amylose-based) and Chiralcel® OJ-H (cellulose-based) are often successful starting points for this class of compounds.[1] Some successful separations have been achieved using Phenomenex Lux-cellulose–4 and Chiralpak IG-3 columns.[2][4]

Q3: My peaks are tailing. What could be the cause and how can I fix it?

Peak tailing is often caused by strong interactions between the basic Carvedilol molecule and acidic sites on the silica support of the stationary phase. To mitigate this, consider the following:

  • Add a Basic Modifier: Incorporating a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), into the mobile phase can neutralize the acidic silanol groups and improve peak symmetry.

  • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of Carvedilol and its interaction with the stationary phase.[7]

  • Check for Column Contamination: The column inlet frit or the stationary phase itself may be contaminated. Back-flushing the column or using a guard column can help.[1]

Q4: I am observing split peaks. What is the likely problem?

Split peaks can arise from several issues:

  • Column Contamination or Damage: A partially blocked column inlet or damage to the stationary phase can cause the sample to travel through different paths, resulting in split peaks.[1]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Ensure the sample solvent is as close in composition to the mobile phase as possible.

  • Incomplete Sample Dissolution: Ensure your sample is fully dissolved and filter it before injection to remove any particulates.[1]

Troubleshooting Guides

Issue: Poor or No Separation of Enantiomers

If you are observing a single peak or two poorly resolved peaks for the Carvedilol enantiomers, follow this troubleshooting workflow:

G start Start: Poor Resolution check_csp 1. Verify CSP Selection (e.g., Polysaccharide-based) start->check_csp optimize_mp 2. Optimize Mobile Phase - Adjust organic modifier ratio - Add/adjust amine concentration check_csp->optimize_mp CSP is appropriate fail Consult Column Manufacturer check_csp->fail CSP may be inappropriate adjust_temp 3. Adjust Column Temperature (e.g., 25°C, 40°C) optimize_mp->adjust_temp Resolution still poor end Resolution Achieved optimize_mp->end Resolution improves check_flow 4. Optimize Flow Rate (e.g., 0.5-1.0 mL/min) adjust_temp->check_flow Resolution still poor adjust_temp->end Resolution improves check_flow->end Improvement seen check_flow->fail No improvement

Caption: Troubleshooting workflow for poor peak resolution.

Issue: Unstable Retention Times

Fluctuating retention times can make peak identification and quantification unreliable. Use this guide to diagnose the cause:

G start Start: Unstable Retention Times check_system 1. Check HPLC System - Leaks? - Pump pressure stable? start->check_system check_mp 2. Check Mobile Phase - Freshly prepared? - Properly degassed? check_system->check_mp System OK fail Contact Service Engineer check_system->fail System issue found check_mp->start Prepare fresh mobile phase equilibrate 3. Ensure Column Equilibration - Flush with 10-20 column volumes check_mp->equilibrate Mobile Phase OK equilibrate->start Re-equilibrate column check_temp 4. Verify Temperature Stability - Column oven functioning correctly? equilibrate->check_temp Equilibration sufficient end Stable Retention Times check_temp->end Temperature stable check_temp->fail Temperature unstable

Caption: Troubleshooting guide for unstable retention times.

Quantitative Data Summary

The following tables summarize key experimental parameters from successful chiral separations of Carvedilol reported in the literature.

Table 1: Chiral Stationary Phase Methods

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)Detection (nm)Resolution (Rs)Reference
Phenomenex Lux-cellulose–4 (250 x 4.6 mm, 5 µm)Isopropanol:n-Heptane (60:40 v/v)1.0Ambient2541.91[2]
Chiralcel OD-R (250 x 4.6 mm)Acetonitrile:Isopropanol:Diethylamine (95:5:0.1 v/v/v)1.0Room Temp.-Good
Chiralpak IG-3 (250 x 4.6 mm)Varies (e.g., Methanol/Water mixtures)1.05 - 45280-[4]
Chiralpak IB N-580% Organic Modifier (87% ACN:13% MeOH) + 20% aq. KPO4 buffer pH 70.525-2.4[8][9]
Immobilized Cellulose CSPHexane:Isopropanol:Diethylamine:Acetic Acid (40:60:0.7:0.3 v/v/v/v)1.0-220>3.2[10]
Sino-Chiral AD (150 x 4.6 mm, 5 µm)Methanol:Water:Diethylamine (94:6:0.01 v/v/v)--MS/MS-[11]
Chirobiotic T® (Teicoplanin)---MS/MS-[12]

Table 2: Mobile Phase Chiral Additive Method

ColumnMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)Detection (nm)Resolution (Rs)Reference
Knauer C18 (250 x 4.6 mm)Aqueous solution (pH 4.4, 2.3 g/L CM-β-CD):Methanol:Acetonitrile (56.8:30.7:12.5 v/v/v)0.740-Good[13]

Experimental Protocols

Protocol 1: Chiral Separation using a Polysaccharide-Based CSP

This protocol is based on a method developed for the quantification of S(-)-Carvedilol.[2]

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Phenomenex Lux-cellulose–4 (250 mm × 4.6 mm; 5 μ particle size).

  • Mobile Phase: Prepare a mixture of Isopropanol and n-Heptane in a 60:40 volume/volume ratio.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the eluent at a wavelength of 254 nm.

  • Sample Preparation: Dissolve the Carvedilol sample in the mobile phase to a suitable concentration.

  • Injection Volume: Inject an appropriate volume (e.g., 20 µL) onto the column.

  • Analysis: The enantiomers of Carvedilol should be well-resolved. The tailing factors for (R)- and (S)-Carvedilol were reported to be 0.23 and 0.31, respectively, with retention factors of 2 and 2.82.[2]

Protocol 2: Chiral Separation using a Chiral Mobile Phase Additive

This protocol provides an alternative to using a chiral stationary phase.[13]

  • HPLC System: A standard HPLC system with a UV detector and a column oven.

  • Column: A standard reverse-phase column, such as a Knauer C18 (250 mm × 4.6 mm).

  • Mobile Phase Preparation:

    • Prepare an aqueous solution containing 2.3 g/L of carboxy methyl-β-cyclodextrin (CM-β-CD) and adjust the pH to 4.4.

    • Mix the aqueous solution, methanol, and acetonitrile in a volumetric ratio of 56.8:30.7:12.5.

  • Flow Rate: Set the flow rate to 0.7 mL/min.

  • Column Temperature: Maintain the column temperature at 40°C.

  • Detection: Set the UV detector to an appropriate wavelength for Carvedilol (e.g., 240 nm).

  • Sample Preparation: Dissolve the Carvedilol sample in the mobile phase.

  • Injection and Analysis: Inject the sample and monitor the separation of the enantiomers. This method has been shown to provide good resolution.[13]

References

Refining assay conditions for reproducible (R)-Carvedilol results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their assay conditions for reproducible (R)-Carvedilol results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Poor Enantiomeric Resolution of Carvedilol

Q: I am observing poor or no separation between the (R)- and (S)-Carvedilol enantiomers. What are the likely causes and how can I improve the resolution?

A: Poor enantiomeric resolution is a common challenge in chiral chromatography. The resolution is influenced by the column, mobile phase composition, temperature, and flow rate. Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Steps:

  • Verify Column Selection: Ensure you are using a suitable chiral stationary phase (CSP). Polysaccharide-based columns are commonly used for carvedilol enantiomers.

  • Optimize Mobile Phase Composition:

    • Normal-Phase HPLC: The ratio of the non-polar solvent (e.g., hexane or n-heptane) to the polar modifier (e.g., isopropanol or ethanol) is critical. Systematically vary the percentage of the alcohol modifier. Adding a small amount of an amine (e.g., diethylamine, DEA) can improve peak shape and resolution for basic compounds like carvedilol.[1][2]

    • Reversed-Phase HPLC: The choice and concentration of the chiral mobile phase additive (e.g., cyclodextrins) are crucial. The pH of the aqueous portion of the mobile phase can also significantly impact resolution.[2][3] For UHPLC, the percentage of the organic modifier (e.g., acetonitrile/methanol mixture) and the buffer pH are key factors.[4][5]

  • Adjust Flow Rate: Lowering the flow rate can sometimes increase the interaction time with the stationary phase, leading to better resolution, although this will increase the run time.[2][4]

  • Control Temperature: Temperature can affect chiral recognition. Operating at a controlled, often lower, temperature can enhance resolution. However, some methods specify elevated temperatures, so consistency is key.[1][2] A study using a Chiralpak column recommended keeping the temperature between 5 and 25 °C when the pH is above 7.[4]

2. High Variability in Retention Times

Q: My retention times for this compound are shifting between injections. What could be causing this instability?

A: Retention time variability can compromise the reliability of your assay. The primary causes are typically related to the stability of the HPLC system and the mobile phase.

Troubleshooting Steps:

  • System Equilibration: Ensure the HPLC system and column are thoroughly equilibrated with the mobile phase before starting the analytical run. This can take a significant amount of time, especially for some chiral columns.

  • Mobile Phase Preparation:

    • Prepare fresh mobile phase daily.

    • Ensure accurate and consistent composition. Use precise volumetric measurements.

    • Degas the mobile phase thoroughly to prevent air bubbles in the pump.

  • Temperature Control: Use a column oven to maintain a constant column temperature. Fluctuations in ambient temperature can cause shifts in retention times.

  • Pump Performance: Check for pressure fluctuations, which may indicate a leak or a problem with the pump seals.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion and retention time shifts.

3. Inconsistent Peak Area and Poor Reproducibility

Q: I am getting inconsistent peak areas for my this compound standards and samples, leading to poor reproducibility. How can I address this?

A: Inconsistent peak areas are often due to issues with sample preparation, injection volume precision, or sample stability.

Troubleshooting Steps:

  • Injector Precision: Verify the precision of your autosampler. Perform multiple injections of the same standard solution to check the relative standard deviation (RSD) of the peak areas.

  • Sample Preparation and Stability:

    • Carvedilol solutions may be sensitive to light and temperature. Protect solutions from light and store them at a consistent, cool temperature.[6][7] Stock solutions of carvedilol in methanol stored at 4°C and protected from light are stable for at least two weeks.[6][7]

    • Ensure complete dissolution of the sample. Sonication may be required.[8][9]

    • For samples from biological matrices, ensure your extraction procedure is robust and reproducible. Incomplete or variable extraction recovery will lead to inconsistent results.[10]

  • Solution Stability: Test the stability of your prepared sample solutions over the expected analysis time. One study found that sample solutions and the mobile phase were stable for 48 hours.[11]

4. Matrix Effects in Bioanalytical Assays

Q: I am analyzing this compound in plasma samples and suspect matrix effects are impacting my results. How can I identify and mitigate this?

A: Matrix effects, such as ion suppression or enhancement in LC-MS/MS, are caused by co-eluting endogenous components from the biological matrix.[12][13] This can lead to inaccurate quantification.

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Post-extraction Spike Method: Compare the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a clean solvent.

    • Post-column Infusion: Infuse a constant flow of the analyte solution into the mass spectrometer while injecting an extracted blank matrix sample. A dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement.

  • Improve Sample Cleanup:

    • If using protein precipitation, consider switching to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering components.

  • Chromatographic Separation: Adjust the chromatographic conditions to separate the analyte from the matrix components that are causing the interference.[14]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience similar matrix effects, thus compensating for the variability.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Carvedilol Enantiomers (Normal-Phase)

This protocol is based on a method for the quantification of S(-)-Carvedilol from API and tablet formulations.[15]

  • Chromatographic System: HPLC with UV detection.

  • Column: Phenomenex Lux-cellulose–4 (250 mm × 4.6 mm; 5 µm particle size).[15]

  • Mobile Phase: Isopropanol and n-Heptane (60:40 v/v).[15]

  • Flow Rate: 1.0 ml/min.[15]

  • Detection: UV at 254 nm.[15]

  • Sample Preparation (from tablets): a. Weigh and finely powder twenty tablets. b. Transfer a portion of the powder equivalent to about 10 mg of Carvedilol to a 100 ml volumetric flask. c. Add 40 ml of Methanol and sonicate to dissolve. d. Dilute to volume with Methanol. e. Filter a portion of the solution through a 0.22 µm PVDF membrane filter before injection.[15]

Protocol 2: UHPLC Enantioselective Quantification of Carvedilol

This protocol is based on an optimized method for the simultaneous enantioselective quantification of carvedilol and its active metabolites.[4]

  • Chromatographic System: UHPLC with PDA detector.

  • Column: Chiralpak IB N-5 (250 × 4.6 mm, 5 µm).[4]

  • Mobile Phase: 80% organic modifier (87% acetonitrile and 13% methanol) and 20% aqueous potassium phosphate buffer (pH 7).[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Temperature: 25 °C.[4]

  • Detection: PDA detector set at 240 nm.[4]

  • Sample Preparation (from plasma): The original study focused on method development; for plasma, a suitable extraction method such as LLE or SPE would be required.

Data Presentation

Table 1: Comparison of Chiral HPLC Methods for Carvedilol Enantiomer Separation

ParameterMethod 1[15]Method 2[2]Method 3[4]
Chromatography Mode Normal-PhaseReversed-Phase & Normal-PhaseReversed-Phase (UHPLC)
Chiral Stationary Phase Lux-cellulose–4Chiralcel OD-RChiralpak IB N-5
Mobile Phase Isopropanol:n-Heptane (60:40 v/v)Acetonitrile:Isopropanol:DEA (95:5:0.1 v/v/v)ACN:MeOH (87:13) & K-Phosphate Buffer pH 7
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Detection Wavelength 254 nmNot Specified240 nm
Resolution (Rs) 1.91Good resolution reported2.4 (for Carvedilol enantiomers)

Table 2: Validation Parameters for a Carvedilol Assay

ParameterResultAcceptance Criteria (ICH)Reference
Linearity (r²) > 0.99> 0.99[8]
Precision (%RSD) < 2.0%< 2.0%[1][8]
Accuracy (% Recovery) 98-102%80-120% (typically)[1]
LOD 2.0 ng/ml-[1]
LOQ 7.5 ng/ml-[1]
Tailing Factor < 1.5< 2.0[4][15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Receive Sample (e.g., Tablets, Plasma) powder Powder Tablets / Extract Plasma start->powder dissolve Dissolve in Solvent (e.g., Methanol) powder->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chiral Separation on Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify this compound integrate->quantify report Generate Report quantify->report

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic problem Problem: Poor Peak Resolution check_column Is the correct chiral column being used? problem->check_column check_mp Is the mobile phase composition optimal? check_column->check_mp Yes sol_column Solution: Select appropriate polysaccharide-based CSP. check_column->sol_column No check_flow Is the flow rate appropriate? check_mp->check_flow Yes sol_mp Solution: Systematically vary modifier/additive concentration and pH. check_mp->sol_mp No check_temp Is the temperature controlled? check_flow->check_temp Yes sol_flow Solution: Try reducing the flow rate. check_flow->sol_flow No sol_temp Solution: Use a column oven for consistent temperature. check_temp->sol_temp No resolved Resolution Achieved check_temp->resolved Yes sol_column->check_mp sol_mp->check_flow sol_flow->check_temp sol_temp->resolved

Caption: Troubleshooting logic for poor enantiomeric resolution.

References

Technical Support Center: (R)-Carvedilol Formulation Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of (R)-Carvedilol formulations.

Section 1: General Troubleshooting & FAQs

This section addresses overarching challenges related to Carvedilol's physicochemical properties that impact its bioavailability.

Q1: Why is the oral bioavailability of Carvedilol consistently low in our initial formulations?

A1: Carvedilol's low oral bioavailability (typically 25-35%) is multifactorial.[1][2][3] As a Biopharmaceutics Classification System (BCS) Class II drug, it has high permeability but suffers from poor aqueous solubility.[4] Key contributing factors include:

  • Poor Aqueous Solubility: Carvedilol is practically insoluble in water, and its solubility is pH-dependent, decreasing as pH increases.[1][5] This limits the dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption.[6]

  • First-Pass Metabolism: After absorption, Carvedilol undergoes extensive first-pass metabolism in the liver, primarily by the CYP2D6 enzyme.[7][8] This significantly reduces the amount of active drug reaching systemic circulation.

  • P-glycoprotein (P-gp) Efflux: Carvedilol is a substrate for the P-glycoprotein efflux pump in the intestines.[8][9] This transporter actively pumps the drug back into the intestinal lumen, further reducing net absorption.[8]

Q2: We are observing high variability in pharmacokinetic data between subjects. What are the potential causes?

A2: High inter-subject variability is a known issue with Carvedilol. The primary cause is genetic polymorphism in the CYP2D6 enzyme, which leads to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[8] Additionally, Carvedilol's absorption can be influenced by food effects and interactions with other drugs that may inhibit or induce CYP2D6 or P-gp.[9]

Logical Workflow for Bioavailability Enhancement

The following diagram illustrates a typical workflow for selecting and developing an enhanced bioavailability formulation for a BCS Class II drug like Carvedilol.

G cluster_sol Solubility Strategies cluster_met Metabolism/Efflux Strategies start Start: this compound API char Physicochemical Characterization (Solubility, Polymorphism) start->char decision1 Primary Barrier to Bioavailability? char->decision1 solubility Solubility/Dissolution Limited decision1->solubility Yes metabolism Metabolism/Efflux Limited decision1->metabolism No strategy_sol Select Solubility Enhancement Strategy solubility->strategy_sol strategy_met Select Metabolism/Efflux Inhibition Strategy metabolism->strategy_met sd Solid Dispersions strategy_sol->sd nano Nanoformulations (SLNs, Nanocrystals) strategy_sol->nano sedds Lipid-Based (SEDDS/SMEDDS) strategy_sol->sedds cd Cyclodextrin Complexation strategy_sol->cd form_dev Formulation Development & Optimization sd->form_dev nano->form_dev sedds->form_dev cd->form_dev excipients Use of P-gp/CYP Inhibiting Excipients (e.g., TPGS, Cremophor) strategy_met->excipients excipients->form_dev invitro In Vitro Evaluation (Dissolution, Permeability) form_dev->invitro decision2 In Vitro Performance Acceptable? invitro->decision2 decision2->form_dev No (Re-optimize) invivo In Vivo Pharmacokinetic Study (Animal Model) decision2->invivo Yes end End: Optimized Formulation invivo->end

Caption: Workflow for enhancing this compound bioavailability.

Section 2: Formulation-Specific Troubleshooting

Solid Dispersions & Amorphous Systems

Solid dispersions improve drug dissolution by dispersing the crystalline drug in a hydrophilic carrier, often resulting in an amorphous state.

Q: Our Carvedilol solid dispersion, prepared by solvent evaporation, shows poor dissolution improvement. What went wrong?

A: Several factors could be at play:

  • Inadequate Polymer Selection: The chosen polymer (e.g., PVP K-30, HPMC) might not have optimal miscibility with Carvedilol. An inappropriate drug-to-polymer ratio can also lead to incomplete amorphization.

  • Recrystallization: The amorphous drug may have recrystallized during drying or storage. This can be confirmed by DSC or XRD analysis, which would show the reappearance of the drug's characteristic melting endotherm or crystalline peaks.[10][11]

  • Solvent Choice: The solvent used must dissolve both the drug and the carrier effectively.[12] Incomplete dissolution during preparation leads to a non-homogenous dispersion.

Troubleshooting Steps:

  • Screen Different Polymers: Test various carriers like PVP, HPMC, Soluplus®, or Gelucires.[12]

  • Optimize Drug:Polymer Ratio: Prepare dispersions with varying ratios (e.g., 1:1, 1:3, 1:5) and evaluate their dissolution profiles.

  • Characterize Solid State: Use DSC and XRD to confirm the amorphous nature of the prepared dispersion.[10]

  • Check Storage Conditions: Store samples in a desiccator to prevent moisture-induced recrystallization.

Nanoformulations (SLNs, Nanoparticles)

Nanoformulations like Solid Lipid Nanoparticles (SLNs) enhance bioavailability by increasing the surface area for dissolution and potentially facilitating lymphatic uptake, bypassing first-pass metabolism.[1][13][14]

Q: The entrapment efficiency of our Carvedilol-loaded SLNs is below 70%. How can we improve it?

A: Low entrapment efficiency (EE%) is often related to the drug partitioning out of the lipid phase during formulation.

  • Lipid Solubility: Carvedilol may have insufficient solubility in the chosen solid lipid (e.g., Compritol, Precirol) at the formulation temperature.[15]

  • Surfactant Concentration: A high concentration of surfactant can increase the solubility of the drug in the external aqueous phase, leading to lower entrapment.

  • Homogenization Parameters: Insufficient homogenization speed or time can result in larger particles and drug expulsion.

Troubleshooting Steps:

  • Lipid Screening: Determine the saturation solubility of Carvedilol in various molten lipids to select the one with the highest capacity.

  • Optimize Formulation: Use a design of experiments (DoE) approach, such as a Box-Behnken design, to optimize lipid, surfactant (e.g., Poloxamer 188), and co-surfactant concentrations.[1][15]

  • Control Cooling Rate: Rapid cooling of the nanoemulsion can help trap the drug within the solidifying lipid matrix more effectively.

Q: Our SLN formulation is showing particle size growth and aggregation upon storage. What is the cause?

A: This indicates formulation instability.

  • Insufficient Zeta Potential: A low surface charge (zeta potential < |20| mV) can lead to particle aggregation due to weak electrostatic repulsion.[13][14]

  • Lipid Polymorphism: The solid lipid may be transitioning to a more stable, but less ordered, crystalline form over time, which can expel the drug and destabilize the particle structure.

Troubleshooting Steps:

  • Add a Charge Inducer: Incorporate a charged lipid like stearylamine to increase the zeta potential and improve electrostatic stability.[13]

  • Use a Lipid Blend: Mixing different lipids can disrupt crystal lattice formation and improve the long-term stability of the SLNs.

Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS)

SEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that form fine oil-in-water emulsions upon gentle agitation in aqueous media, enhancing drug solubilization.[11][16]

Q: Upon dilution, our Carvedilol SEDDS formulation is showing drug precipitation. Why is this happening?

A: Drug precipitation from SEDDS is a common challenge, often termed the "supersaturation" problem.

  • Poor Formulation Robustness: The selected ratios of oil, surfactant, and co-surfactant may only maintain Carvedilol in solution within a narrow dilution range. When diluted further in the GI tract, the system's solvent capacity for the drug decreases.

  • High Drug Load: The concentration of Carvedilol in the formulation may exceed the equilibrium solubility in the formed emulsion droplets.

Troubleshooting Steps:

  • Optimize with Phase Diagrams: Construct ternary phase diagrams to identify the most efficient self-emulsification regions where stable nanoemulsions are formed without precipitation.[7]

  • Incorporate Polymers: Add a precipitation inhibitor like HPMC or Poloxamer to the formulation to help maintain a supersaturated state in vivo.[16]

  • Reduce Drug Loading: Test formulations with a lower drug concentration to ensure it remains solubilized upon emulsification.

  • Convert to S-SNEDDS: To improve stability and prevent precipitation, liquid SNEDDS can be solidified by adsorbing them onto a porous carrier like mesoporous silica.[4][17]

Cyclodextrin Inclusion Complexes

Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate poorly soluble drugs like Carvedilol in their hydrophobic cavity, forming water-soluble inclusion complexes.[18][19]

Q: The increase in Carvedilol solubility with β-Cyclodextrin is marginal. How can we achieve a more significant enhancement?

A: The effectiveness of complexation depends on the type of CD and the preparation method.

  • Limited β-CD Solubility: Natural β-cyclodextrin itself has limited aqueous solubility, which restricts its ability to solubilize the guest molecule.

  • Stoichiometry and Binding Constant: The complexation may not be efficient, indicated by a low binding constant. Phase solubility studies can reveal a B-type curve, suggesting the formation of insoluble complexes at high CD concentrations.

  • Inefficient Preparation Method: Simple physical mixing is often insufficient to form a true inclusion complex.

Troubleshooting Steps:

  • Use Modified CDs: Switch to more soluble CD derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Randomly Methylated-β-Cyclodextrin (RAMEB), which have been shown to be more effective for Carvedilol.[5][19]

  • Optimize Preparation Method: Employ more robust methods like kneading, co-evaporation, or spray-drying to facilitate complex formation.[12][19][20] The kneading method, in particular, has been shown to be effective.[19][20]

  • Characterize the Complex: Use techniques like DSC, XRD, and FTIR to confirm the formation of an inclusion complex rather than a simple physical mixture.[19][20]

Section 3: Data on Bioavailability Enhancement Strategies

The following tables summarize quantitative data from various studies on enhancing Carvedilol's dissolution and bioavailability.

Table 1: Enhancement of Carvedilol Dissolution Rate

Formulation StrategyCarrier/SystemKey FindingReference
Solid DispersionTartaric AcidShowed the most significant dissolution enhancement compared to PEG and PVP.[21]
Solid DispersionPVP K30Substantially improved dissolution rate compared to pure drug.[10]
Nanostructured MicroparticlesEAPG TechnologyDissolved 4-fold faster than commercial Carvedilol in the first 30 minutes.[4][22]
Self-Emulsifying System (SEDDS)Olive oil, Tween 80, Propylene Glycol~92% drug release within 5 minutes.[11]
Multicomponent CrystalIsonicotinamide (1:2 ratio)Increased dissolution up to 99.48%.[23]
Liquisolid CompactNeusilin US2>95% drug dissolved in 30 minutes.[24]

Table 2: Enhancement of Carvedilol In Vivo Bioavailability

Formulation StrategySystem DetailsAnimal ModelBioavailability Enhancement (Relative/Absolute)Reference
Solid Lipid Nanoparticles (SLNs)Intranasal deliveryRabbitsAbsolute bioavailability of 50.63% (vs. 24.11% for oral).[15][25]
Solid Lipid Nanoparticles (SLNs)Oral deliveryRabbitsOral bioavailability enhanced by more than 2-fold.[1][13]
Self-Emulsifying System (SEDDS)--Relative bioavailability of 413% compared to commercial tablets.[26]
Solid-SNEDDSMesoporous silica carrierRats21.7-fold higher AUC and 15.7-fold higher Cmax vs. pure drug.[17]
Nanocapsules--221.09% increase in bioavailability over aqueous suspension.[27]
Chitosan Nanoparticles--Higher bioavailability than marketed tablet formulation.[28]

Section 4: Key Experimental Protocols

Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation
  • Dissolution: Accurately weigh Carvedilol and a hydrophilic carrier (e.g., PVP K-30) in the desired ratio (e.g., 1:3 w/w). Dissolve both components in a suitable common solvent, such as a methanol:methylene chloride mixture (1:1 v/v).[12]

  • Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) under vacuum until a dry film is formed.

  • Drying: Place the resulting solid mass in a vacuum desiccator for 24-48 hours to remove any residual solvent.

  • Processing: Scrape the dried mass, pulverize it using a mortar and pestle, and pass it through a sieve (e.g., #60 mesh) to obtain a uniform powder.

  • Characterization: Analyze the powder using DSC and XRD to confirm its amorphous nature.[10]

Protocol 2: In Vitro Dissolution Testing (USP Apparatus II)

This protocol is adapted for evaluating enhanced formulations of Carvedilol.

  • Apparatus Setup: Use a USP Type-II (paddle) dissolution apparatus.[4]

  • Media Preparation: Prepare 900 mL of a discriminating dissolution medium. For Carvedilol, a common medium is pH 6.8 phosphate buffer.[29] For certain formulations, a surfactant like 1% Sodium Lauryl Sulphate (SLS) may be required to maintain sink conditions.[30][31]

  • Test Conditions: Set the paddle speed to 50 or 75 rpm and maintain the temperature at 37 ± 0.5°C.[29]

  • Sample Introduction: Place the Carvedilol formulation (e.g., a capsule containing the solid dispersion equivalent to a specific dose) into the dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).[29] Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples through a 0.45 µm filter. Analyze the concentration of Carvedilol in the filtrate using a validated analytical method, such as UV spectrophotometry (at ~285 nm) or HPLC.[29][32]

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Use male Wistar or Sprague-Dawley rats. Acclimatize the animals for at least one week before the study. Fast the animals overnight (12 hours) prior to dosing, with free access to water.

  • Grouping: Divide the rats into groups (n=6 per group), including a control group (receiving pure drug suspension) and test groups (receiving the new formulations).

  • Dosing: Administer the formulations orally via gavage at a specified dose of Carvedilol.

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.[33]

  • Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Carvedilol in the plasma samples using a validated LC-MS/MS method.[27][33]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis.

  • Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the control using the formula: (AUC_test / AUC_control) * 100.

Carvedilol Bioavailability Barrier Pathway

The following diagram illustrates the primary physiological barriers that limit the oral bioavailability of Carvedilol. Strategies to overcome these barriers are highlighted.

G admin Oral Administration of this compound lumen GI Lumen admin->lumen barrier1 Barrier 1: Poor Solubility & Dissolution lumen->barrier1 enterocytes Enterocytes (Intestinal Wall) barrier1->enterocytes Absorption barrier2 Barrier 2: P-gp Efflux barrier3 Barrier 3: First-Pass Metabolism (Liver) solution1 Strategies: • Nanoformulations • Solid Dispersions • SEDDS • Cyclodextrins solution1->barrier1 solution2 Strategies: • Use of P-gp Inhibitors (e.g., TPGS) solution2->barrier2 solution3 Strategies: • Lymphatic Targeting (SLNs) • CYP2D6 Inhibitors solution3->barrier3 enterocytes->lumen Efflux portal Portal Vein enterocytes->portal liver Liver portal->liver liver->barrier3 systemic Systemic Circulation (Bioavailable Drug) liver->systemic Metabolites Excreted

Caption: Physiological barriers to Carvedilol's oral bioavailability.

References

Technical Support Center: (R)-Carvedilol Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the challenges in the long-term storage and stability of (R)-Carvedilol.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during long-term storage?

A1: The primary stability concerns for this compound revolve around its susceptibility to degradation under specific environmental conditions. Carvedilol, as a racemic mixture, is known to be sensitive to alkaline and oxidative conditions, leading to the formation of various degradation products.[1][2] While data specific to the (R)-enantiomer is limited, the overall stability profile of the racemate suggests that exposure to high pH, oxidizing agents, and high humidity can compromise its purity and potency over time.[1][2]

Q2: Is there a significant difference in stability between the (R) and (S) enantiomers of Carvedilol?

A2: Current publicly available research on the forced degradation of Carvedilol primarily focuses on the racemic mixture. One study on the degradation of Carvedilol enantiomers in soil showed no significant enantioselectivity.[3] However, in a pharmaceutical context, stereoselective metabolism of Carvedilol is well-documented, with the S(-)-enantiomer being metabolized more rapidly than the R(+)-enantiomer in the human body.[4] This suggests that there could be differences in their intrinsic stability under certain chemical conditions, although more specific research is needed in this area.

Q3: What are the known degradation products of Carvedilol?

A3: Forced degradation studies on racemic Carvedilol have identified several degradation products. Under oxidative stress, N-oxide and hydroxylamine derivatives have been reported.[5] Alkaline hydrolysis can also lead to the formation of specific impurities. One known impurity is Impurity A.[2] Photochemical degradation can result in the formation of 4-hydroxycarbazole.[6] The interaction with excipients, such as polyvinylpyrrolidone (PVP) in the presence of moisture and heat, can also generate unique degradation products.[1][5]

Q4: How does pH affect the stability of this compound solutions?

A4: Based on studies of the racemate, Carvedilol is more susceptible to degradation in alkaline conditions compared to acidic or neutral conditions.[7] Therefore, for liquid formulations or during experimental procedures involving solutions, maintaining a slightly acidic to neutral pH is crucial for minimizing degradation.

Q5: Are there any specific excipients that are incompatible with Carvedilol?

A5: Yes, compatibility with excipients is a critical factor in the stability of the final drug product. One study identified an interaction between Carvedilol and polyvinylpyrrolidone (PVP) in the presence of moisture and heat, leading to a new degradation product.[1][5] It is essential to conduct thorough drug-excipient compatibility studies during formulation development.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Unexpected peaks in HPLC chromatogram during stability testing. 1. Degradation of this compound due to improper storage (exposure to light, high temperature, or humidity). 2. Contamination of the sample or mobile phase. 3. Interaction with container/closure system. 4. Use of a non-validated, non-stability-indicating HPLC method.1. Review storage conditions. Ensure the sample is protected from light and stored at the recommended temperature and humidity. 2. Prepare fresh mobile phase and re-inject a freshly prepared sample. 3. Investigate potential leaching or interaction with the storage container. 4. Develop and validate a stability-indicating HPLC method capable of separating the active pharmaceutical ingredient (API) from all potential degradation products.[8]
Loss of potency of this compound standard or sample over time. 1. Degradation due to oxidative stress (exposure to air/oxygen). 2. Degradation due to alkaline conditions (e.g., residual basic cleaning agents in glassware). 3. Photodegradation.1. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant to the formulation if compatible. 2. Ensure all glassware is thoroughly rinsed and neutralized. Buffer solutions to a slightly acidic pH if the experimental design allows. 3. Protect all solutions and solid samples from light by using amber vials or storing them in the dark.
Inconsistent results in chiral separation of (R) and (S) enantiomers. 1. Inappropriate chiral stationary phase (CSP) or mobile phase composition. 2. Fluctuation in column temperature. 3. Overloading of the analytical column. 4. Degradation of one enantiomer at a different rate, leading to a change in the enantiomeric ratio.1. Optimize the chiral HPLC method. Polysaccharide-based CSPs are commonly used for Carvedilol enantiomers.[9] Adjust the mobile phase composition (e.g., alcohol content, additives) to improve resolution. 2. Use a column oven to maintain a consistent temperature. 3. Reduce the injection volume or sample concentration. 4. Investigate the potential for enantioselective degradation under the specific experimental conditions.

Quantitative Data on Stability

Table 1: Summary of Forced Degradation Studies on Racemic Carvedilol

Stress ConditionReagents and ConditionsObservationReference
Acidic Hydrolysis 0.1 M HCl, 2 hours, 90-95°CRelatively stable, minimal degradation observed.[8]
Alkaline Hydrolysis 0.1 M NaOH, 2 hours, 90-95°CSignificant degradation observed.[8]
Oxidative Degradation 30% H₂O₂, 6 hours, room temperatureSignificant degradation observed, with the formation of multiple degradation products.[8]
Thermal Degradation 1 hour, 130°CDegradation observed.[8]
Photolytic Degradation Exposure to UV lightDegradation observed.[7]

Experimental Protocols

1. Stability-Indicating Chiral HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating chiral HPLC method to separate and quantify this compound from its enantiomer and potential degradation products.

  • Chromatographic System:

    • Column: A chiral stationary phase column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak series).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point could be a ratio of 90:10 (non-polar:polar) with 0.1% amine.

    • Flow Rate: 0.5 - 1.5 mL/min.

    • Detection: UV detection at a wavelength where Carvedilol has significant absorbance (e.g., 240 nm).

    • Column Temperature: Controlled at a constant temperature (e.g., 25°C) to ensure reproducible retention times and resolution.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of its potential impurities, including the (S)-enantiomer and degradation products from forced degradation studies.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

    • Precision: Evaluate the variability of the results at the intra-day (repeatability) and inter-day (intermediate precision) levels.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

2. Forced Degradation Study Protocol

This protocol is designed to generate potential degradation products of this compound to test the specificity of the stability-indicating method.

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 80°C for a specified period (e.g., 2, 4, 8 hours).

    • Alkaline Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 80°C for a specified period.

    • Oxidative Degradation: Treat the sample solution with 3-30% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 105°C) for a specified period.

    • Photolytic Degradation: Expose the solid drug substance or a solution to UV and visible light in a photostability chamber.

  • Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating chiral HPLC method.

Visualizations

Signaling Pathway of this compound

This compound primarily acts as an α1-adrenergic receptor antagonist, leading to vasodilation. The S-enantiomer is responsible for both α1 and β-adrenergic blockade.[10] The following diagram illustrates the general signaling pathway for α1-adrenergic receptor antagonism.

Carvedilol_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Alpha1_AR α1-Adrenergic Receptor Gq_protein Gq Protein Alpha1_AR->Gq_protein Norepinephrine Norepinephrine Norepinephrine->Alpha1_AR PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Vasoconstriction PKC->Vasoconstriction R_Carvedilol This compound R_Carvedilol->Alpha1_AR Blocks

Caption: Signaling pathway of α1-adrenergic receptor antagonism by this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of this compound.

Stability_Testing_Workflow start Start: this compound Sample storage Long-Term Storage (Controlled Conditions) start->storage forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation sampling Time-Point Sampling storage->sampling analysis Stability-Indicating Chiral HPLC Analysis forced_degradation->analysis sampling->analysis data Data Analysis (Purity, Degradation Products, Enantiomeric Ratio) analysis->data report Stability Report data->report end End report->end

Caption: Experimental workflow for this compound stability testing.

Logical Relationship of Degradation Factors

This diagram illustrates the key factors that can influence the degradation of this compound.

Degradation_Factors cluster_factors Degradation Influencing Factors R_Carvedilol This compound (API or Formulation) Degradation Degradation Products R_Carvedilol->Degradation Oxidation Oxidation (e.g., O₂, Peroxides) Oxidation->Degradation Hydrolysis Hydrolysis (pH, Moisture) Hydrolysis->Degradation Temperature Temperature Temperature->Degradation Light Light (UV, Visible) Light->Degradation Excipients Excipient Interactions Excipients->Degradation

Caption: Factors influencing the degradation of this compound.

References

Method validation issues for (R)-Carvedilol quantification assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Carvedilol quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to specific problems you may encounter during the validation and application of analytical methods for this compound quantification.

Issue 1: Poor Chromatographic Resolution of Carvedilol Enantiomers

Q1: I am observing poor or no separation between the (R)- and S-Carvedilol peaks. What are the likely causes and how can I improve the resolution?

A1: Inadequate resolution of Carvedilol enantiomers is a common challenge in chiral chromatography. The primary reasons often relate to the selection of the chiral stationary phase (CSP), the mobile phase composition, or the column temperature.

Troubleshooting Steps:

  • Verify Column Selection: Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak series), are commonly used for Carvedilol enantioseparation.

  • Optimize Mobile Phase:

    • Normal Phase: A common mobile phase for normal-phase HPLC consists of a mixture of a non-polar solvent (like hexane or n-heptane) and an alcohol (such as isopropanol or ethanol), often with a small amount of an amine modifier (like diethylamine) to improve peak shape. Adjusting the ratio of the alcohol to the non-polar solvent can significantly impact resolution.

    • Reversed-Phase: For reversed-phase HPLC, a mobile phase of acetonitrile and a buffer (e.g., phosphate or acetate buffer) is typical. Modifying the pH of the buffer or the organic modifier concentration can enhance separation.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.

  • Control Column Temperature: Temperature can influence chiral recognition. Experiment with different column temperatures, as both increasing and decreasing the temperature can affect selectivity. Maintaining a consistent and controlled temperature is crucial for reproducible results.[1]

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Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Problems with Method Linearity

Q2: My calibration curve for this compound is not linear and has a poor correlation coefficient (r² < 0.99). What should I investigate?

A2: A non-linear calibration curve can stem from several sources, including issues with sample preparation, detector saturation, or inappropriate weighting of the regression model.

Troubleshooting Steps:

  • Review Standard Preparation: Double-check the preparation of your calibration standards. Errors in serial dilutions are a common cause of non-linearity.

  • Assess Detector Saturation: If the curve flattens at higher concentrations, your detector may be saturated. You can address this by either narrowing the calibration range or diluting the high-concentration samples.

  • Evaluate Integration Parameters: Ensure that the peak integration is consistent across all calibration standards. Inconsistent baseline setting or peak splitting can affect the accuracy of the peak areas.

  • Consider a Weighted Regression: For assays with a wide dynamic range, the variance at the higher end of the curve can be significantly greater than at the lower end. Applying a weighted linear regression (e.g., 1/x or 1/x²) can often improve the fit of the curve and the accuracy at the lower concentrations.

  • Check for Contamination or Carryover: Inject a blank sample after the highest calibration standard to check for carryover, which can artificially inflate the response of subsequent injections.

Parameter Acceptable Range Potential Issue & Solution
Correlation Coefficient (r²) > 0.99If r² is low, review standard preparation and consider a weighted regression.
Linearity Range Typically 0.5 - 200 ng/mL in plasmaIf non-linear at high end, check for detector saturation. If erratic at low end, verify LLOQ.
Residuals Plot Randomly scattered around zeroA pattern in the residuals indicates a poor fit of the calibration model.

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Linearity_Troubleshooting start Non-Linear Calibration Curve (r² < 0.99) check_standards Verify Standard Preparation start->check_standards check_detector Check for Detector Saturation check_standards->check_detector Standards OK check_integration Evaluate Peak Integration check_detector->check_integration No Saturation consider_weighting Apply Weighted Regression check_integration->consider_weighting Integration OK end_node Linearity Achieved consider_weighting->end_node

Caption: Logical steps to troubleshoot linearity issues.

Issue 3: Inconsistent Results - Poor Precision and Accuracy

Q3: My quality control (QC) samples show high variability (%CV > 15%) and/or poor accuracy (%RE > ±15%). What are the common causes?

A3: Poor precision and accuracy can be caused by a variety of factors throughout the analytical workflow, from sample preparation to data analysis.

Troubleshooting Steps:

  • Evaluate Sample Extraction: Inconsistent recovery during sample extraction is a major source of variability. Ensure that the extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) is well-controlled and optimized. Key parameters to check include pH, solvent volumes, and mixing times.

  • Assess Internal Standard (IS) Performance: The internal standard should track the analyte through the extraction and analysis process. If the IS response is highly variable, it may indicate problems with its addition to the samples or its stability.

  • Check for Matrix Effects: In LC-MS/MS analysis, co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.[2] To investigate this, compare the response of the analyte in a post-extraction spiked sample to that in a neat solution. If a significant matrix effect is present, you may need to improve the sample cleanup or adjust the chromatography to separate the interfering compounds.

  • Verify Instrument Performance: Ensure the HPLC/LC-MS system is performing optimally. Check for leaks, ensure the pump is delivering a stable flow, and verify the detector response is consistent.

Validation Parameter Acceptable Limit (FDA/EMA) Troubleshooting Focus
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Inconsistent sample preparation, instrument variability.
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Day-to-day variations in instrument performance or environmental conditions.
Accuracy (%RE) Within ±15% (±20% at LLOQ)Systematic errors in standard/QC preparation, matrix effects.
Issue 4: Analyte Stability Problems

Q4: I suspect that this compound is degrading in my samples during storage or processing. How can I assess and mitigate this?

A4: Carvedilol can be susceptible to degradation under certain conditions. Stability testing is a critical part of method validation to ensure that the measured concentration reflects the true concentration at the time of sampling.

Troubleshooting and Assessment:

  • Freeze-Thaw Stability: Evaluate the stability of this compound in the biological matrix after multiple freeze-thaw cycles (typically 3-5 cycles).[3] If degradation is observed, minimize the number of times samples are thawed and refrozen.

  • Short-Term (Bench-Top) Stability: Assess the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling and processing time. If instability is found, keep samples on ice or at 4°C during processing.

  • Long-Term Stability: Determine the stability of this compound in the matrix at the intended storage temperature (e.g., -20°C or -80°C) over a period that covers the expected duration of the study.

  • Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler. If degradation occurs, consider using a cooled autosampler or reducing the batch size.

  • Stock Solution Stability: The stability of the stock solutions of Carvedilol and the internal standard should also be confirmed.

Stability Test Typical Conditions Acceptable Deviation
Freeze-Thaw 3-5 cycles from storage temp to room tempMean concentration within ±15% of nominal
Bench-Top 4-24 hours at room temperatureMean concentration within ±15% of nominal
Long-Term Duration of study at -20°C or -80°CMean concentration within ±15% of nominal
Autosampler Expected run time at autosampler tempMean concentration within ±15% of nominal

Experimental Protocols

Protocol 1: Enantioselective HPLC-UV Method for this compound in Human Plasma

This protocol is a representative example for the quantification of Carvedilol enantiomers.

  • Chromatographic System:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

    • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (78:22:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 242 nm.

    • Column Temperature: 25°C.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma, add the internal standard (e.g., a structural analog).

    • Add 100 µL of 1 M NaOH to basify the sample.

    • Add 3 mL of methyl tert-butyl ether, vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

Protocol 2: LC-MS/MS Method for this compound in Human Plasma

This protocol provides a general framework for a sensitive LC-MS/MS assay.

  • LC System:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Carvedilol: Q1 407.2 -> Q3 100.1

      • Internal Standard (e.g., Carvedilol-d5): Q1 412.2 -> Q3 105.1

    • Optimization: Optimize collision energy and other source parameters for maximum signal intensity.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate.

    • Inject a portion of the supernatant directly or after evaporation and reconstitution.

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Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Extraction (LLE or PPT) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon Injection Inject into LC System Evap_Recon->Injection Separation Chiral/Reversed-Phase Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General experimental workflow for this compound quantification.

References

Validation & Comparative

(R)-Carvedilol vs. Racemic Carvedilol for Arrhythmia Suppression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the antiarrhythmic properties of (R)-Carvedilol and its racemic counterpart, supported by experimental data, for researchers, scientists, and drug development professionals.

Carvedilol, a non-selective beta-blocker with additional alpha-1 adrenergic blocking activity, is a well-established therapeutic agent for cardiovascular diseases, including heart failure and hypertension.[1] Its efficacy in suppressing cardiac arrhythmias is also widely recognized.[2][3] The commercially available form of Carvedilol is a racemic mixture, containing equal amounts of two enantiomers: (S)-Carvedilol and this compound. While the beta-blocking activity is primarily attributed to the (S)-enantiomer, emerging evidence highlights a distinct and potent antiarrhythmic profile for the non-beta-blocking (R)-enantiomer.[4][5] This guide provides a detailed comparison of this compound and racemic Carvedilol for arrhythmia suppression, focusing on their mechanisms of action, efficacy, and safety profiles, supported by experimental data.

At a Glance: Key Differences in Antiarrhythmic Action

FeatureThis compoundRacemic Carvedilol
Primary Antiarrhythmic Mechanism Direct inhibition of the cardiac ryanodine receptor (RyR2), suppressing spontaneous Ca2+ waves.[4][6]Combination of β-blockade (from (S)-Carvedilol) and RyR2 inhibition.[4]
Beta-Blocking Activity None or minimal.[4]Potent (primarily from (S)-Carvedilol).
Effect on Heart Rate and Blood Pressure Does not significantly lower heart rate or blood pressure.[4]Dose-dependent reduction in heart rate and blood pressure.[4]
Therapeutic Advantage Targeted antiarrhythmic effect without the dose-limiting side effects of β-blockade (bradycardia, hypotension).[4]Broad-spectrum cardiovascular benefits including anti-ischemic and antihypertensive effects.[3]
Primary Indication (Arrhythmia) Investigational for Ca2+-triggered arrhythmias (e.g., CPVT).[4]Atrial and ventricular arrhythmias, particularly post-myocardial infarction.[2]

Mechanism of Action: A Tale of Two Enantiomers

The antiarrhythmic effects of racemic Carvedilol are multifaceted, stemming from the distinct pharmacological properties of its constituent enantiomers.

Racemic Carvedilol exerts its antiarrhythmic action through a dual mechanism:

  • β-Adrenergic Blockade: The (S)-enantiomer is a potent beta-blocker, antagonizing the effects of catecholamines on the heart. This leads to a reduction in heart rate, myocardial contractility, and atrioventricular conduction, which are crucial in managing various arrhythmias.

  • Ryanodine Receptor (RyR2) Inhibition: Both enantiomers, including this compound, directly interact with and inhibit the cardiac ryanodine receptor (RyR2).[4][6] RyR2 is a critical intracellular calcium release channel in cardiomyocytes. Its dysregulation can lead to spontaneous diastolic Ca2+ release from the sarcoplasmic reticulum (SR), manifesting as Ca2+ waves. These Ca2+ waves can trigger delayed afterdepolarizations (DADs), a known cause of ventricular arrhythmias.[4]

This compound , lacking significant beta-blocking activity, offers a more targeted approach to arrhythmia suppression. Its primary mechanism of action is the direct inhibition of RyR2. By reducing the open probability and duration of the RyR2 channel, this compound effectively suppresses spontaneous Ca2+ waves, thereby preventing the initiation of triggered arrhythmias.[4][6] This direct action on a fundamental arrhythmogenic mechanism makes it a promising candidate for arrhythmias driven by abnormal intracellular Ca2+ handling, such as Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT).[4]

S_Carv (S)-Carvedilol Beta_Receptor β-Adrenergic Receptor S_Carv->Beta_Receptor Inhibits R_Carv_racemic This compound RyR2 Ryanodine Receptor (RyR2) R_Carv_racemic->RyR2 Directly Inhibits R_Carv_iso This compound R_Carv_iso->RyR2 Directly Inhibits AC Adenylyl Cyclase Beta_Receptor->AC Activates SR_Ca SR Ca2+ Release RyR2->SR_Ca cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->RyR2 Phosphorylates Ca_Waves Ca2+ Waves SR_Ca->Ca_Waves Arrhythmia Arrhythmia Ca_Waves->Arrhythmia start CPVT Mouse Model drug Drug Administration (Vehicle, Racemic Carvedilol, or this compound) start->drug anesth Anesthesia & ECG Electrode Placement drug->anesth induce Arrhythmia Induction (Caffeine + Epinephrine) anesth->induce record Continuous ECG & Hemodynamic Monitoring induce->record analysis Quantification of Arrhythmia & Hemodynamic Parameters record->analysis end Efficacy Assessment analysis->end

References

A Head-to-Head In Vitro Comparison of (R)-Carvedilol and Metoprolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the pharmacological and physiological effects of (R)-Carvedilol and Metoprolol, two commonly prescribed beta-blockers. The information presented herein is supported by experimental data from various scientific studies to assist researchers in understanding the distinct molecular mechanisms of these two drugs.

Core Pharmacological Differences

This compound and Metoprolol, while both classified as beta-adrenergic receptor antagonists, exhibit distinct pharmacological profiles. Metoprolol is a selective antagonist for the β1-adrenergic receptor, primarily affecting the heart. In contrast, this compound is a non-selective antagonist, blocking both β1 and β2-adrenergic receptors, and also possesses α1-adrenergic receptor blocking activity.[1][2][3] This broader receptor interaction profile contributes to Carvedilol's vasodilatory effects, which are not observed with Metoprolol.[1]

A significant differentiator between the two is Carvedilol's role as a biased agonist.[4] While it blocks G-protein-mediated signaling, it simultaneously stimulates β-arrestin-mediated pathways. This biased agonism is believed to contribute to some of Carvedilol's unique cardioprotective effects. Furthermore, Carvedilol has demonstrated direct antioxidant properties in vitro, a characteristic not prominent in Metoprolol.[5][6][7][8]

Quantitative In Vitro Data Summary

The following tables summarize key quantitative parameters from in vitro studies, offering a direct comparison of this compound and Metoprolol across various functional assays.

Table 1: Receptor Binding Affinity (Ki)

CompoundReceptorKi (nM)Reference
This compoundβ1-adrenergic4-5[1]
This compoundβ2-adrenergic~24-35[1]
This compoundα1-adrenergicPotent binding[1]
Metoprololβ1-adrenergicHigh affinity
Metoprololβ2-adrenergicLow affinity

Table 2: Functional Assays (IC50/EC50)

AssayParameterThis compoundMetoprololReference
Adenylyl Cyclase ActivityIC50Superior inhibition to Metoprolol-[4]
β-arrestin RecruitmentEC50Potent stimulationNo significant stimulation
ERK1/2 PhosphorylationEC50Stimulates phosphorylationNo significant stimulation[9][10]
Lipid PeroxidationIC502.6 µMInactive[11]

Note: Specific IC50/EC50 values for Metoprolol in adenylyl cyclase, β-arrestin recruitment, and ERK1/2 phosphorylation assays from direct comparative studies were not consistently reported in the searched literature. The table reflects the qualitative findings of the studies.

Signaling Pathways and Experimental Workflows

The distinct pharmacological profiles of this compound and Metoprolol translate to different downstream signaling events.

Beta-Adrenergic Receptor Signaling

The canonical signaling pathway for β-adrenergic receptors involves G-protein activation and subsequent adenylyl cyclase stimulation. Both this compound and Metoprolol act as antagonists at the β1-adrenergic receptor, inhibiting this pathway. However, Carvedilol's non-selectivity means it also blocks this pathway at β2-receptors.

cluster_0 β-Adrenergic Receptor cluster_1 Effectors β-AR β-AR G-Protein G-Protein β-AR->G-Protein Agonist Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces Metoprolol Metoprolol Metoprolol->β-AR Inhibits (β1 selective) Carvedilol Carvedilol Carvedilol->β-AR Inhibits (β1/β2)

Caption: Canonical β-Adrenergic Receptor Signaling Pathway.

Carvedilol's Biased Agonism and Downstream Signaling

This compound exhibits biased agonism, meaning it can selectively activate certain signaling pathways while blocking others. In the case of β-adrenergic receptors, Carvedilol blocks G-protein signaling but promotes β-arrestin recruitment. This leads to the activation of downstream pathways like the ERK1/2 signaling cascade.

cluster_0 β-Adrenergic Receptor cluster_1 Signaling Molecules β-AR β-AR β-arrestin β-arrestin β-AR->β-arrestin Recruits ERK1/2 ERK1/2 β-arrestin->ERK1/2 Activates Carvedilol Carvedilol Carvedilol->β-AR Binds

Caption: Carvedilol's Biased Agonism Pathway.

Experimental Workflow for In Vitro Comparison

A typical workflow to compare the in vitro effects of this compound and Metoprolol would involve a series of assays to determine their receptor binding affinity, functional antagonism of G-protein signaling, and potential for biased agonism.

Start Start Radioligand Binding Assay Radioligand Binding Assay Start->Radioligand Binding Assay Determine Ki Adenylyl Cyclase Assay Adenylyl Cyclase Assay Start->Adenylyl Cyclase Assay Determine IC50 β-arrestin Recruitment Assay β-arrestin Recruitment Assay Start->β-arrestin Recruitment Assay Determine EC50 ERK1/2 Phosphorylation Assay ERK1/2 Phosphorylation Assay Start->ERK1/2 Phosphorylation Assay Determine EC50 Data Analysis Data Analysis Radioligand Binding Assay->Data Analysis Adenylyl Cyclase Assay->Data Analysis β-arrestin Recruitment Assay->Data Analysis ERK1/2 Phosphorylation Assay->Data Analysis End End Data Analysis->End

Caption: Experimental Workflow for In Vitro Comparison.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and Metoprolol for β-adrenergic receptors.

Materials:

  • Cell membranes expressing the target β-adrenergic receptor subtype.

  • Radioligand (e.g., [³H]dihydroalprenolol).

  • This compound and Metoprolol of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor drug (this compound or Metoprolol).

  • Allow the binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.[12][13][14][15]

cAMP Accumulation Assay

Objective: To measure the functional antagonism of Gs-protein signaling by assessing the inhibition of adenylyl cyclase activity.

Materials:

  • Whole cells expressing the target β-adrenergic receptor.

  • Isoproterenol (a β-agonist).

  • This compound and Metoprolol of varying concentrations.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., AlphaScreen or HTRF).

Procedure:

  • Pre-incubate cells with varying concentrations of this compound or Metoprolol.

  • Stimulate the cells with a fixed concentration of isoproterenol to induce cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format provided by the cAMP assay kit.

  • Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the agonist-induced cAMP production.[16][17][18][19][20]

Western Blot for ERK1/2 Phosphorylation

Objective: To assess the ability of this compound and Metoprolol to stimulate β-arrestin-mediated signaling by measuring the phosphorylation of ERK1/2.

Materials:

  • Whole cells expressing the target β-adrenergic receptor.

  • This compound and Metoprolol of varying concentrations.

  • Cell lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes.

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cells with varying concentrations of this compound or Metoprolol for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-ERK.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Quantify the band intensities to determine the fold-increase in ERK1/2 phosphorylation relative to the untreated control.[21][22][23][24]

In Vitro Antioxidant Assay (Lipid Peroxidation)

Objective: To compare the direct antioxidant capacity of this compound and Metoprolol by measuring the inhibition of lipid peroxidation.

Materials:

  • Cultured cells (e.g., endothelial cells) or tissue membranes.

  • An agent to induce oxidative stress and lipid peroxidation (e.g., Fe²⁺/ascorbate).

  • This compound and Metoprolol of varying concentrations.

  • Thiobarbituric acid reactive substances (TBARS) assay kit or a method to measure malondialdehyde (MDA).

Procedure:

  • Pre-incubate the cells or membranes with varying concentrations of this compound or Metoprolol.

  • Induce lipid peroxidation by adding the pro-oxidant agent.

  • After a specific incubation period, stop the reaction.

  • Measure the extent of lipid peroxidation by quantifying the formation of TBARS or MDA.

  • Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of lipid peroxidation.[5][11]

References

(R)-Carvedilol: A Targeted Approach to RyR2 Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of (R)-Carvedilol's efficacy in modulating the cardiac ryanodine receptor (RyR2), offering a promising therapeutic avenue for cardiac arrhythmias without the common side effects associated with conventional beta-blockers.

Carvedilol, a widely prescribed beta-blocker for cardiovascular diseases, exists as a racemic mixture of two enantiomers, (R)- and (S)-Carvedilol. While both enantiomers contribute to the drug's overall clinical profile, emerging research highlights the distinct therapeutic advantages of the non-beta-blocking (R)-enantiomer in directly stabilizing the cardiac ryanodine receptor (RyR2). This guide provides a comprehensive comparison of this compound's effects on RyR2 function relative to its counterparts and other agents, supported by experimental data and detailed methodologies.

Unveiling the Direct Action of this compound on RyR2

The primary therapeutic benefit of this compound in the context of cardiac arrhythmias stems from its direct interaction with the RyR2 channel, independent of its negligible beta-blocking activity.[1] This direct modulation helps to suppress spontaneous sarcoplasmic reticulum (SR) Ca2+ release events, such as Ca2+ sparks and waves, which are known triggers of cardiac arrhythmias.[1][2] In contrast, the (S)-enantiomer is a potent beta-blocker.[3]

The clinically used racemic carvedilol combines the beta-blocking effects of the (S)-enantiomer with the direct RyR2 stabilizing action of the (R)-enantiomer. However, the potent beta-blockade of racemic carvedilol can lead to dose-limiting side effects like bradycardia and hypotension.[1][3] this compound offers a significant advantage by providing RyR2 stabilization without these adverse hemodynamic effects.[1][3]

Comparative Efficacy: this compound vs. Alternatives

Experimental evidence consistently demonstrates the superior and more targeted action of this compound in stabilizing RyR2 compared to other beta-blockers and even its own racemic form in specific contexts.

Single RyR2 Channel Gating Properties

Studies utilizing planar lipid bilayers to analyze single RyR2 channel function reveal that this compound directly modifies the channel's gating properties.

CompoundConcentrationMean Open Time (OT)Open Probability (Po)Event FrequencyCitation
Control -40.8 ± 12.9 ms0.84 ± 0.06133 ± 15 s⁻¹[1]
This compound 1 µM↓ 9.1 ± 3.6 ms (P < 0.05)Not significantly altered↑ 257 ± 6 s⁻¹ (P < 0.001)[1]
Racemic Carvedilol 1 µM↓ Significantly Reduced (P < 0.01)↓ Significantly Reduced (P < 0.01)↑ Significantly Increased (P < 0.01)[4]

(Note: Direct statistical comparison between this compound and racemic Carvedilol from different studies should be interpreted with caution due to potential variations in experimental conditions.)

Suppression of Spontaneous Ca2+ Release

This compound effectively suppresses arrhythmogenic spontaneous Ca2+ release from the sarcoplasmic reticulum in cardiomyocytes.

CompoundModelEffect on Ca2+ Sparks/WavesCitation
This compound Human atrial myocytesDose-dependent reduction in Ca2+ spark and wave frequency[5]
This compound RyR2-R4496C mutant miceSuppresses spontaneous Ca2+ waves in intact hearts[1][6]
Racemic Carvedilol RyR2-R4496C mutant miceReduces the occurrence and frequency of store overload-induced Ca2+ release (SOICR)[4]
Metoprolol RyR2-R4496C mutant miceNo significant effect on SOICR[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in RyR2 regulation and a typical experimental workflow for assessing the effects of this compound.

RyR2_Regulation_Pathway cluster_adrenergic β-Adrenergic Stimulation cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_target Target Protein cluster_effect Cellular Effect cluster_inhibition Inhibition Fenoterol Fenoterol (β2-agonist) Beta2AR β2-Adrenergic Receptor Fenoterol->Beta2AR activate Isoproterenol Isoproterenol (non-selective β-agonist) Isoproterenol->Beta2AR activate PKA Protein Kinase A (PKA) Beta2AR->PKA activates RyR2 RyR2 PKA->RyR2 phosphorylates at Ser-2808 pRyR2 Phosphorylated RyR2 (Ser-2808) Ca_Sparks ↑ Ca2+ Sparks pRyR2->Ca_Sparks Ca_Waves ↑ Ca2+ Waves Ca_Sparks->Ca_Waves Arrhythmia Arrhythmia Risk Ca_Waves->Arrhythmia R_Carvedilol This compound R_Carvedilol->RyR2 direct stabilization R_Carvedilol->pRyR2 reduces phosphorylation

β-Adrenergic signaling pathway leading to RyR2 phosphorylation and arrhythmogenesis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis isolate_cells Isolate Human Atrial Myocytes or Cardiomyocytes from Animal Models load_dye Load with Ca2+ Indicator Dye (e.g., CAL-520 AM) isolate_cells->load_dye immuno Immunofluorescent Labeling of Total and Phosphorylated RyR2 isolate_cells->immuno baseline Record Baseline Spontaneous Ca2+ Events load_dye->baseline stimulate Induce RyR2 Hyperactivity (e.g., with Fenoterol) baseline->stimulate record_stim Record Ca2+ Sparks/Waves stimulate->record_stim apply_drug Apply this compound record_stim->apply_drug confocal Confocal Microscopy Imaging record_stim->confocal record_drug Record Post-Drug Ca2+ Events apply_drug->record_drug record_drug->confocal quantify Quantify Ca2+ Spark/Wave Frequency, Amplitude, Duration confocal->quantify compare Compare Pre- and Post-Drug Effects quantify->compare

Workflow for assessing this compound's effect on spontaneous Ca2+ release.

Detailed Experimental Protocols

A summary of the key experimental methodologies used to validate the RyR2 stabilizing effect of this compound is provided below.

Single-Cell Ca2+ Imaging of Mouse Ventricular Myocytes
  • Cell Isolation: Ventricular myocytes are isolated from mice harboring the RyR2-R4496C mutation.[4]

  • Dye Loading: Cells are loaded with a fluorescent Ca2+ indicator dye.

  • Perfusion: Myocytes are perfused with a buffer containing varying concentrations of the test compounds (e.g., this compound, racemic carvedilol, metoprolol) or a vehicle control (DMSO).[4]

  • Imaging: Line-scan confocal Ca2+ imaging is used to record spontaneous Ca2+ release events (Ca2+ waves).[4]

  • Analysis: The occurrence and frequency of Ca2+ waves are quantified and compared across different treatment groups. The SR Ca2+ content is also assessed.[4]

Planar Lipid Bilayer Single-Channel Recordings
  • Microsome Preparation: Sarcoplasmic reticulum (SR) microsomes containing RyR2 channels are prepared from rat cardiac muscle or from cell lines expressing recombinant RyR2.[4]

  • Bilayer Formation: A planar lipid bilayer is formed across an aperture separating two chambers (cis and trans).

  • Channel Incorporation: SR microsomes are added to the cis chamber, and the fusion of a single RyR2 channel into the bilayer is monitored electrically.

  • Recording: Single-channel currents are recorded under voltage-clamp conditions in the presence and absence of the test compound in the cis chamber.

  • Data Analysis: The open probability (Po), mean open time (OT), mean closed time (CT), and event frequency of the channel are analyzed to determine the effect of the drug on RyR2 gating.[4]

Immunofluorescent Labeling of RyR2
  • Cell Preparation: Isolated human atrial myocytes are plated on laminin-coated coverslips.[5][7]

  • Treatment: Cells are treated with a β-adrenergic agonist (e.g., fenoterol) to induce RyR2 phosphorylation, followed by incubation with different concentrations of this compound or (S)-Carvedilol.[5][7]

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.

  • Immunostaining: Cells are incubated with primary antibodies against total RyR2 and phosphorylated RyR2 (at Ser-2808), followed by fluorescently labeled secondary antibodies.[5][7]

  • Imaging and Analysis: Confocal microscopy is used to visualize and quantify the fluorescence intensity of total and phosphorylated RyR2. The ratio of phosphorylated to total RyR2 is calculated to determine the effect of the compounds on RyR2 phosphorylation.[5][7]

Conclusion

References

A Comparative Guide to HPLC and Capillary Electrophoresis for the Enantioselective Analysis of Carvedilol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate stereoselective analysis of chiral compounds like Carvedilol is paramount. Carvedilol, a beta-blocker with dual alpha-blocking activity, is administered as a racemic mixture of its R(+) and S(-) enantiomers. However, the S(-)-enantiomer is significantly more potent in its β-adrenoceptor blocking activity.[1][2] This disparity in pharmacological effects necessitates robust analytical methods to distinguish and quantify the individual enantiomers. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the chiral separation of Carvedilol enantiomers by HPLC involves the use of a chiral stationary phase (CSP). The following protocol is a representative example:

  • Column: Phenomenex Lux-cellulose–4 (250 mm × 4.6 mm; 5 μ particle size) chiral column.[1]

  • Mobile Phase: A mixture of Isopropanol and n-Heptane in a 60:40 v/v ratio.[1]

  • Flow Rate: 1.0 ml/min.[1]

  • Detection: UV detection at a wavelength of 254 nm.[1]

  • Sample Preparation: A stock solution of racemic Carvedilol (0.1 mg/ml) is prepared in a suitable solvent like Methanol. Working solutions are prepared by further dilution. Prior to injection, the sample is filtered through a 0.22 µm membrane filter.[1][3]

Capillary Electrophoresis (CE) Method

Capillary Electrophoresis offers an alternative with high separation efficiency. A typical CE method for Carvedilol enantiomers is as follows:

  • Capillary: Uncoated fused-silica capillary.

  • Background Electrolyte (BGE): 25 mM phosphate buffer at a pH of 2.5, containing 10 mM β-cyclodextrin (β-CD) as the chiral selector.[2]

  • Applied Voltage: +20 kV.[2]

  • Temperature: 20 °C.[2]

  • Injection: Hydrodynamic injection at 50 mbar for 3 seconds.[2]

  • Detection: UV detection at 242 nm.[2]

  • Capillary Conditioning: Before each run, the capillary is rinsed with 0.1M sodium hydroxide followed by the buffer solution.[2]

Data Presentation: A Comparative Analysis

The performance of analytical methods is evaluated based on several validation parameters as stipulated by guidelines from the International Council for Harmonisation (ICH). The following tables summarize the comparative data for the HPLC and CE methods for Carvedilol enantiomer analysis.

Table 1: System Suitability Parameters

ParameterHPLCCE
Resolution (Rs) > 1.5 (e.g., 1.91)[3]Baseline separation[2]
Tailing Factor (T) ≤ 2 (e.g., 0.23 for R- and 0.31 for S-enantiomer)[3]Well-shaped peaks[2]
Analysis Time LongerRelatively short[2]

Table 2: Method Validation Parameters

ParameterHPLCCE
Linearity Range 1 - 100 ng/ml (for S-Carvedilol)[3]50 - 4000 ng/ml (for each enantiomer in serum)[4]
Accuracy (% Recovery) 98.42% to 100.83%[5]Not explicitly stated in the provided results
Precision (% RSD) < 2%[6]Intra- and inter-assay variability < 8%[4]
Limit of Detection (LOD) 2.0 ng/ml[6]Not explicitly stated in the provided results
Limit of Quantification (LOQ) 7.5 ng/ml[6]1.56 ng/ml (in human plasma with laser-induced fluorescence detection)[7]

Method Comparison

Both HPLC and CE are reliable for the stereoselective analysis of Carvedilol.[8] Studies have shown that the concentrations obtained by both methods are not significantly different, indicating comparable reproducibility and precision.[8]

However, there are key differences to consider:

  • Efficiency and Speed: CE generally offers higher separation efficiency and shorter analysis times compared to HPLC.[2]

  • Solvent Consumption: CE requires significantly smaller amounts of solvents and chiral selectors, making it a more environmentally friendly and cost-effective technique.[2]

  • Method Development: Method development in CE can be more rapid and straightforward due to the ease of changing the chiral selector in the buffer solution.[2]

  • Detectability: HPLC can sometimes offer better detectability (lower LOD and LOQ) depending on the detector used.[2]

Workflow for Cross-Validation

The process of cross-validating two analytical methods involves a systematic comparison of their performance characteristics to ensure that they provide equivalent results.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis cluster_outcome Outcome HPLC HPLC Method Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness CE CE Method CE->Linearity CE->Accuracy CE->Precision CE->LOD_LOQ CE->Robustness Data_Analysis Statistical Data Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Equivalence Assessment of Equivalence Data_Analysis->Equivalence Report Cross-Validation Report Equivalence->Report

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The choice between HPLC and CE for the enantioselective analysis of Carvedilol depends on the specific requirements of the study. HPLC, particularly with chiral stationary phases, is a well-established and robust technique. On the other hand, CE presents a compelling alternative with advantages in terms of speed, efficiency, and lower consumption of reagents. For routine analysis of a large number of samples where speed and cost are critical factors, CE may be the preferred method. For applications requiring the highest sensitivity, a validated HPLC method might be more suitable. Ultimately, a thorough cross-validation should be performed to ensure the selected method meets the specific analytical needs.

References

A Comparative Analysis of the Hypotensive Effects of (R)-Carvedilol and (S)-Carvedilol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carvedilol, a non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking activity, is a racemic mixture of (R)- and (S)-enantiomers.[1] These stereoisomers exhibit distinct pharmacological profiles that contribute differently to the overall therapeutic effect of the drug. This guide provides an objective comparison of the hypotensive effects of (R)-Carvedilol and (S)-Carvedilol, supported by experimental data, to inform research and development in cardiovascular therapeutics.

Unraveling the Enantiomeric Contributions to Blood Pressure Reduction

The primary mechanism behind Carvedilol's hypotensive effect is a combination of vasodilation, mediated by alpha-1 adrenergic receptor blockade, and a reduction in heart rate and cardiac output, due to beta-adrenergic receptor blockade.[1] Crucially, these actions are not equally distributed between the two enantiomers. The (S)-enantiomer is a potent beta-blocker, while both the (R)- and (S)-enantiomers possess alpha-1 blocking properties.[2]

The more significant hypotensive activity of (S)-Carvedilol can be attributed to its dual action. The beta-blockade component of (S)-Carvedilol not only reduces cardiac output but also importantly counteracts the reflex tachycardia that would typically be induced by vasodilation, leading to a more pronounced and sustained reduction in blood pressure.[2] In contrast, this compound's hypotensive effect is primarily driven by its alpha-1 blocking activity, leading to vasodilation without the concomitant beta-blockade.[2]

Quantitative Comparison of Hemodynamic Effects

A study conducted in healthy male volunteers provides a direct comparison of the hemodynamic effects of single oral doses of this compound, (S)-Carvedilol, and the racemic mixture ((R,S)-Carvedilol) against a placebo. The following table summarizes the key findings on systolic blood pressure and heart rate at rest and during exercise.

ParameterTreatment (12.5 mg)Change from Placebo (Rest)Change from Placebo (Exercise)
Systolic Blood Pressure This compoundNo Significant ChangeNo Significant Change
(S)-CarvedilolNo Significant Change-12%[3]
(R,S)-Carvedilol (25 mg)-7%[3]-10%[3]
Heart Rate This compoundNo Significant Change+4%[3]
(S)-CarvedilolNo Significant Change-14%[3]
(R,S)-Carvedilol (25 mg)No Significant Change-11%[3]

Experimental Protocols

The evaluation of the hypotensive effects of (R)- and (S)-Carvedilol involves rigorous preclinical and clinical experimental designs. Below are detailed methodologies for key experiments.

In Vivo Blood Pressure Monitoring in Rodent Models

Objective: To determine the effect of (R)- and (S)-Carvedilol on systemic arterial blood pressure in conscious, freely moving rats.

Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.

Methodology:

  • Surgical Implantation of Radiotelemetry Devices:

    • Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

    • A sterile radiotelemetry transmitter with a fluid-filled catheter is surgically implanted. The catheter is inserted into the descending aorta via the femoral artery, and the transmitter body is secured subcutaneously in the abdominal region.

    • Animals are allowed a recovery period of at least one week post-surgery. During this time, they are monitored for any signs of distress or infection.

  • Drug Administration:

    • This compound and (S)-Carvedilol are dissolved in a suitable vehicle (e.g., a mixture of saline, polyethylene glycol, and ethanol).

    • The compounds are administered intravenously (i.v.) via a cannulated jugular vein or orally (p.o.) by gavage. A range of doses is typically evaluated to establish a dose-response relationship. A vehicle control group receives the vehicle solution without the active compound.

  • Data Acquisition and Analysis:

    • Blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are continuously monitored and recorded by the radiotelemetry system.

    • Data is collected at baseline before drug administration and for a specified period after administration.

    • The changes in blood pressure and heart rate from baseline are calculated for each animal and averaged for each treatment group.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the differences between treatment groups.

Experimental Workflow for In Vivo Blood Pressure Assessment

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Acclimation Animal Acclimation (SHR and WKY rats) Telemetry_Implantation Radiotelemetry Device Implantation Animal_Acclimation->Telemetry_Implantation Recovery Post-Surgical Recovery (1 week) Telemetry_Implantation->Recovery Baseline_Recording Baseline Blood Pressure Recording Recovery->Baseline_Recording Drug_Admin Drug Administration ((R)-, (S)-Carvedilol, Vehicle) Baseline_Recording->Drug_Admin Post_Dose_Recording Continuous Blood Pressure and Heart Rate Monitoring Drug_Admin->Post_Dose_Recording Data_Analysis Data Analysis (Change from baseline) Post_Dose_Recording->Data_Analysis Statistical_Comparison Statistical Comparison of Treatment Groups Data_Analysis->Statistical_Comparison G cluster_alpha1 Alpha-1 Adrenergic Receptor Pathway (Vascular Smooth Muscle) cluster_beta1 Beta-1 Adrenergic Receptor Pathway (Cardiac Myocytes) S_Carvedilol_A (S)-Carvedilol Alpha1_Receptor Alpha-1 Receptor S_Carvedilol_A->Alpha1_Receptor Blocks Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_Release Ca2+ Release IP3->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction S_Carvedilol_B (S)-Carvedilol Beta1_Receptor Beta-1 Receptor S_Carvedilol_B->Beta1_Receptor Blocks Gs Gs Protein Beta1_Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Heart_Rate_Contractility Increased Heart Rate & Contractility PKA->Heart_Rate_Contractility G cluster_alpha1_R Alpha-1 Adrenergic Receptor Pathway (Vascular Smooth Muscle) R_Carvedilol This compound Alpha1_Receptor_R Alpha-1 Receptor R_Carvedilol->Alpha1_Receptor_R Blocks Gq_R Gq Protein Alpha1_Receptor_R->Gq_R PLC_R Phospholipase C Gq_R->PLC_R IP3_R IP3 PLC_R->IP3_R Ca_Release_R Ca2+ Release IP3_R->Ca_Release_R Vasoconstriction_R Vasoconstriction Ca_Release_R->Vasoconstriction_R

References

(R)-Carvedilol: A Novel Therapeutic Window Explored Through In Vivo Validation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

(R)-Carvedilol, the dextrorotatory enantiomer of the widely used beta-blocker Carvedilol, is emerging as a promising therapeutic agent with a distinct pharmacological profile. Unlike its racemic mixture, this compound offers potential therapeutic benefits without the associated cardiovascular side effects of beta-blockade, such as bradycardia and hypotension. This guide provides an objective comparison of this compound's in vivo performance against racemic (R,S)-Carvedilol and its levorotatory counterpart, (S)-Carvedilol, supported by experimental data and detailed methodologies.

Pharmacodynamic Comparison: A Focus on Hemodynamic Effects

In vivo studies have consistently demonstrated that the beta-blocking activity of racemic Carvedilol is primarily attributable to the (S)-enantiomer. In contrast, this compound exhibits alpha-1 adrenergic blockade without significant beta-adrenoceptor antagonism. This stereoselective pharmacology results in markedly different hemodynamic effects, as summarized in the tables below.

Table 1: Effects on Heart Rate in Human Volunteers

A randomized, double-blind, placebo-controlled, crossover study in 12 healthy male volunteers receiving single oral doses of 25 mg (R,S)-Carvedilol, 12.5 mg this compound, or 12.5 mg (S)-Carvedilol revealed the following changes in heart rate compared to placebo.

Treatment GroupHeart Rate Change During ExerciseHeart Rate Change During Recovery
This compound +4% (P < 0.05)[1]+10% (P < 0.05)[1]
(S)-Carvedilol -14% (P < 0.05)[1]-6% (P < 0.05)[1]
(R,S)-Carvedilol -11% (P < 0.05)[1]Not specified
Table 2: Effects on Blood Pressure in Human Volunteers

The same study also measured changes in systolic blood pressure.

Treatment GroupSystolic Blood Pressure Change at RestSystolic Blood Pressure Change During Exercise
This compound No significant changeNo significant change
(S)-Carvedilol No significant change-12% (P < 0.05)[1]
(R,S)-Carvedilol -7% (P < 0.05)[1]-10% (P < 0.05)[1]
Table 3: Hemodynamic Effects in a Murine Model

In a study involving mice, pretreatment with this compound (1.6 mg/kg/day) for 5 days showed no significant effect on heart rate or mean blood pressure, in stark contrast to the effects of racemic Carvedilol.

Treatment GroupMean Heart Rate (beats per minute)Mean Blood Pressure (mmHg)
This compound 639 ± 9[2]96.4 ± 3.6[2]
(R,S)-Carvedilol 420 ± 8[2]83.3 ± 2.5[2]
Control (DMSO) 659 ± 9[2]95.6 ± 3.0[2]

Signaling Pathways: The Unique Mechanism of Biased Agonism

Recent research has unveiled a unique signaling mechanism for Carvedilol that differentiates it from other beta-blockers. While it acts as an antagonist at G-protein-coupled pathways, it functions as a biased agonist for β-arrestin signaling. This is significant because this compound, while lacking beta-blocking activity, may still engage these alternative pathways, potentially contributing to its therapeutic effects in conditions like Alzheimer's disease and for preventing skin carcinogenesis, without impacting heart rate or blood pressure.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular B2AR β2-Adrenergic Receptor G_Protein G-Protein B2AR->G_Protein Antagonism by (S)-Carvedilol Beta_Arrestin β-Arrestin B2AR->Beta_Arrestin Biased Agonism by Carvedilol Carvedilol (R,S)-Carvedilol Carvedilol->B2AR R_Carvedilol This compound R_Carvedilol->B2AR S_Carvedilol (S)-Carvedilol S_Carvedilol->B2AR Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition cAMP cAMP Adenylate_Cyclase->cAMP Inhibition Beta_Blockade β-Blockade Effects (e.g., decreased heart rate) cAMP->Beta_Blockade Reduced Signaling ERK_Activation ERK Activation Beta_Arrestin->ERK_Activation Recruitment & Activation Therapeutic_Effects Alternative Therapeutic Effects (e.g., anti-inflammatory, anti-proliferative) ERK_Activation->Therapeutic_Effects Downstream Signaling

Caption: Signaling pathway of Carvedilol enantiomers at the β2-adrenergic receptor.

Experimental Protocols

The following provides a generalized methodology based on the principles of in vivo studies cited.

Human Volunteer Study Protocol
  • Subject Recruitment: Healthy male volunteers are recruited following informed consent and ethical review board approval.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover design is implemented. Each subject receives a single oral dose of the test compounds ((R,S)-Carvedilol, this compound, (S)-Carvedilol) and a placebo in a randomized order, with a washout period between each treatment.

  • Drug Administration: Standardized oral doses (e.g., 25 mg for racemic and 12.5 mg for enantiomers) are administered at a fixed time.

  • Hemodynamic Monitoring: Heart rate and blood pressure are measured at baseline (rest) and at specified intervals post-dosing, both at rest and during a standardized exercise protocol (e.g., bicycle ergometry).

  • Data Analysis: Statistical analysis is performed to compare the hemodynamic parameters between treatment groups and placebo.

G cluster_protocol Experimental Workflow: Human Volunteer Study A Subject Recruitment & Screening B Randomization to Treatment Sequence A->B C Period 1: Drug/Placebo Administration B->C D Hemodynamic Monitoring (Rest & Exercise) C->D E Washout Period D->E F Period 2: Crossover to Next Treatment E->F G Repeat Hemodynamic Monitoring F->G H Continue Crossover for all Treatments G->H I Data Analysis H->I

References

Comparative Analysis of Carvedilol Enantiomers: Elucidating the Lack of Beta-Blocking Activity in (R)-Carvedilol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the beta-adrenergic receptor blocking activity of the (R) and (S) enantiomers of Carvedilol. The data presented herein confirms that the beta-blocking properties of the racemic mixture of Carvedilol, a widely used medication for cardiovascular conditions, are almost exclusively attributable to the (S)-enantiomer. This information is critical for researchers and drug development professionals working on stereospecific drug design and seeking to understand the distinct pharmacological contributions of individual enantiomers.

Carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic receptor antagonist.[1][2] It is marketed as a racemic mixture, containing equal amounts of its (R) and (S) enantiomers.[2][3][4] While both enantiomers contribute to the alpha-1 blocking effect, the beta-blocking activity is stereospecific, with the (S)-enantiomer being significantly more potent.[2][3][4][5][6] The (R)-enantiomer exhibits approximately 100-fold lower affinity for beta-adrenergic receptors and possesses only about 1% of the beta-blocking activity of the racemic mixture.[5]

Comparative Binding Affinities of Carvedilol Enantiomers

The disparity in beta-blocking activity between the (R) and (S) enantiomers of Carvedilol is most evident in their binding affinities for β1 and β2-adrenergic receptors. The dissociation constant (Kd), a measure of the drug's affinity for its receptor, is significantly higher for (R)-Carvedilol, indicating weaker binding.

EnantiomerReceptor SubtypeDissociation Constant (Kd) [nmol/L]Reference
This compound β-adrenergic~ 45[5]
(S)-Carvedilol β-adrenergic0.4[5]
Racemic Carvedilolβ1-adrenergic0.32[1]
Racemic Carvedilolβ2-adrenergic0.13 - 0.40[1]

Functional Activity: Impact on Adenylyl Cyclase

The functional consequence of this difference in binding affinity is a dramatic difference in the ability to antagonize the downstream signaling of beta-adrenergic receptors. Beta-blockers inhibit the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger, cyclic AMP (cAMP). Functional assays measuring adenylyl cyclase activity or cAMP accumulation consistently demonstrate the potent inhibitory effect of (S)-Carvedilol and the negligible activity of this compound.

Beta-Adrenergic Signaling Pathway

Activation of beta-adrenergic receptors by agonists like epinephrine initiates a signaling cascade that is antagonized by beta-blockers. The (S)-enantiomer of Carvedilol effectively blocks this pathway at the receptor level.

Beta_Adrenergic_Signaling Beta-Adrenergic Signaling Pathway cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist Agonist (e.g., Epinephrine) Agonist->Beta_Receptor Activates S_Carvedilol (S)-Carvedilol S_Carvedilol->Beta_Receptor Blocks ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Beta-adrenergic receptor signaling cascade.

Experimental Protocols

The data confirming the differential activity of Carvedilol enantiomers are derived from established in vitro assays.

Radioligand Binding Assay

This assay quantifies the affinity of a drug for a specific receptor.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of (R)- and (S)-Carvedilol for β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Membranes expressing β1- or β2-adrenergic receptors are isolated from cell lines or tissue homogenates.

  • Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand that binds to the beta-receptors (e.g., [¹²⁵I]-Iodocyanopindolol).

  • Competition: Increasing concentrations of the unlabeled competitor compounds (this compound, (S)-Carvedilol, or racemic Carvedilol) are added to the incubation mixture.

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined and used to calculate the Ki value.

Binding_Assay_Workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Membranes with β-receptors Start->Membrane_Prep Incubation Incubate with Radioligand and (R/S)-Carvedilol Membrane_Prep->Incubation Filtration Separate Bound from Free Radioligand (Filtration) Incubation->Filtration Counting Measure Radioactivity of Bound Ligand Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis End End Analysis->End

Caption: Experimental workflow for a radioligand binding assay.

Adenylyl Cyclase Functional Assay

This assay measures the functional consequence of receptor binding by quantifying the activity of a key downstream enzyme.

Objective: To determine the potency of (R)- and (S)-Carvedilol in inhibiting agonist-stimulated adenylyl cyclase activity.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes containing beta-adrenergic receptors and adenylyl cyclase are prepared.

  • Incubation: The membranes are incubated with a beta-adrenergic agonist (e.g., isoproterenol) to stimulate adenylyl cyclase, in the presence of varying concentrations of (R)- or (S)-Carvedilol. The reaction mixture also contains ATP, the substrate for adenylyl cyclase.

  • Reaction Termination: The enzymatic reaction is stopped after a defined period.

  • cAMP Quantification: The amount of cAMP produced is measured. This can be done using various methods, including radioimmunoassays or fluorescence-based assays.

  • Data Analysis: The concentration of the Carvedilol enantiomer that causes a 50% reduction in the agonist-stimulated adenylyl cyclase activity (IC50) is determined.

Conclusion

The experimental evidence from both receptor binding and functional assays unequivocally demonstrates that the beta-blocking activity of Carvedilol resides almost exclusively in its (S)-enantiomer. The (R)-enantiomer exhibits a significantly lower affinity for beta-adrenergic receptors, resulting in a negligible contribution to the overall beta-blocking effect of the racemic drug. This stereospecificity is a crucial consideration in the fields of pharmacology and medicinal chemistry, highlighting the importance of evaluating individual enantiomers to fully understand the pharmacological profile of a chiral drug.

References

A Comparative Guide to the Pharmacokinetics of (R)- and (S)-Carvedilol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the (R)- and (S)-enantiomers of carvedilol in various animal models. Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, used in the treatment of cardiovascular diseases. It is administered as a racemic mixture, and its enantiomers exhibit different pharmacological activities and pharmacokinetic properties. Understanding these stereoselective differences is crucial for drug development and preclinical studies.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters for (R)- and (S)-Carvedilol in rats, dogs, and monkeys, based on available experimental data. These tables are designed for easy comparison of the enantiomers' behavior across different species.

Table 1: Pharmacokinetic Parameters of (R)- and (S)-Carvedilol in Rats

Parameter(R)-Carvedilol(S)-CarvedilolAnimal ModelRoute of AdministrationDoseSource
AUC (ng·h/mL) 2.6 times higher than (S)-enantiomer-Sprague-DawleyOralNot Specified[1]
Clearance (mL/min/kg) 83.896.1Inbred StrainIV2 mg/kg[2]
Volume of Distribution (Vdss) (L/kg) 2.213.32Inbred StrainIV2 mg/kg[2]
Mean Residence Time (MRT) (min) 25.633.4Inbred StrainIV2 mg/kg[2]
AUC (ng·h/mL) Significantly higher than S-carvedilol-Fructose-fedIV3 mg/kg[3]
Clearance Not significantly different from S-carvedilolDose-dependent increase in control ratsFructose-fedIV1 and 3 mg/kg[3]
Volume of Distribution (Vdss) Significantly reduced in fructose-fed ratsSignificantly reduced in fructose-fed ratsFructose-fedIV3 mg/kg[3]

Table 2: Pharmacokinetic Parameters of Carvedilol Enantiomers in Dogs

ParameterThis compound(S)-CarvedilolAnimal ModelRoute of AdministrationDoseSource
Cmax (ng/mL) R:S ratio of 1.5-BeagleOralNot Specified[1]
AUC (ng·h/mL) R:S ratio of 1.2-BeagleOralNot Specified[1]
Half-life (min) 54 (racemic)-BeagleIV160 µg/kg[4]
Volume of Distribution (mL/kg) 2038 (racemic)-BeagleIV160 µg/kg[4]
Bioavailability (%) 14.3 (racemic)-BeagleOral1 mg/kg[5]
Clearance (L/h/kg) 2.0 (racemic)-BeagleIV1 mg/kg[5]

Table 3: Pharmacokinetic Parameters of Carvedilol Enantiomers in Monkeys

ParameterThis compound(S)-CarvedilolAnimal ModelRoute of AdministrationDoseSource
Cmax R:S ratio of 1.5-Macaca fascicularisOralNot Specified[1]
AUC R:S ratio of 1.2-Macaca fascicularisOralNot Specified[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer insights into the conditions under which the pharmacokinetic data were obtained.

Pharmacokinetic Studies in Rats
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[6][7][8][9][10]

  • Drug Administration:

    • Intravenous (IV): Carvedilol is dissolved in a suitable vehicle, such as a mixture of propylene glycol, ethanol, and saline, and administered as a bolus injection into the tail vein.

    • Oral (PO): Carvedilol is suspended in a vehicle like 0.5% methylcellulose or carboxymethylcellulose and administered via oral gavage.[6][8][10]

  • Blood Sampling: Blood samples are collected at predetermined time points from the jugular vein or tail vein into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C until analysis.

  • Analytical Method:

    • Enantioselective Analysis: The concentrations of (R)- and (S)-Carvedilol in plasma are determined using a stereospecific high-performance liquid chromatography (HPLC) method.

    • Chiral Separation: This is typically achieved using either a chiral stationary phase column (e.g., Chiralcel OD-H) or by derivatizing the enantiomers with a chiral reagent (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) to form diastereomers that can be separated on a standard C18 column.[1][11][12]

    • Detection: Fluorescence or mass spectrometry (MS/MS) detectors are used for sensitive and specific quantification.[11][12][13]

Pharmacokinetic Studies in Dogs
  • Animal Model: Healthy adult Beagle dogs are frequently used.[4][5]

  • Drug Administration:

    • Intravenous (IV): A single bolus of carvedilol is administered through a cephalic vein.[4]

    • Oral (PO): Carvedilol tablets or capsules are administered to the dogs.[2][14][15][16][17]

  • Blood Sampling: Blood samples are collected from the jugular vein at various time points post-administration. Plasma is harvested and stored frozen until analysis.

  • Analytical Method: Plasma concentrations of carvedilol enantiomers are determined using a validated HPLC method with fluorescence or MS/MS detection, similar to the methods used for rat plasma analysis.[5]

Pharmacokinetic Studies in Monkeys
  • Animal Model: Macaca fascicularis are used in these studies.[1]

  • Drug Administration: Oral administration of racemic carvedilol.[1]

  • Blood Sampling and Analysis: Plasma concentrations of the enantiomers are determined using a stereospecific HPLC assay following derivatization with a chiral reagent.[1]

Visualizations: Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the typical experimental workflows for the pharmacokinetic studies described.

experimental_workflow_iv start Start animal_prep Animal Preparation (e.g., Rat, Dog) start->animal_prep iv_admin Intravenous Administration of Carvedilol animal_prep->iv_admin blood_sampling Serial Blood Sampling iv_admin->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_storage Sample Storage (-20°C) plasma_separation->sample_storage hplc_analysis Enantioselective HPLC Analysis sample_storage->hplc_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) hplc_analysis->pk_analysis end End pk_analysis->end

Caption: Intravenous pharmacokinetic study workflow.

experimental_workflow_po start Start animal_prep Animal Preparation (e.g., Rat, Dog) start->animal_prep po_admin Oral Administration of Carvedilol animal_prep->po_admin blood_sampling Serial Blood Sampling po_admin->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_storage Sample Storage (-20°C) plasma_separation->sample_storage hplc_analysis Enantioselective HPLC Analysis sample_storage->hplc_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) hplc_analysis->pk_analysis end End pk_analysis->end

Caption: Oral pharmacokinetic study workflow.

analytical_workflow plasma_sample Plasma Sample protein_precipitation Protein Precipitation plasma_sample->protein_precipitation derivatization Chiral Derivatization (Optional) protein_precipitation->derivatization hplc_injection HPLC Injection derivatization->hplc_injection chiral_separation Chiral Separation (Chiral Column or Diastereomers) hplc_injection->chiral_separation detection Detection (Fluorescence or MS/MS) chiral_separation->detection quantification Quantification of (R)- and (S)-Carvedilol detection->quantification

References

Safety Operating Guide

Proper Disposal of (R)-Carvedilol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of (R)-Carvedilol is critical for ensuring laboratory safety and environmental protection. As a pharmacologically active substance, this compound is considered a hazardous material and requires specific handling and disposal procedures in accordance with local, regional, national, and international regulations.[1][2][3] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[2][3][4]

Hazard and Safety Information

This compound is classified as a hazardous substance that is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][2][3][4] Therefore, it is imperative that it is not discharged into sewers or waterways.[1] Researchers and laboratory personnel must handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, to avoid skin and eye contact and inhalation.[1]

Quantitative Data for this compound

PropertyValueSource
UN Number3077[4]
Transport Hazard Class9[4]
Aquatic Toxicity (Fish)LC50 - 2 mg/l - 96 h[4]
Aquatic Toxicity (Algae)IC50 - 1.6 mg/l - 72 h[4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves collection, packaging, and transfer to a licensed hazardous waste disposal company.

  • Segregation and Collection:

    • Collect waste this compound, including surplus or non-recyclable material, in a designated, properly labeled, and sealed container.[4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Packaging and Labeling:

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

    • Ensure the container is suitable and closed to prevent spills or leaks.[4]

  • Spill Management:

    • In case of a spill, contain the spillage to prevent it from entering drains or water courses.[1]

    • For dry spills, use dry clean-up procedures to avoid generating dust.[1] Dampen with water to prevent dusting before sweeping.[1]

    • Collect the residue and place it in a sealed container for disposal.[1]

    • Wear appropriate PPE during the cleanup process.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]

    • The primary method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This can be achieved by dissolving or mixing the material with a combustible solvent.[4]

  • Disposal of Empty Containers:

    • Containers that have held this compound may be considered non-hazardous if they are "RCRA empty." This means that all contents have been removed by commonly employed practices.[5][6] Consult your EHS office for specific guidance on decontaminating and disposing of empty containers.

Regulatory Compliance

In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Specifically, "Subpart P" of these regulations provides management standards for hazardous waste pharmaceuticals.[5][7][8] A key provision of Subpart P is the nationwide ban on sewering (flushing) hazardous pharmaceuticals.[6][8]

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated assess Assess Waste Type (Pure compound, contaminated labware, etc.) start->assess segregate Segregate Waste into Designated Hazardous Waste Container assess->segregate label Label Container Clearly: 'Hazardous Waste - this compound' segregate->label store Store Securely in a Designated Secondary Containment Area label->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company store->contact_ehs pickup Schedule and Prepare for Waste Pickup contact_ehs->pickup transport Waste Transported by Authorized Personnel pickup->transport disposal Final Disposal via High-Temperature Incineration with Scrubber transport->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (R)-Carvedilol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling (R)-Carvedilol. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin, or eye contact.[1][2] The following table summarizes the required PPE.

PPE CategoryItemSpecification and Use
Respiratory Protection NIOSH-approved respiratorA fit-tested N95 or N100 respirator is recommended, particularly when there is a risk of generating airborne powder or aerosols.[3] For significant dust generation, a powered, positive flow, full-face apparatus may be necessary.[1]
Hand Protection Chemical-impermeable glovesNitrile or other impervious gloves should be worn.[4] It is recommended to wear two pairs of gloves, with one cuff under the gown and the other over.[5] Gloves must be inspected before use and changed regularly or immediately if contaminated or damaged.[2][5]
Eye Protection Safety glasses with side shields, chemical splash goggles, or a full-face shieldThe choice of eye protection should be based on the specific laboratory procedure and the potential for splashes or airborne particles.[4]
Body Protection Disposable lab coat or gownA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5] Gowns should not be worn outside of the designated handling area.[4]

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] For laboratory operations, an approved ventilation or containment system such as a biological safety cabinet, ventilated balance enclosure, or glovebox should be used.[4]

  • Avoid Dust Formation: Minimize the generation of dust. Use dry clean-up procedures like vacuuming or sweeping for minor spills.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Always wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[1][4]

  • Storage: Keep containers tightly sealed in a cool, dry, and well-ventilated place, away from heat sources and incompatible materials like strong oxidizing agents, strong acids, and strong bases.[6][7]

Spill Management:

  • Minor Spills: For small spills, immediately contain the spillage. Wear appropriate PPE, including a respirator, and use dry clean-up methods to avoid generating dust.[1]

  • Major Spills: In the event of a large spill, evacuate unnecessary personnel from the area.[6] Alert emergency responders and provide them with the location and nature of the hazard.[1]

Disposal Plan: this compound is very toxic to aquatic life with long-lasting effects.[6][8] Therefore, it must be disposed of as hazardous waste.

  • Waste Collection: Collect waste material in suitable, closed, and clearly labeled containers.[2]

  • Regulatory Compliance: Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[4][7] Do not allow the chemical to enter drains or waterways.[2]

  • Decontamination: Thoroughly decontaminate all equipment and work surfaces after use.[1] Launder contaminated clothing separately before reuse.[1]

Workflow for Handling this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

prep Preparation (Don PPE, Prepare Workspace) weigh Weighing (In Ventilated Enclosure) prep->weigh Proceed dissolve Dissolution (In Fume Hood) weigh->dissolve Transfer experiment Experimental Use (Follow Protocol) dissolve->experiment Use decontaminate Decontamination (Clean Equipment & Workspace) experiment->decontaminate Post-Experiment waste Waste Disposal (Collect in Labeled Container) decontaminate->waste Segregate remove_ppe Doffing PPE (Proper Removal Technique) waste->remove_ppe Final Step

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.